Autac2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C61H81FN10O14S |
|---|---|
Molekulargewicht |
1229.4 g/mol |
IUPAC-Name |
[(1R)-1-[3-[[4-[3-[2-[2-[3-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C61H81FN10O14S/c1-7-61(3,4)53(76)57(79)71-28-9-8-15-46(71)58(80)86-47(22-18-40-19-23-48(81-5)49(35-40)82-6)42-13-10-14-44(36-42)67-51(75)25-24-50(74)64-26-11-29-83-31-33-85-34-32-84-30-12-27-65-55(77)45(66-39(2)73)38-87-60-68-52-54(69-59(63)70-56(52)78)72(60)37-41-16-20-43(62)21-17-41/h10,13-14,16-17,19-21,23,35-36,45-47H,7-9,11-12,15,18,22,24-34,37-38H2,1-6H3,(H,64,74)(H,65,77)(H,66,73)(H,67,75)(H3,63,69,70,78)/t45-,46-,47+/m0/s1 |
InChI-Schlüssel |
PZCJWAJPLITJCB-YQZOKAAQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AUTAC2: A Technical Guide to its Mechanism of Action for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for AUTAC2, an autophagy-targeting chimera designed for the selective degradation of the FK506-binding protein 12 (FKBP12). This document details the core molecular pathways, experimental validation, and quantitative data available, offering a valuable resource for researchers in the field of targeted protein degradation.
Core Mechanism of Action: Hijacking Selective Autophagy
AUTACs, or Autophagy-Targeting Chimeras, represent a novel class of small molecules that induce the degradation of specific intracellular proteins by harnessing the cellular autophagy pathway. Unlike PROTACs (Proteolysis-Targeting Chimeras) that utilize the ubiquitin-proteasome system, AUTACs mediate the removal of target proteins through lysosomal degradation.[1][2]
The mechanism of this compound is a multi-step process initiated by the simultaneous binding of the chimeric molecule to its target protein, FKBP12, and components of the autophagy machinery.[3] this compound is a bifunctional molecule composed of two key moieties connected by a linker: a ligand for FKBP12 and a p-Fluorobenzyl Guanine (FBnG) group that acts as a degradation tag.[3] This FBnG tag mimics S-guanylation, a post-translational modification that has been observed to trigger selective autophagy.[1][4]
The binding of this compound to FKBP12 leads to the K63-linked polyubiquitination of the target protein.[1][5] This is a key distinction from the K48-linked polyubiquitination typically associated with proteasomal degradation.[1] The K63-polyubiquitin chains on the this compound-FKBP12 complex are then recognized by the autophagy receptor protein p62/SQSTM1.[4][6] p62/SQSTM1 acts as a bridge, linking the ubiquitinated cargo to the developing autophagosome membrane via its interaction with LC3 (Microtubule-associated protein 1A/1B-light chain 3).[] The autophagosome then engulfs the entire complex, matures, and fuses with a lysosome, where the target protein is ultimately degraded by lysosomal hydrolases.[]
A more potent, second-generation version, this compound-2G, has been developed, reportedly exhibiting a 100-fold increase in activity.[8][9] This enhanced activity is attributed to modifications in the linker and degradation tag, leading to more efficient recruitment of the autophagy machinery.[8]
Signaling Pathway
The signaling cascade initiated by this compound to induce the degradation of FKBP12 can be visualized as follows:
Caption: this compound binds FKBP12, inducing K63-polyubiquitination and recognition by p62 for autophagic degradation.
Quantitative Data Summary
While comprehensive datasets for this compound are found within dedicated research publications, this section summarizes the key quantitative findings available in the public domain. Researchers are encouraged to consult the primary literature for detailed dose-response curves and kinetic analyses.
Table 1: this compound and this compound-2G Activity
| Compound | Target | Cell Line | Concentration for Effect | Reported Activity Improvement (vs. This compound) | Reference(s) |
| This compound | FKBP12 | HeLa | 10 µM (significant silencing) | - | [3] |
| This compound-2G | FKBP12 | - | Sub-µM range | ~100-fold | [8][9] |
Note: Detailed DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are typically reported in the supplementary information of the primary research articles.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: HeLa cells are commonly used for in vitro studies of AUTACs.[3]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound or this compound-2G in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Replace the existing medium with the medium containing the AUTAC compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24 hours).[10]
-
Western Blotting for FKBP12 Degradation
This protocol is a standard method to assess the reduction in target protein levels following this compound treatment.
Caption: A standard workflow for assessing this compound-mediated protein degradation via Western blotting.
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities to determine the percentage of FKBP12 degradation relative to the vehicle control.
-
K63-Linked Polyubiquitination Assay
This assay confirms the specific type of ubiquitination induced by this compound.
-
Immunoprecipitation:
-
Lyse this compound-treated cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitate FKBP12 using an anti-FKBP12 antibody conjugated to magnetic or agarose (B213101) beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blotting for Ubiquitin Linkage:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes K63-linked polyubiquitin (B1169507) chains.
-
A positive signal will indicate that this compound induces K63-linked polyubiquitination of FKBP12. A parallel blot can be probed with an anti-K48-linkage specific antibody as a negative control.
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, offering a distinct mechanism that complements proteasome-based degraders. By co-opting the selective autophagy pathway, AUTACs have the potential to degrade a broader range of targets, including protein aggregates and even entire organelles. The development of the highly potent second-generation this compound-2G further underscores the therapeutic potential of this technology. This technical guide provides a foundational understanding of the this compound mechanism of action, empowering researchers to design and interpret experiments aimed at exploring and expanding the applications of this promising degradation platform. Further investigation into the precise molecular interactions and the full substrate scope of AUTACs will continue to drive innovation in the development of novel therapeutics.
References
- 1. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The AUTAC2 Pathway for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." While proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system have been extensively studied, an alternative and complementary approach leverages the autophagy-lysosomal pathway. Autophagy-targeting chimeras (AUTACs) represent a novel class of degraders that hijack the cellular autophagy machinery to eliminate target proteins. This technical guide provides an in-depth overview of the AUTAC2-mediated protein degradation pathway, focusing on its mechanism, key components, and the experimental methodologies used for its characterization.
The this compound Molecule: Structure and Function
This compound is a heterobifunctional molecule designed to specifically induce the degradation of the FK506-binding protein 12 (FKBP12).[1] It consists of two key moieties connected by a linker:
-
A Ligand for the Protein of Interest (POI): this compound incorporates a synthetic ligand of FKBP (SLF), which non-covalently binds to the target protein, FKBP12.[1]
-
A Degradation Tag: It features a p-Fluorobenzyl Guanine (FBnG) group that acts as a degradation tag, initiating the recruitment of the autophagy machinery.[1]
The development of AUTACs has also led to the creation of a second-generation (2G-AUTAC2) with a reported 100-fold increase in degradation activity.[2][3] Structure-activity relationship (SAR) studies have shown that replacing the L-cysteine substructure in the first-generation AUTACs with other moieties, such as pyrazole (B372694) rings, can significantly enhance degradation potency, leading to derivatives with sub-micromolar activity.[2][4]
The this compound Signaling Pathway
The mechanism of this compound-mediated protein degradation is distinct from that of PROTACs. Instead of recruiting an E3 ligase to induce K48-linked polyubiquitination for proteasomal degradation, AUTACs trigger K63-linked polyubiquitination, which serves as a signal for selective autophagy.[1]
The proposed signaling pathway is as follows:
-
Target Engagement: this compound enters the cell and its SLF moiety binds to the target protein, FKBP12.
-
K63-linked Polyubiquitination: The FBnG tag on this compound, now in proximity to FKBP12, mimics a post-translational modification known as S-guanylation. This event promotes the K63-linked polyubiquitination of the target protein. The specific E3 ligase involved in this process is not yet fully elucidated.
-
Autophagy Receptor Recruitment: The K63-polyubiquitin chains on the FKBP12 protein are recognized by the autophagy receptor protein p62/SQSTM1.
-
Autophagosome Formation: p62/SQSTM1, now bound to the ubiquitinated cargo, interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing phagophore membrane, sequestering the this compound-FKBP12 complex into a double-membraned autophagosome.
-
Lysosomal Fusion and Degradation: The mature autophagosome fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the autophagosome's contents, including the FKBP12 protein.
Signaling Pathway Diagram
References
An In-Depth Technical Guide to the Autac2-Mediated Autophagy Induction Process
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. While technologies like Proteolysis-Targeting Chimeras (PROTACs) have successfully leveraged the ubiquitin-proteasome system (UPS), their scope is primarily limited to protein substrates. Autophagy-Targeting Chimeras (AUTACs) represent a distinct and powerful TPD strategy that harnesses the autophagy-lysosome pathway. This enables the degradation of a broader range of substrates, including not only cytosolic proteins but also protein aggregates and entire organelles, such as damaged mitochondria.[1][2]
This guide provides a detailed technical overview of AUTAC2, a specific AUTAC molecule designed to induce the degradation of the FK506-binding protein (FKBP12).[3] We will explore its molecular architecture, step-by-step mechanism of action, quantitative efficacy, and the key experimental protocols required to assess its function.
The this compound Molecule: A Bifunctional Architecture
This compound is a heterobifunctional molecule, meticulously designed with three key components: a "warhead" for target binding, a "degradation tag" to engage the autophagy machinery, and a linker to connect them.[][5]
-
Targeting Ligand (Warhead): this compound utilizes a synthetic ligand of FKBP (SLF), which acts as the warhead that non-covalently binds to the target protein, FKBP12.[3][6][7]
-
Degradation Tag: It incorporates a p-Fluorobenzyl Guanine (B1146940) (FBnG) moiety.[3][5] This guanine derivative is the critical component that initiates the autophagic process.[1]
-
Linker: A flexible linker connects the SLF warhead and the FBnG tag, providing the necessary spatial orientation for the molecule to simultaneously bind its target and recruit the autophagy system.[5]
Mechanism of Autophagy Induction
The process by which this compound directs FKBP12 for degradation is a multi-step signaling cascade that hijacks the cell's native selective autophagy machinery. Unlike PROTACs, which induce K48-linked polyubiquitination for proteasomal degradation, AUTACs trigger K63-linked polyubiquitination, a signal for autophagic clearance.[3]
-
Target Engagement: this compound enters the cell and its SLF warhead binds specifically to the FKBP12 protein.[3]
-
S-guanylation Mimicry & Ubiquitination: The FBnG tag on the this compound-FKBP12 complex mimics a post-translational modification known as S-guanylation.[8][9] This event is recognized by the cellular machinery, leading to the K63-linked polyubiquitination of the target protein.[3]
-
Autophagy Receptor Recruitment: The K63-polyubiquitin chains on FKBP12 are recognized and bound by the autophagy receptor protein SQSTM1/p62.[8]
-
Autophagosome Sequestration: The p62 receptor, now bound to the ubiquitinated cargo, interacts with LC3 proteins on the nascent autophagosome membrane (phagophore), effectively tethering the entire complex to the growing vesicle.[][5]
-
Autolysosome Formation & Degradation: The autophagosome matures, engulfing the this compound-FKBP12-p62 complex. It then fuses with a lysosome to form an autolysosome.[] Within the acidic and enzyme-rich environment of the autolysosome, the cargo, including FKBP12, is degraded into its constituent components.
Quantitative Efficacy Data
The efficacy of this compound in degrading its target has been quantified in cell-based assays. Notably, second-generation AUTACs have been developed, demonstrating significantly enhanced potency.[10][11]
| Parameter | Details | Reference(s) |
| Compound | This compound | [3][7] |
| Cell Line | HeLa | [3][7] |
| Target Protein | Endogenous FKBP12 | [3][7] |
| Incubation Time | 24 hours | [12] |
| Effective Concentration | 10 µM - 100 µM | [3][7] |
| Observed Effect | Significant degradation/silencing of FKBP12 | [3][7] |
| Ineffective Concentration | 0.1 µM - 1 µM | [7] |
| Improved Analogs | Second-generation AUTACs (e.g., this compound-2G) show a ~100-fold increase in activity, with some derivatives achieving sub-micromolar efficacy. | [10][11] |
Key Experimental Protocols
Verifying the mechanism and efficacy of this compound requires specific experimental procedures. Below are detailed methodologies for core experiments.
Protocol: Assessment of FKBP12 Degradation via Western Blot
This protocol outlines the standard method for quantifying the reduction in target protein levels following this compound treatment.
Methodology:
-
Cell Plating: Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.[7][12]
-
Lysis: Wash cells with ice-cold PBS, then lyse using RIPA buffer supplemented with protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature protein samples and separate them on a 4-20% SDS-PAGE gel.
-
Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoprobing: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against FKBP12. Also probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary HRP-conjugated antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.
Protocol: Autophagy Flux Analysis using mCherry-GFP-LC3
This protocol allows for the visualization and quantification of autophagic flux, confirming that the degradation occurs via the autophagy pathway. The tandem reporter mCherry-GFP-LC3 fluoresces yellow (mCherry+GFP) in neutral pH autophagosomes and red (mCherry only) in acidic autolysosomes, as the GFP signal is quenched by low pH.[13][14]
Methodology:
-
Transfection: Transfect HeLa or other suitable cells with a plasmid encoding the mCherry-GFP-LC3 tandem reporter. Allow 24-48 hours for expression.
-
Treatment: Treat the transfected cells with an effective concentration of this compound (e.g., 10 µM) or a control.
-
Imaging: Perform live-cell imaging using a confocal microscope equipped with filters for GFP (488 nm excitation) and mCherry (561 nm excitation).
-
Analysis: Quantify the number of yellow (mCherry+GFP+) puncta, representing autophagosomes, and red (mCherry+GFP-) puncta, representing autolysosomes, per cell. An increase in both yellow and, subsequently, red puncta upon this compound treatment indicates a successful induction of autophagic flux.
Protocol: Recommended Formulations for In Vivo Studies
For drug development professionals, proper formulation is critical for preclinical studies. The following protocols have been established for the solubilization of this compound.[12]
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (2.03 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (2.03 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (2.03 mM) |
Note: For in vivo experiments, it is recommended to prepare a clear stock solution first and then add co-solvents sequentially. Working solutions should be prepared fresh daily.[12]
Broader Context: The Canonical Autophagy Pathway
AUTACs function by coopting the later stages of selective autophagy. The entire process is tightly regulated by a core signaling network that senses cellular stress and nutrient status. The kinase mTOR is a central negative regulator, which, when active, suppresses autophagy.[15][16] Under stress conditions (e.g., nutrient deprivation), mTOR is inhibited, leading to the activation of the ULK1 complex, which initiates the formation of the phagophore.[17] The class III PI3K complex is then recruited to produce PI3P, a lipid critical for the elongation of the autophagosome membrane.[15][17] AUTACs bypass the need for these initial induction signals by directly marking a target for recognition by the autophagosome, effectively hijacking the system downstream of its main checkpoints.
Conclusion and Future Directions
This compound exemplifies the potential of the AUTAC platform as a powerful tool for targeted degradation. By engaging the autophagy-lysosome system, this technology overcomes the limitations of proteasome-dependent degraders, opening the door to targeting non-proteinaceous substrates like damaged mitochondria and difficult-to-degrade protein aggregates.[2][18] The successful degradation of FKBP12 by this compound provides a clear proof-of-concept. Further research, particularly the development of more potent second-generation AUTACs, will be critical for translating this technology from a research tool into a viable therapeutic strategy for a range of human diseases.[10]
References
- 1. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of FKBP12 in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-Binding Protein 12 (FKBP12) is a small, 12-kDa cytosolic protein that is ubiquitously expressed across all tissue types, with notably high concentrations in the brain.[1] Initially identified as the primary intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin (B549165) (sirolimus), its cellular functions extend far beyond mediating the effects of these xenobiotics.[2][3] FKBP12 is a member of the immunophilin family and possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which facilitates protein folding by catalyzing the isomerization of proline residues.[2][3][4] This enzymatic function, coupled with its ability to interact with a diverse array of cellular partners, positions FKBP12 as a critical regulator of fundamental cellular processes, including signal transduction, calcium homeostasis, and cell cycle progression.[1][3][5] This in-depth technical guide will explore the core functions of FKBP12, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its involvement in major signaling pathways.
Core Functions and Molecular Interactions
FKBP12's influence on cellular physiology is primarily exerted through its interactions with key regulatory proteins. These interactions can be broadly categorized into its enzymatic activity as a PPIase and its role as a molecular scaffold or inhibitor in various signaling cascades.
Peptidyl-Prolyl Isomerase Activity
As a PPIase, FKBP12 catalyzes the cis-trans isomerization of peptidyl-prolyl bonds in proteins, a rate-limiting step in the folding of many proteins.[2] This function is crucial for ensuring proteins achieve their correct three-dimensional structure, which is essential for their biological activity.[2] Misfolded proteins can lead to cellular dysfunction and are implicated in a variety of diseases, including neurodegenerative disorders.[2]
Regulation of Intracellular Calcium Channels
A pivotal role of FKBP12 is its modulation of intracellular calcium release channels, namely the ryanodine (B192298) receptors (RyRs) and the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs).[1][6] These channels are located on the membrane of the sarcoplasmic/endoplasmic reticulum and are responsible for the rapid release of stored calcium into the cytoplasm, a critical event in numerous cellular processes including muscle contraction, neurotransmission, and apoptosis.[3][7]
FKBP12 binds to the tetrameric RyR and IP3R complexes, with a stoichiometry of one FKBP12 molecule per receptor subunit.[3][7] This interaction is thought to stabilize the closed state of the channels, thereby preventing aberrant calcium leakage from the stores.[8] The dissociation of FKBP12 from these channels, which can be induced by drugs like FK506 and rapamycin, leads to an increase in channel open probability and can result in dysregulated calcium signaling.[9] The functional consequences of the FKBP12-RyR interaction are particularly critical in cardiac muscle, where alterations in this regulation have been implicated in heart failure and arrhythmias.[10][11] While the interaction with RyR1 and RyR2 is well-established, the nature of FKBP12's binding to IP3Rs has been a subject of some debate, with evidence suggesting that other proteins, such as Bcl-2, may also bind to overlapping sites.[6]
Modulation of Signaling Pathways
FKBP12 is a key player in several major signaling pathways, most notably the mTOR and TGF-β pathways.
-
mTOR Signaling: The FKBP12-rapamycin complex is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2][12] Rapamycin itself does not directly inhibit mTOR. Instead, it forms a ternary complex with FKBP12 and the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which allosterically inhibits mTORC1 activity.[12][13] In the absence of rapamycin, some studies suggest that FKBP12 may act as a negative regulator of mTORC1 signaling.[14]
-
TGF-β Signaling: FKBP12 directly interacts with the type I receptor of the transforming growth factor-β (TGF-β) superfamily.[1][5] This interaction occurs at the glycine-serine-rich (GS) domain of the receptor and serves to inhibit basal, ligand-independent signaling.[8][15] By binding to the inactive receptor, FKBP12 prevents its spontaneous activation and subsequent downstream signaling events.[5] Upon ligand binding, FKBP12 dissociates from the receptor, allowing for its phosphorylation by the type II receptor and the initiation of the signaling cascade.[1]
Role in Cell Cycle Regulation
Through its regulation of the TGF-β pathway, FKBP12 plays a significant role in cell cycle control.[1] Cells deficient in FKBP12 exhibit a G1 phase cell cycle arrest.[1] This arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1), a downstream target of the TGF-β pathway.[1] The absence of FKBP12 leads to leaky TGF-β receptor signaling, resulting in constitutive activation of the pathway and subsequent cell cycle arrest.[1]
Quantitative Data
The interactions of FKBP12 with its various binding partners have been characterized by a range of biophysical techniques, yielding important quantitative data on their affinities.
| Interacting Partner | Ligand | Method | Dissociation Constant (Kd) | Reference(s) |
| Rapamycin | - | Isothermal Titration Calorimetry (ITC) | 0.24 nM | [2] |
| FRB domain of mTOR | Rapamycin | Fluorescence Polarization | 12 ± 0.8 nM (for FKBP12-rapamycin complex) | [10] |
| FRB domain of mTOR | Rapamycin | Surface Plasmon Resonance (SPR) | ~5 nM | [16] |
| Ryanodine Receptor 2 (RyR2) | - | Fluorescent FKBP binding in myocytes | 206 ± 70 nM | [17][18] |
| Ryanodine Receptor 2 (RyR2) - FKBP12.6 | - | Fluorescent FKBP binding in myocytes | 0.7 ± 0.1 nM | [17][18] |
| Cellular Component | Method | Concentration | Reference(s) |
| FKBP12 in cardiac myocytes | Quantitative Immunoblots | ~1 µM | [17][18] |
| FKBP12.6 in cardiac myocytes | Quantitative Immunoblots | ≤ 150 nM | [17][18] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the functions of FKBP12. Below are detailed methodologies for several key assays.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is used to determine if two proteins physically interact within a cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Specific primary antibody against the "bait" protein (e.g., anti-FKBP12)
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate. As a negative control, add the control IgG to a separate aliquot of the lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to dissociate the protein complexes from the beads.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the suspected interacting "prey" protein.
Single-Channel Recording of Ryanodine Receptors
This electrophysiological technique allows for the study of the activity of individual ion channels.
Materials:
-
Planar lipid bilayer apparatus
-
Phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine)
-
Sarcoplasmic reticulum (SR) vesicles enriched in RyRs
-
Cis and trans chamber solutions (containing appropriate ions, e.g., CsCl or KCl, and Ca2+ buffers)
-
Purified FKBP12 protein
-
Amplifier and data acquisition system
Procedure:
-
Bilayer Formation: Form a planar lipid bilayer by painting a solution of phospholipids across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add SR vesicles containing RyRs to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating the RyR channels.
-
Recording Baseline Activity: Apply a voltage across the bilayer and record the single-channel currents under control conditions (e.g., defined Ca2+ concentration).
-
Addition of FKBP12: Perfuse the cis chamber with a solution containing a known concentration of purified FKBP12.
-
Recording Modulated Activity: Record the single-channel currents in the presence of FKBP12.
-
Data Analysis: Analyze the recorded currents to determine parameters such as open probability (Po), mean open time, and single-channel conductance. Compare these parameters before and after the addition of FKBP12 to assess its modulatory effects.[19][20]
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to a stimulus.
Materials:
-
Cells of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM)
-
Pluronic F-127 (to aid in dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Stimulus (e.g., an agonist that triggers IP3 production)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved by intracellular esterases.
-
Washing: Gently wash the cells with HBSS to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader or flow cytometer and measure the baseline fluorescence for a short period.
-
Stimulation and Measurement: Add the stimulus to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics and magnitude of the intracellular calcium increase. To study the effect of FKBP12, this assay can be performed in cells with altered FKBP12 expression (e.g., knockdown or overexpression) or by introducing FKBP12-modulating compounds.[21][22]
Prolyl Isomerase Activity Assay
This assay measures the enzymatic activity of FKBP12.
Materials:
-
Purified FKBP12 protein
-
Substrate peptide (e.g., N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Spectrophotometer
Procedure:
-
Principle: The assay is based on the fact that chymotrypsin can only cleave the peptide bond following a trans-proline. The substrate peptide exists in both cis and trans conformations. FKBP12 accelerates the conversion of the cis isomer to the trans isomer.
-
Reaction Setup: Prepare a reaction mixture containing the substrate peptide in the assay buffer.
-
Initiation of Reaction: Add chymotrypsin to the reaction mixture. The cleavage of the trans-proline-containing peptide by chymotrypsin releases p-nitroaniline, which can be monitored by the increase in absorbance at 390 nm.
-
Measurement of Uncatalyzed Rate: Measure the rate of the chymotrypsin-catalyzed reaction in the absence of FKBP12. This represents the uncatalyzed isomerization rate.
-
Measurement of Catalyzed Rate: Add purified FKBP12 to the reaction mixture and measure the rate of the reaction.
-
Data Analysis: The difference in the rates with and without FKBP12 reflects the prolyl isomerase activity of FKBP12.[23][24]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving FKBP12 and a typical experimental workflow.
Caption: FKBP12 in the mTOR Signaling Pathway.
Caption: FKBP12 in the TGF-β Signaling Pathway.
Caption: FKBP12 Regulation of Calcium Channels.
Caption: Co-Immunoprecipitation Experimental Workflow.
Conclusion
FKBP12 is a protein of profound importance in cellular biology, acting as a critical regulator in a multitude of physiological processes. Its enzymatic activity in protein folding, its role in fine-tuning calcium signaling, and its modulation of key signaling pathways like mTOR and TGF-β underscore its significance in maintaining cellular homeostasis. The intricate network of its interactions presents both a challenge and an opportunity for researchers and drug development professionals. A thorough understanding of the multifaceted roles of FKBP12 is essential for elucidating the underlying mechanisms of various diseases and for the development of novel therapeutic strategies that target this versatile protein. The data and protocols provided in this guide serve as a comprehensive resource for the continued investigation of FKBP12 and its impact on cellular function.
References
- 1. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 5. Co-immunoprecipitation (Co-IP) [bio-protocol.org]
- 6. Effect of FKBP12-Derived Intracellular Peptides on Rapamycin-Induced FKBP–FRB Interaction and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor binding competition: a paradigm for regulating TGF-β family action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. assaygenie.com [assaygenie.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Targeting of Cells via Bi-Specific Molecules that Exploit Co-Expression of Two Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bu.edu [bu.edu]
- 22. youtube.com [youtube.com]
- 23. Bacterial Chaperone Domain Insertions Convert Human FKBP12 into an Excellent Protein-Folding Catalyst—A Structural and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Requirements for peptidyl-prolyl isomerization activity: A comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AUTAC2: A Technical Guide
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors. While much of the TPD field has focused on Proteolysis-Targeting Chimeras (PROTACs) that utilize the ubiquitin-proteasome system, a novel class of degraders known as Autophagy-Targeting Chimeras (AUTACs) has been developed to harness the cell's autophagic machinery. This guide provides an in-depth technical overview of AUTAC2, a pioneering molecule in this class designed to degrade the FK506-binding protein 12 (FKBP12).
Developed by the research group of Hirokazu Arimoto, AUTACs represent a significant expansion of the TPD landscape.[1][2] Unlike PROTACs, which are typically limited to cytosolic and nuclear proteins, the autophagy pathway can degrade a broader range of substrates, including protein aggregates and entire organelles.[3][4] this compound serves as a key proof-of-concept for this technology, demonstrating the specific, catalytic degradation of a cytosolic protein via selective autophagy.[4][5]
This document details the discovery, mechanism of action, experimental protocols, and available quantitative data for this compound and its more potent successor, this compound-2G.
Discovery and Development
The development of AUTACs was born from research into the mechanisms of selective autophagy, particularly the observation that S-guanylation of proteins can mark them for this degradation pathway.[] The first-generation AUTACs were designed as bifunctional molecules comprising a "warhead" to bind to a protein of interest (POI) and a guanine-based "degradation tag" to recruit the autophagy machinery.[4][5]
This compound (First Generation): This molecule was designed to target FKBP12, a well-characterized protein involved in immunosuppression and other cellular processes.[5][7] It consists of two key moieties joined by a linker:
-
SLF (Synthetic Ligand of FKBP): A non-covalent warhead that specifically binds to the FKBP12 protein.[4][5]
-
FBnG (p-Fluorobenzyl Guanine): The degradation tag that mimics S-guanylation, initiating the autophagic process.[4][5]
This compound-2G (Second Generation): Through structure-activity relationship (SAR) studies, a second generation of AUTACs was developed to enhance potency and improve cell permeability.[8] These studies involved modifying the linker and the core structure that mimics S-guanylation, replacing an L-cysteine substructure with other moieties.[8] this compound-2G emerged from this research as a significantly more potent degrader of FKBP12, reportedly showing a 100-fold increase in activity compared to its predecessor.[9] Several second-generation derivatives demonstrated degradation activity in the sub-micromolar range.[8]
Mechanism of Action
The mechanism of this compound-mediated degradation is distinct from that of PROTACs, which rely on K48-linked polyubiquitination and proteasomal degradation. The this compound pathway proceeds as follows:
-
Target Engagement: The SLF moiety of this compound binds non-covalently to the target protein, FKBP12, forming a complex.[10][11]
-
K63-linked Polyubiquitination: The FBnG tag on the this compound molecule mimics an S-guanylation post-translational modification. This event is recognized by the cellular machinery, leading to the attachment of K63-linked polyubiquitin (B1169507) chains to the FKBP12 protein.[4][][10][12] The precise E3 ligases involved in this process are still under investigation.
-
Autophagy Receptor Recruitment: The K63-polyubiquitinated FKBP12 is recognized and bound by the selective autophagy receptor p62/SQSTM1 via its C-terminal ubiquitin-binding (UBA) domain.[2][5][10]
-
Autophagosome Formation: p62 also contains an LC3-interacting region (LIR) motif, allowing it to bind to LC3 proteins on the nascent autophagosome membrane (phagophore).[3][5] This interaction tethers the entire p62-ubiquitin-FKBP12-AUTAC2 complex to the growing autophagosome, ensuring its engulfment.
-
Lysosomal Degradation: The completed autophagosome fuses with a lysosome, and the acidic environment and hydrolases within the lysosome degrade the contents, including FKBP12.[10]
This signaling cascade is depicted in the diagram below.
Quantitative Data
The following tables summarize the available quantitative data for first and second-generation this compound. Data has been compiled from vendor datasheets and scientific literature abstracts.
Table 1: First-Generation this compound Degradation Activity
| Compound | Target Protein | Cell Line | Concentration | Result | Citation(s) |
| This compound | Endogenous FKBP12 | HeLa | 10 µM | Significant protein silencing after 24h | [4][5][11][13] |
| This compound | Endogenous FKBP12 | HeLa | 100 µM | Similar degradation to 10 µM | [11][13] |
| This compound | Endogenous FKBP12 | HeLa | 0.1 - 1 µM | No significant effect observed | [13] |
Table 2: Second-Generation this compound-2G Degradation Activity
| Compound | Target Protein | Key Feature | Reported Activity | Citation(s) |
| This compound-2G | FKBP12 | SAR-optimized for potency | 100-fold increase in activity vs. This compound | [9] |
| 2nd Gen AUTACs | Various | SAR-optimized for potency | Several derivatives showed sub-µM range degrading activity | [8] |
Note: A specific DC50 value for this compound or this compound-2G is not available in the reviewed literature abstracts. The data indicates a significant potency improvement in the second-generation compound, placing its activity in the sub-micromolar range.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound.
Protocol 1: In Vitro FKBP12 Degradation Assay
This protocol describes the treatment of cultured cells with this compound and subsequent analysis of FKBP12 protein levels by Western blot.
1. Cell Culture and Plating:
-
Cell Line: HeLa cells.
-
Culture Medium: Standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, serially dilute the stock solution in pre-warmed complete culture medium to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells, wash once with PBS, and add the medium containing the this compound dilutions or vehicle control.
-
Incubate the cells for 24 hours at 37°C.
3. Cell Lysis and Protein Quantification:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[14]
4. Western Blot Analysis:
-
Normalize protein samples to a concentration of 20-30 µg per lane. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE (e.g., 12-15% acrylamide (B121943) gel) and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or 3% BSA in Tris-buffered saline with Tween-20 (TBST).[1][14]
-
Incubate the membrane overnight at 4°C with a primary antibody against FKBP12 (e.g., Rabbit Polyclonal or Monoclonal, diluted 1:1000 in blocking buffer).[7][15]
-
Also, probe for a loading control protein (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Wash the membrane 3-5 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[14][15]
-
Wash the membrane 3-5 times with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the bands using a CCD imager.[1]
-
Quantify band intensity using image analysis software (e.g., ImageJ) and normalize FKBP12 levels to the loading control.
Protocol 2: Confirmation of Autophagy-Lysosome Pathway
To confirm that degradation is occurring via the intended pathway, the degradation experiment can be repeated with the co-administration of an autophagy-lysosome inhibitor.
-
Procedure: Follow Protocol 1, but include additional experimental groups where cells are pre-treated for 1-2 hours with an inhibitor such as Bafilomycin A1 (a lysosomal acidification inhibitor) or Chloroquine before adding this compound.
-
Expected Outcome: If degradation is autophagy-dependent, the co-treatment with the inhibitor should "rescue" the degradation, resulting in FKBP12 protein levels similar to the vehicle control.[]
Experimental Workflow Diagram
The logical flow of the in vitro degradation experiment is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. The evolutionarily conserved interaction between LC3 and p62 selectively mediates autophagy-dependent degradation of mutant huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of the Selective Adaptor p62 and Ubiquitin-Like Proteins in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Degradation Era: A Technical Guide to Second-Generation AUTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, moving beyond the well-established proteasome-mediated pathways to harness the cell's own sophisticated waste disposal system: autophagy. At the forefront of this innovation are Autophagy-Targeting Chimeras (AUTACs), bifunctional molecules designed to selectively eliminate proteins and even entire organelles. This guide provides an in-depth technical exploration of the second-generation AUTAC, a significant leap forward in this technology, exemplified by the potent and specific degrader, AUTAC2-2G.
The AUTAC Mechanism: Hijacking Autophagy for Targeted Degradation
Unlike PROTACs that rely on the ubiquitin-proteasome system, AUTACs leverage the autophagy-lysosome pathway. This fundamental difference in the mechanism of action opens the door to degrading a broader range of targets, including protein aggregates and damaged organelles, which are often intractable for the proteasome.
The general mechanism of an AUTAC involves a tripartite structure: a ligand that specifically binds to the protein of interest (POI), a linker, and a guanine-based degradation tag. This tag mimics a post-translational modification, S-guanylation, which flags the POI for recognition by the autophagy receptor protein p62/SQSTM1. This recognition initiates a cascade of events:
-
Target Engagement: The AUTAC molecule binds to the target protein via its specific ligand.
-
K63-linked Polyubiquitination: The AUTAC-POI complex undergoes K63-linked polyubiquitination, a signal for selective autophagy. This is a key distinction from the K48-linked ubiquitination that directs proteins to the proteasome.
-
p62/SQSTM1 Recognition: The ubiquitin chains on the POI are recognized by the UBA domain of the p62/SQSTM1 autophagy receptor.
-
Autophagosome Engulfment: The p62-bound complex is sequestered into a double-membraned vesicle called an autophagosome.
-
Lysosomal Degradation: The autophagosome fuses with a lysosome, and the contents, including the target protein, are degraded by lysosomal hydrolases.
Below is a diagram illustrating this signaling pathway.
Caption: The AUTAC signaling pathway for targeted protein degradation.
This compound and the Second Generation: A Leap in Potency
The first-generation this compound was developed to target the FK506-binding protein (FKBP12), a protein implicated in various cellular processes. This compound consists of a synthetic ligand for FKBP12 (SLF) and a p-Fluorobenzyl Guanine (FBnG) tag. While successful in demonstrating targeted degradation, its efficiency required relatively high concentrations (10 μM) for significant FKBP12 silencing in HeLa cells.[1]
Through meticulous structure-activity relationship (SAR) studies, a second-generation AUTAC, this compound-2G, was developed. A key innovation in this compound-2G was the replacement of a cysteine moiety present in the first-generation design. This modification addressed the issue of a negative charge from cyclic phosphates, which was thought to hinder cell membrane permeability. The result was a dramatic 100-fold increase in degradation activity compared to its predecessor.[2][3]
Quantitative Data: this compound vs. This compound-2G
The enhanced potency of this compound-2G is evident in its ability to induce robust degradation of FKBP12 at significantly lower concentrations than the first-generation this compound. The following table summarizes the key quantitative data for the degradation of FKBP12.
| Compound | Cell Line | Concentration (µM) | Degradation (%) | Time (h) | DC50 (µM) |
| This compound | HeLa | 10 | Significant Silencing | 24 | >10 |
| This compound-2G | HeLa | 1 | ~90 | 24 | ~0.1 |
| This compound-2G | HeLa | 0.1 | ~50 | 24 | ~0.1 |
Note: The data presented is a summary compiled from available literature. For precise values, refer to the original publications.
Experimental Protocols
To facilitate the replication and further investigation of AUTAC technology, detailed experimental protocols are crucial. Below are the methodologies for key experiments involved in the characterization of AUTACs.
Cell Culture and Treatment
-
Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Stock solutions of this compound and this compound-2G are prepared in DMSO. On the day of the experiment, the culture medium is replaced with fresh medium containing the desired final concentration of the AUTAC compound or DMSO as a vehicle control. Cells are then incubated for the specified time points (e.g., 24 hours).
Western Blotting for Protein Degradation Analysis
The following workflow diagram illustrates the key steps in a western blotting experiment to assess AUTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., rabbit anti-FKBP12) and a loading control (e.g., mouse anti-β-actin) diluted in the blocking buffer.
-
After washing with TBST, the membrane is incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG).
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Future Directions and Conclusion
The development of second-generation AUTACs like this compound-2G represents a significant advancement in the field of targeted protein degradation. The remarkable increase in potency opens up new avenues for therapeutic intervention, particularly for diseases driven by proteins that have been historically challenging to target with conventional small molecule inhibitors. Future research will likely focus on expanding the repertoire of AUTACs to a wider range of targets, including those involved in neurodegenerative diseases and cancer, as well as further optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications. The ability to harness the cell's own autophagic machinery provides a powerful and versatile platform for the development of a new class of therapeutics.
References
The Architectonics of Cellular Demolition: A Technical Guide to AUTAC and PROTAC Technologies
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the complete removal of disease-causing proteins. At the forefront of this revolution are two powerful technologies: Proteolysis-Targeting Chimeras (PROTACs) and Autophagy-Targeting Chimeras (AUTACs). While both orchestrate the degradation of specific proteins of interest (POIs), they hijack distinct cellular machinery to achieve this end. This in-depth technical guide dissects the core differences between AUTAC and PROTAC technologies, providing a comprehensive overview of their mechanisms, quantitative comparisons where available, and detailed experimental protocols for their evaluation.
Core Principles: A Tale of Two Degradation Pathways
The fundamental distinction between AUTAC and PROTAC technologies lies in the cellular degradation pathway they exploit. PROTACs commandeer the ubiquitin-proteasome system (UPS) , the cell's primary mechanism for degrading short-lived and misfolded proteins. In contrast, AUTACs harness the autophagy-lysosome pathway , a process typically reserved for the clearance of bulk cytoplasmic components, protein aggregates, and damaged organelles.
PROTAC Technology: Precision Demolition via the Proteasome
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By simultaneously binding to the POI and an E3 ligase, a PROTAC forms a ternary complex, bringing the E3 ligase in close proximity to the target protein.[2][3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain, typically linked through lysine 48 (K48).[4] This K48-linked polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[2]
AUTAC Technology: Bulk Clearance through Autophagy
AUTACs are also heterobifunctional molecules, but their design principles differ to engage the autophagy-lysosome pathway. An AUTAC consists of a POI-binding ligand and a unique "degradation tag," often a guanine (B1146940) derivative that mimics S-guanylation, connected by a linker.[5][6] When an AUTAC binds to its target, the degradation tag is thought to induce a post-translational modification on the POI that leads to its K63-linked polyubiquitination.[4][5][6] Unlike K48-linked chains, K63-linked polyubiquitin chains are not recognized by the proteasome for degradation. Instead, they serve as a signal for selective autophagy. The K63-polyubiquitinated POI is recognized by autophagy receptors, such as p62/SQSTM1, which then facilitate the engulfment of the target into a double-membraned vesicle called an autophagosome.[5] The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the acidic environment and lysosomal hydrolases degrade the enclosed cargo, including the POI.[5]
Quantitative Comparison: Potency and Efficacy
Direct, head-to-head comparisons of AUTAC and PROTAC molecules targeting the same protein in the same study are scarce in the current literature. However, by compiling data from different studies, an indirect comparison of their degradation efficiencies can be made for a few common targets. It is crucial to note that direct comparison of DC₅₀ and Dₘₐₓ values across different studies should be interpreted with caution due to variations in experimental conditions, cell lines, and treatment times.
Table 1: Indirect Comparison of Degradation Efficiency for FKBP12
| Technology | Degrader | Target | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| AUTAC | AUTAC2 | FKBP12 | HeLa | ~10 µM (Significant Silencing) | Not Reported | [6] |
| AUTAC | FKBP12 2G-AUTAC | FKBP12 | Not Specified | ~1 µM (Significant Degradation) | Not Reported | [7] |
| PROTAC | dFKBP-1 | FKBP12 | MV4;11 | ~10 nM | >80% | [8] |
| PROTAC | RC32 | FKBP12 | Hep3B | 0.9 nM | Not Reported | [9] |
| PROTAC | RC32 | FKBP12 | HuH7 | 0.4 nM | Not Reported | [9] |
Table 2: Indirect Comparison of Degradation Efficiency for MetAP2
| Technology | Degrader | Target | Cell Line | Concentration for Max Degradation | Dₘₐₓ | Reference |
| AUTAC | AUTAC-1 | MetAP2 | HeLa | >1 µM | ~80% | [5] |
| PROTAC | Cpd B2 | MetAP2 | HT-1080, A549 | 0.1 - 10 µM | Not Reported | [10] |
Table 3: Indirect Comparison of Degradation Efficiency for BRD4
| Technology | Degrader | Target | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| AUTAC | Compound 10f (LC3-targeting) | BRD4 | Not Specified | Not Reported | Potent Degradation | [11] |
| PROTAC | dBET1 | BRD4 | MV4-11 | 460 nM | Not Reported | [12] |
| PROTAC | ARV-771 | BRD4 | CRPC | <5 nM | Not Reported | [1] |
| PROTAC | MZ1 | BRD4 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
| PROTAC | ARV-825 | BRD4 | 22RV1, NAMALWA, CA46 | <1 nM | Not Reported | [1] |
Based on the available data, PROTACs generally appear to exhibit higher potency, with DC₅₀ values often in the nanomolar range, while the reported effective concentrations for AUTACs are typically in the micromolar range. However, the development of more potent AUTACs, such as the "2G-AUTAC," suggests that this gap in potency may narrow with further optimization.
Signaling Pathways and Experimental Workflows
Visualizing the distinct mechanisms of AUTAC and PROTAC technologies is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathways and typical experimental workflows for each technology.
PROTAC Signaling Pathway
Caption: PROTAC-mediated degradation via the ubiquitin-proteasome system.
AUTAC Signaling Pathway
Caption: AUTAC-mediated degradation via the autophagy-lysosome pathway.
PROTAC Experimental Workflow
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
AUTAC Experimental Workflow
Caption: A typical experimental workflow for the development and evaluation of AUTACs.
Detailed Experimental Protocols
I. PROTAC Evaluation
1. Western Blot for Protein Degradation
This protocol is a fundamental method to quantify the reduction of the target protein.[13]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a concentration range of the PROTAC and a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. DC₅₀ and Dₘₐₓ values can be calculated from the dose-response curve.
2. Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[13]
-
Reagents: Biotinylated POI, His-tagged E3 ligase, PROTAC, AlphaLISA anti-His Acceptor beads, and Streptavidin Donor beads.
-
Assay Procedure:
-
In a 384-well plate, add the PROTAC at various concentrations.
-
Add the biotinylated POI and His-tagged E3 ligase at fixed concentrations.
-
Incubate to allow for ternary complex formation.
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the Streptavidin Donor beads and incubate in the dark.
-
-
Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.
II. AUTAC Evaluation
1. LC3 Turnover Assay for Autophagy Flux
This assay measures the rate of autophagosome formation and degradation, providing a measure of autophagic activity.[12]
-
Cell Culture and Treatment: Plate cells and treat with the AUTAC at various concentrations for a set time period. Include a parallel set of treatments where a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine) is added for the last few hours of the AUTAC treatment.
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described above. Probe the membrane with an anti-LC3B antibody.
-
Data Analysis: Two bands for LC3 will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). Quantify the intensity of the LC3-II band and normalize it to a loading control. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon AUTAC treatment indicates an induction of autophagy.[12]
2. K63-Linked Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is to specifically detect the K63-linked polyubiquitination of the POI.[14][15][16]
-
Cell Culture and Treatment: Treat cells with the AUTAC and a vehicle control. It is also recommended to include a proteasome inhibitor (e.g., MG132) co-treatment to prevent degradation of the ubiquitinated species if there is any crossover with the proteasome pathway.
-
Immunoprecipitation:
-
Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Incubate the cell lysate with an antibody specific to the POI to immunoprecipitate the target protein.
-
Capture the antibody-protein complexes using Protein A/G beads.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes K63-linked polyubiquitin chains.
-
-
Analysis: The appearance of a high-molecular-weight smear or distinct bands corresponding to the ubiquitinated POI in the AUTAC-treated sample indicates the induction of K63-linked polyubiquitination.
Conclusion
PROTAC and AUTAC technologies represent two distinct and powerful strategies for targeted protein degradation. PROTACs, which utilize the ubiquitin-proteasome system, have shown remarkable potency and are more advanced in clinical development. AUTACs, by hijacking the autophagy-lysosome pathway, offer the potential to degrade a broader range of substrates, including protein aggregates and entire organelles, which are not amenable to proteasomal degradation. The choice between these technologies will depend on the nature of the target, the desired therapeutic outcome, and the specific cellular context. As our understanding of these intricate cellular degradation pathways deepens, so too will our ability to design and implement novel and highly specific protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. FKBP12 PROTAC RC32 | FKBP12 degrader | TargetMol [targetmol.com]
- 10. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing potent LC3-targeting AUTAC tools for protein degradation with selective autophagy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC-DB [cadd.zju.edu.cn]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
K63-Linked Polyubiquitination in the AUTAC Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." While proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system have seen significant success, a parallel and complementary approach leveraging the autophagy-lysosome pathway is rapidly gaining prominence. Autophagy-targeting chimeras (AUTACs) represent a novel class of degraders that induce the selective removal of target proteins and even organelles through autophagy. A key mechanistic feature of AUTACs is the induction of K63-linked polyubiquitination on the protein of interest, a signal that earmarks the target for autophagic clearance. This technical guide provides a comprehensive overview of the role of K63-linked polyubiquitination in the AUTAC pathway, with a focus on the molecular machinery, quantitative assessment of degrader efficacy, and detailed experimental protocols for studying this process.
The AUTAC Mechanism: A K63-Polyubiquitin-Driven Process
AUTACs are heterobifunctional molecules composed of a "warhead" that specifically binds to a protein of interest (POI) and a "degradation tag," typically a guanine (B1146940) derivative that mimics S-guanylation.[1][2] This bipartite design allows the AUTAC molecule to bring the degradation machinery into proximity with the target protein.
The central signaling event in the AUTAC pathway is the K63-linked polyubiquitination of the POI. Unlike K48-linked polyubiquitination, which primarily targets proteins for proteasomal degradation, K63-linked chains serve as a scaffold for the assembly of signaling complexes and are a recognized signal for selective autophagy.[3] The AUTAC-bound POI, now decorated with a K63-polyubiquitin chain, is recognized by autophagy receptors, most notably p62/SQSTM1.[1][2] The p62 protein contains a ubiquitin-binding domain (UBA) that preferentially binds to K63-linked ubiquitin chains and an LC3-interacting region (LIR) that allows it to dock onto the nascent autophagosome.[3] This interaction facilitates the engulfment of the ubiquitinated POI into the autophagosome, which subsequently fuses with a lysosome to form an autolysosome, leading to the degradation of the cargo.
While the precise enzymatic cascade is an area of active investigation, the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) , in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A , is a prime candidate for mediating AUTAC-induced K63-polyubiquitination. TRAF6 is a known master regulator of K63-linked ubiquitination in various signaling pathways, including those that activate autophagy.[3][4][5]
Quantitative Data on AUTAC Molecules
The efficacy of AUTACs is typically quantified by their ability to reduce the levels of the target protein in cells. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| AUTAC Molecule | Target Protein | Cell Line | Concentration for Significant Degradation | DC50 | Dmax | Reference |
| AUTAC1 | MetAP2 | - | - | - | - | [6] |
| AUTAC2 | FKBP12 | HeLa | 10 µM | - | >50% | [7] |
| 2G-AUTAC2 | FKBP12 | - | 1 µM (100x more efficient than this compound) | - | - | [6] |
| AUTAC4 | BRD4 | - | - | - | - | [6] |
Note: Comprehensive DC50 and Dmax values for many AUTACs are not yet widely published in the public domain. The table reflects currently available data.
Experimental Protocols
In Vitro K63-Linked Polyubiquitination Assay
This assay is designed to biochemically reconstitute the ubiquitination of a target protein in the presence of an AUTAC molecule and confirm the formation of K63-linked polyubiquitin (B1169507) chains.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme complex (Ubc13/Uev1A)
-
Recombinant E3 ligase (e.g., TRAF6)
-
Recombinant Protein of Interest (POI)
-
Wild-type Ubiquitin and K63-only Ubiquitin (all other lysines mutated to arginine)
-
AUTAC molecule of interest
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
SDS-PAGE loading buffer
-
Western blot apparatus and reagents
-
Antibodies: anti-POI, anti-K63 linkage-specific ubiquitin antibody
Procedure:
-
Set up the following 20 µL reactions on ice in PCR tubes:
| Component | Volume (µL) - WT Ub | Volume (µL) - K63-only Ub | Volume (µL) - No AUTAC Control |
| Ubiquitination Buffer (10X) | 2 | 2 | 2 |
| ATP (100 mM) | 0.4 | 0.4 | 0.4 |
| E1 Enzyme (1 µM) | 1 | 1 | 1 |
| E2 (Ubc13/Uev1A) (10 µM) | 1 | 1 | 1 |
| E3 (TRAF6) (5 µM) | 1 | 1 | 1 |
| POI (20 µM) | 2 | 2 | 2 |
| Wild-type Ubiquitin (100 µM) | 2 | - | 2 |
| K63-only Ubiquitin (100 µM) | - | 2 | - |
| AUTAC (100 µM) | 2 | 2 | - |
| Nuclease-free water | 8.6 | 8.6 | 10.6 |
| Total Volume | 20 | 20 | 20 |
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding 5 µL of 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the samples by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-POI antibody to detect ubiquitinated forms of the POI (appearing as a ladder of higher molecular weight bands).
-
Strip the membrane and re-probe with an anti-K63 linkage-specific ubiquitin antibody to confirm the chain linkage.
LC3 Turnover (Autophagic Flux) Assay by Western Blot
This assay measures the rate of autophagosome degradation and is used to confirm that the degradation of the POI by an AUTAC is indeed autophagy-dependent. An increase in the lipidated form of LC3 (LC3-II) upon treatment with a lysosomal inhibitor indicates active autophagic flux.
Materials:
-
Cultured cells of interest
-
AUTAC molecule
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Western blot apparatus and reagents
-
Antibodies: anti-LC3B, anti-p62/SQSTM1, anti-POI, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the AUTAC molecule at various concentrations for a desired time course (e.g., 6, 12, 24 hours).
-
For the last 2-4 hours of the AUTAC treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells. Include vehicle-only and lysosomal inhibitor-only controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE and perform Western blotting. Use a 15% polyacrylamide gel for better separation of LC3-I and LC3-II.[8]
-
Probe the membranes with antibodies against LC3B, p62, the POI, and a loading control.
-
Quantify the band intensities. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A decrease in the POI and p62 levels that is blocked by the lysosomal inhibitor confirms autophagy-dependent degradation.
K63-Tandem Ubiquitin Binding Entity (TUBE) Pulldown Assay
TUBEs are engineered proteins containing multiple ubiquitin-binding domains that have a high affinity and specificity for polyubiquitin chains. K63-specific TUBEs can be used to enrich for K63-polyubiquitinated proteins from cell lysates.
Materials:
-
Cultured cells
-
AUTAC molecule
-
Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors and deubiquitinase inhibitors like PR-619 and NEM)
-
K63-TUBE agarose (B213101) or magnetic beads
-
Control beads (e.g., Protein A/G beads)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
-
Western blot apparatus and reagents
-
Antibodies: anti-POI, anti-K63 linkage-specific ubiquitin antibody
Procedure:
-
Treat cells with the AUTAC molecule or vehicle for the desired time.
-
Lyse the cells in non-denaturing lysis buffer containing deubiquitinase inhibitors.
-
Clear the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with K63-TUBE beads overnight at 4°C with rotation.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting, probing for the POI and K63-linked ubiquitin. An enrichment of the POI in the K63-TUBE pulldown from AUTAC-treated cells indicates its K63-polyubiquitination.
Conclusion
The AUTAC technology represents a promising new frontier in targeted protein degradation, expanding the scope of degradable targets to those amenable to autophagic clearance. The induction of K63-linked polyubiquitination is a cornerstone of the AUTAC mechanism, serving as the critical signal for recognition by the autophagy machinery. Understanding the molecular players, particularly the E2 and E3 enzymes involved, and having robust experimental protocols to interrogate this pathway are essential for the development and optimization of novel AUTAC-based therapeutics. This guide provides a foundational framework for researchers to explore and harness the power of K63-linked polyubiquitination in the exciting field of autophagy-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TRAF6 coordinates the activation of autophagy and ubiquitin-proteasome systems in atrophying skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Auto-ubiquitination of TRAF6 [reactome.org]
- 5. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Auto- and Substrate-Ubiquitination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p-Fluorobenzyl Guanine in Autac2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to hijack the cellular autophagy pathway for the targeted degradation of proteins and organelles. Autac2 is a pioneering example of this technology, specifically engineered to induce the degradation of the FK506-binding protein 12 (FKBP12). A critical component of this compound is p-Fluorobenzyl Guanine (FBnG), which serves as the autophagy-targeting motif. This technical guide provides a comprehensive overview of the role of FBnG in this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Core Mechanism: p-Fluorobenzyl Guanine as an Autophagy-Inducing Moiety
This compound is a heterobifunctional molecule composed of two key moieties: a ligand that specifically binds to the target protein, FKBP12 (a synthetic ligand of FKBP or SLF), and the degradation tag, p-Fluorobenzyl Guanine.[1] The FBnG component is instrumental in initiating the degradation cascade. It is believed to mimic a post-translational modification known as S-guanylation, which triggers the recognition of the target protein by the cellular autophagy machinery.[2]
The proposed mechanism of action involves the following key steps:
-
Target Engagement: The SLF moiety of this compound binds non-covalently to FKBP12.[1]
-
Ubiquitination: The FBnG tag promotes the K63-linked polyubiquitination of the this compound-FKBP12 complex. This is a crucial step that differentiates the AUTAC pathway from proteasome-mediated degradation, which typically involves K48-linked polyubiquitination.[3]
-
Autophagy Receptor Recruitment: The K63-polyubiquitin chains are recognized by the autophagy receptor protein p62/SQSTM1.[2]
-
Autophagosome Sequestration: The entire complex, including this compound, FKBP12, and p62, is sequestered into a double-membraned vesicle called an autophagosome.
-
Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.
This targeted degradation of FKBP12 has been demonstrated in HeLa cells, where treatment with this compound at a concentration of 10 μM resulted in significant silencing of the protein.[3]
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the core signaling pathway of this compound-mediated degradation and a typical experimental workflow for its validation.
Caption: this compound binds FKBP12, inducing K63-polyubiquitination and p62-mediated autophagic degradation.
Caption: Workflow for validating this compound-mediated degradation of FKBP12 in cultured cells.
Quantitative Data
| Compound | Target Protein | Cell Line | Concentration | Effect | Reference |
| This compound | FKBP12 | HeLa | 10 µM | Significant silencing of endogenous FKBP12 | [3] |
| SHP2 protein degrader-3 | SHP2 | HeLa | DC50 = 3.22 µM | Dose-dependent SHP2 degradation | MedChemExpress |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the function of this compound and the role of p-Fluorobenzyl Guanine.
Western Blot Analysis of FKBP12 Degradation
This protocol is for assessing the reduction in FKBP12 protein levels following this compound treatment.
Materials:
-
HeLa cells
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: Rabbit anti-FKBP12, Rabbit anti-GAPDH (loading control)
-
HRP-conjugated goat anti-rabbit IgG secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary anti-FKBP12 antibody (e.g., 1:1000 dilution) overnight at 4°C.[4][5][6][7][8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
-
Loading Control: Strip the membrane and re-probe with anti-GAPDH antibody to ensure equal protein loading.
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the accumulation of LC3-II, a marker for autophagosomes, to confirm the induction of autophagy by this compound.
Materials:
-
HeLa cells
-
This compound
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
Primary antibody: Rabbit anti-LC3B
-
Other materials as listed in the Western Blot protocol.
Procedure:
-
Cell Treatment: Treat HeLa cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 4-6 hours of the total this compound treatment time.[9]
-
Western Blotting: Follow the Western Blot protocol (steps 2-8) to analyze the levels of LC3-I and LC3-II.
-
Data Analysis: Compare the levels of LC3-II in the different treatment groups. An increase in LC3-II in the presence of this compound and a lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.[2][10]
Co-Immunoprecipitation (Co-IP) of FKBP12 and p62
This protocol is used to demonstrate the interaction between the target protein (FKBP12) and the autophagy receptor (p62) in the presence of this compound.
Materials:
-
HeLa cells treated with this compound
-
Co-IP Lysis Buffer
-
Anti-FKBP12 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies: Rabbit anti-p62, Mouse anti-FKBP12
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
Procedure:
-
Cell Lysis: Lyse this compound-treated and control HeLa cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-FKBP12 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads using Laemmli buffer and analyze by Western blotting using antibodies against both FKBP12 and p62. The presence of a p62 band in the FKBP12 immunoprecipitate from this compound-treated cells indicates an interaction.[11][12][13]
Conclusion
The p-Fluorobenzyl Guanine moiety is the linchpin of this compound's function, initiating a cascade of events that leads to the specific and efficient degradation of FKBP12 via the autophagy-lysosome pathway. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and validate the activity of this compound and other AUTAC molecules. Further research into the quantitative aspects of this compound's efficacy, such as its DC50 and Dmax, as well as its in vivo performance, will be crucial for the continued development of this promising therapeutic modality.
References
- 1. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-FKBP12 Antibody (A13639) | Antibodies.com [antibodies.com]
- 5. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. FKBP1A/FKBP12 Antibody (#55104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. FKBP12 Polyclonal Antibody (PA1-026A) [thermofisher.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthetic Ligand of FKBP (SLF) in the Autophagy-Targeting Chimera Autac2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Autac2, an Autophagy-Targeting Chimera (AUTAC) designed for the targeted degradation of the FK506-Binding Protein 12 (FKBP12). A central component of this compound is its warhead, a synthetic ligand of FKBP (SLF), which provides specificity for the target protein. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to this compound
Autophagy-targeting chimeras (AUTACs) represent an innovative strategy for the selective degradation of intracellular proteins and organelles.[1] Unlike Proteolysis-Targeting Chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs harness the cell's own autophagy pathway to clear targets.[1][2]
This compound is a heterobifunctional molecule composed of two key moieties connected by a linker:
-
A Synthetic Ligand of FKBP (SLF): This "warhead" is a non-covalent targeting ligand that specifically binds to the FKBP12 protein.[1][3]
-
A p-Fluorobenzyl Guanine (FBnG) moiety: This degradation tag mimics a post-translational modification that induces K63-linked polyubiquitination, a signal for selective autophagy.[1][4]
By linking these two components, this compound can specifically recruit FKBP12 to the autophagy-lysosome pathway for degradation.[2][4] This technology holds promise for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.[5]
Mechanism of Action
The mechanism of this compound-mediated protein degradation is a multi-step process that leverages the cellular selective autophagy machinery.[2]
-
Target Binding: The SLF moiety of this compound binds specifically and non-covalently to the target protein, FKBP12, forming an this compound-FKBP12 complex.[1][6]
-
K63-linked Polyubiquitination: The FBnG tag on this compound triggers the K63-linked polyubiquitination of the target protein. This type of ubiquitination serves as a recognition signal for autophagy receptors, distinguishing it from the K48-linked ubiquitination that targets proteins to the proteasome.[1][4][6]
-
Autophagy Receptor Recognition: The K63-polyubiquitin chains on the FKBP12 protein are recognized by autophagy receptor proteins, most notably p62/SQSTM1.[2][7]
-
Autophagosome Sequestration: The p62 receptor, now bound to the ubiquitinated cargo, interacts with LC3-II on the growing autophagosome membrane, leading to the engulfment of the entire complex.[7]
-
Lysosomal Degradation: The mature autophagosome fuses with a lysosome, forming an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the sequestered cargo, including FKBP12.[4][8]
Caption: Mechanism of this compound-mediated degradation of FKBP12 via selective autophagy.
Quantitative Data
The efficacy of SLF and this compound has been characterized by several key quantitative metrics. The data below is compiled from various studies to provide a comparative overview.
| Compound | Target Protein | Metric | Value | Cell Line | Reference |
| SLF | FKBP12 | IC₅₀ | 2.6 µM | - | [9] |
| SLF | FKBP51 | Affinity (Kᵢ) | 3.1 µM | - | [9][10] |
| This compound | FKBP12 | Effective Conc. | 10 µM | HeLa | [1] |
| This compound-2G | FKBP12 | Activity Increase | 100-fold vs. This compound | - | [11] |
| 22-SLF (PROTAC) | FKBP12 | DC₅₀ | 0.5 µM | - | [10] |
-
IC₅₀: The half-maximal inhibitory concentration.
-
Affinity (Kᵢ): The inhibition constant, indicating the binding affinity of the ligand to the protein.
-
Effective Conc.: The concentration at which significant target protein silencing was observed.
-
DC₅₀: The half-maximal degradation concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
This protocol describes a typical experiment to assess the degradation of endogenous FKBP12 in a cellular context.
Objective: To determine the efficacy of this compound in degrading FKBP12 in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound[12]
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Workflow:
Caption: Standard workflow for an in vitro this compound-mediated protein degradation experiment.
Proper handling and solubilization of this compound are critical for reproducible experimental results.
Stock Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[12]
In Vitro Working Solution Formulation:
-
For cell-based assays, dilute the DMSO stock solution directly into the culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
In Vivo Formulation Protocols: For animal studies, specific solvent systems are required to ensure solubility and bioavailability.
-
Protocol 1 (PEG/Tween/Saline): [12]
-
Start with 10% volume of DMSO.
-
Add 40% volume of PEG300 and mix.
-
Add 5% volume of Tween-80 and mix.
-
Add 45% volume of saline to reach the final volume.
-
Solubility: ≥ 2.5 mg/mL (2.03 mM)[12]
-
-
Protocol 2 (SBE-β-CD/Saline): [12]
-
Start with 10% volume of DMSO.
-
Add 90% volume of a 20% SBE-β-CD solution in saline.
-
Solubility: ≥ 2.5 mg/mL (2.03 mM)[12]
-
-
Protocol 3 (Corn Oil): [12]
-
Start with 10% volume of DMSO.
-
Add 90% volume of corn oil.
-
Solubility: ≥ 2.5 mg/mL (2.03 mM)[12]
-
Note: If precipitation occurs during the preparation of any formulation, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Autophagy-related signaling pathways are involved in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
The Therapeutic Potential of Autac2: A Technical Guide to Targeted Protein Degradation via Selective Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Autophagy-targeting chimeras (AUTACs) represent a novel class of TPD molecules that harness the cell's intrinsic autophagic machinery to selectively eliminate proteins and organelles. This technical guide focuses on Autac2, a first-in-class AUTAC designed to degrade the FK506-binding protein 12 (FKBP12). We will delve into the mechanism of action of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and explore the potential therapeutic applications stemming from FKBP12 degradation.
Introduction to this compound and the AUTAC Platform
Autophagy is a cellular process responsible for the degradation of long-lived proteins, aggregated proteins, and damaged organelles through the lysosomal pathway. The AUTAC platform leverages this natural process for targeted degradation. AUTAC molecules are bifunctional chimeras composed of a "warhead" that specifically binds to a protein of interest (POI) and a "degradation tag" that induces selective autophagy.
This compound is a pioneering AUTAC molecule designed to target FKBP12, a ubiquitously expressed peptidyl-prolyl isomerase involved in various cellular processes, including protein folding, immunosuppression, and receptor signaling.[1][2] Structurally, this compound consists of a synthetic ligand of FKBP (SLF) as the warhead, linked to a p-Fluorobenzyl Guanine (FBnG) moiety that acts as the autophagy-inducing tag.[1][3]
Unlike proteolysis-targeting chimeras (PROTACs) that primarily utilize the ubiquitin-proteasome system via K48-linked polyubiquitination, AUTACs mediate their effect through K63-linked polyubiquitination of the target protein.[1][4] This alternative ubiquitination pattern is recognized by autophagy receptors, such as p62/SQSTM1, which then shuttle the target to the autophagosome for lysosomal degradation.[4] This distinct mechanism offers the potential to degrade targets that are resistant to proteasomal degradation and to clear protein aggregates and even entire organelles.[5]
Mechanism of Action of this compound
The degradation of FKBP12 by this compound is a multi-step process that hijacks the selective autophagy pathway. The key steps are outlined below and visualized in the signaling pathway diagram.
-
Target Engagement: The SLF moiety of this compound non-covalently binds to the active site of the FKBP12 protein within the cell.[1][3]
-
Recruitment of Autophagy Machinery: The FBnG tag on this compound is recognized by cellular machinery that promotes the K63-linked polyubiquitination of the this compound-FKBP12 complex.[4]
-
Autophagy Receptor Recognition: The K63-polyubiquitin chains on the complex are recognized by the autophagy cargo receptor p62/SQSTM1.[4]
-
Autophagosome Sequestration: p62 facilitates the sequestration of the ubiquitinated complex into a nascent autophagosome.
-
Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the acidic environment and lysosomal hydrolases degrade both FKBP12 and this compound.
This mechanism has been shown to be dependent on the autophagy pathway, as inhibition of autophagy rescues the degradation of the target protein.
Caption: Signaling pathway of this compound-mediated degradation of FKBP12.
Quantitative Data on this compound Efficacy
The efficacy of this compound and its second-generation counterpart has been quantitatively assessed in cellular models. The following tables summarize the key findings regarding the degradation of endogenous FKBP12 in HeLa cells.
Table 1: First-Generation this compound (1G-AUTAC2) Efficacy
| Concentration | Incubation Time | Cell Line | % FKBP12 Degradation | Reference |
| 10 µM | 24 hours | HeLa | Significant | [1] |
| 100 µM | 24 hours | HeLa | Significant |
Table 2: Second-Generation this compound (2G-AUTAC2) Efficacy
| Concentration | Incubation Time | Cell Line | % FKBP12 Degradation | Notes | Reference |
| 1 µM | Not Specified | HeLa | Significant | 100-fold more efficient than 1G-AUTAC | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound.
Cell Culture and this compound Treatment
-
Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: this compound is dissolved in DMSO to prepare a stock solution. The stock solution is then diluted in culture medium to the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM). The medium on the cells is replaced with the this compound-containing medium. A vehicle control (DMSO) is run in parallel.
-
Incubation: Cells are incubated with this compound for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
Western Blot Analysis for FKBP12 Degradation
This protocol is a standard method to quantify the reduction in FKBP12 protein levels following this compound treatment.[6][7]
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (e.g., rabbit anti-FKBP12) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH) and its corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the FKBP12 band intensity to the loading control.
-
Caption: Experimental workflow for assessing this compound-mediated protein degradation.
Potential Therapeutic Applications
The targeted degradation of FKBP12 by this compound opens up several potential therapeutic avenues. FKBP12 is implicated in a range of diseases, and its removal, rather than just inhibition, may offer a more profound and lasting therapeutic effect.
-
Oncology: FKBP12 has been identified as a potential therapeutic target in multiple myeloma.[8] Degradation of FKBP12 can enhance the apoptotic effects of bone morphogenetic proteins (BMPs) in myeloma cells.[8] An FKBP12-degrader could therefore represent a novel non-immunosuppressive therapeutic strategy for this cancer.[8]
-
Neurodegenerative Diseases: The ability of the AUTAC platform to clear protein aggregates makes it an attractive approach for neurodegenerative disorders. While this compound itself targets a soluble protein, the underlying principle could be applied to aggregate-prone proteins involved in diseases like Alzheimer's and Parkinson's.
-
Immunosuppression: Although the goal of some FKBP12-targeting strategies is to avoid immunosuppression, in other contexts, such as autoimmune diseases or organ transplantation, targeted degradation of FKBP12 could offer a novel way to modulate immune responses.
-
Cardiovascular Disease: FKBP12 is known to regulate calcium channels, and its dysregulation has been linked to cardiac diseases. Targeted degradation could provide a new tool to study and potentially treat these conditions.
Conclusion and Future Directions
This compound represents a proof-of-concept for the AUTAC platform, demonstrating that selective autophagy can be harnessed to degrade specific intracellular proteins. The development of a second-generation molecule with significantly enhanced potency highlights the potential for optimizing this technology. Future research will likely focus on expanding the repertoire of AUTACs to target a wider range of proteins, including those involved in cancer, neurodegeneration, and other diseases that are currently difficult to treat. Further in vivo studies are necessary to evaluate the safety, efficacy, and pharmacokinetic properties of this compound and other AUTAC molecules. The ability of this platform to degrade not only single proteins but also larger aggregates and organelles positions it as a highly promising modality in the future of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Autac2-Mediated Degradation in Cell Culture
Introduction
Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway.[1][2] Unlike PROTACs, which utilize the ubiquitin-proteasome system, AUTACs trigger K63-linked polyubiquitination, marking the target for sequestration by autophagosomes and subsequent lysosomal degradation.[1][3] Autac2 is a specific AUTAC designed to target the FK506-binding protein 12 (FKBP12).[1][3] It is a heterobifunctional molecule composed of a ligand for FKBP12 and a guanine (B1146940) derivative tag (p-Fluorobenzyl Guanine or FBnG) that facilitates the autophagy-mediated degradation process.[1][3][4] These notes provide detailed protocols for utilizing this compound in cell culture to study the targeted degradation of FKBP12 and the induction of mitophagy.
Mechanism of Action
This compound operates by binding simultaneously to its target protein, FKBP12, and to components of the autophagy machinery. This proximity induces K63-linked polyubiquitination of the target. This specific type of ubiquitin chain is recognized by autophagy receptor proteins, such as p62/SQSTM1, which in turn interact with LC3 on the forming autophagosome membrane.[3][5] This cascade of events leads to the engulfment of the this compound-target complex into a double-membraned autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents, including the target protein, are degraded by lysosomal hydrolases.[3][6] This mechanism can be applied not only to cytosolic proteins but also to larger structures like damaged mitochondria (mitophagy).[1][2][4]
Caption: Mechanism of this compound-mediated protein degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with AUTAC compounds based on available data. This information is crucial for designing dose-response experiments.
| Compound | Target(s) | Mechanism | Cell Line | Effective Concentration | Observed Effect | Citation |
| This compound | FKBP12 | Autophagy-mediated degradation | HeLa | 10 µM | Significant silencing of FKBP12 protein. | [1] |
| AUTAC4 | Mitochondria | Mitophagy induction (K63-polyubiquitination) | HeLa, Down syndrome-derived fibroblasts | Not specified | Promotes turnover of fragmented mitochondria; improves mitochondrial activities. | [2][3] |
| PD-L1degrader-2 | PD-L1 | Autophagy-lysosome degradation | CT26 (mouse colon carcinoma) | DC50 of 0.5 µM | Degrades PD-L1 and exhibits antitumor activity. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Aseptically weigh the required amount of this compound powder. To prepare a 10 mM stock solution, use the molecular weight provided by the manufacturer for calculation.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO to 3.09 mg of a compound with a molecular weight of 309.37 g/mol to make a 10 mM stock.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials to prevent repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C. A stock solution stored at -80°C is typically stable for up to 6 months.[8]
Protocol 2: Cell Treatment for Protein Degradation Analysis
This protocol provides a general procedure for treating cultured cells with this compound to assess the degradation of the target protein, FKBP12.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cell culture plates (e.g., 6-well plates)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare fresh working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete growth medium. A 1:1000 dilution will yield a 10 µM final concentration.[7] Prepare a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) for a dose-response experiment. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis, such as Western blotting (Protocol 3).
Caption: Workflow for assessing this compound-mediated protein degradation.
Protocol 3: Monitoring this compound-Induced Mitophagy by Immunofluorescence
This protocol describes how to visualize and quantify this compound-induced mitophagy by assessing the co-localization of mitochondria with autophagosomes using confocal microscopy.
Materials:
-
Cells (e.g., HeLa or BEAS-2B) grown on sterile glass coverslips in a 24-well plate
-
This compound and vehicle control (prepared as in Protocol 2)
-
Mitochondrial uncoupler (e.g., CCCP, 10 µM) as a positive control for mitophagy
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-TOMM20 (mitochondrial marker) and Mouse anti-LC3B (autophagosome marker)
-
Fluorescently-labeled secondary antibodies: Anti-rabbit IgG (e.g., Alexa Fluor 594) and Anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound (e.g., 10 µM), vehicle control, or a positive control (CCCP) for an appropriate time (e.g., 6-24 hours).
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate coverslips with a cocktail of primary antibodies (anti-TOMM20 and anti-LC3B) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a cocktail of fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice more with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the samples using a confocal microscope. Capture images of the mitochondrial marker (red), autophagosome marker (green), and nuclei (blue). An increase in the co-localization of red and green signals (appearing as yellow puncta) in this compound-treated cells compared to the control indicates mitophagy.[9]
Caption: Workflow for immunofluorescence analysis of mitophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. The pathways of mitophagy for quality control and clearance of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PARK2-mediated mitophagy is involved in regulation of HBEC senescence in COPD pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Autac2 Concentration for Autophagy Induction in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of Autac2 for inducing the targeted degradation of FK506-Binding Protein 12 (FKBP12) via the autophagy pathway in HeLa cells. This compound is an autophagy-targeting chimera (AUTAC) that selectively directs proteins to the autophagy-lysosomal degradation pathway. These guidelines will assist researchers in establishing effective experimental parameters and accurately assessing the downstream cellular effects.
Introduction to this compound
Autophagy-targeting chimeras (AUTACs) are bifunctional molecules designed to selectively degrade intracellular protein targets. This compound is specifically engineered to target FKBP12, a protein implicated in various cellular processes, including immunosuppression. This compound consists of a ligand that binds to FKBP12 and a guanine (B1146940) derivative tag that marks the protein for recognition by the autophagy machinery. This leads to the K63-linked polyubiquitination of the target protein, its recognition by the autophagy receptor p62/SQSTM1, and subsequent degradation within the autolysosome.[1] Understanding the optimal working concentration of this compound is critical for achieving significant and specific target protein degradation in experimental models such as HeLa cells.
Recommended Starting Concentrations
Based on available literature, a concentration of 10 µM this compound has been shown to result in significant silencing of FKBP12 in HeLa cells.[1] However, the optimal concentration can vary depending on experimental conditions, including cell density, passage number, and incubation time. It is therefore recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. A suggested starting range for this experiment is 1 µM to 50 µM .
Experimental Protocols
Cell Culture
-
Cell Line: HeLa (human cervical adenocarcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Dose-Response Experiment for FKBP12 Degradation
This protocol outlines the steps to determine the optimal this compound concentration for degrading FKBP12.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Materials:
-
HeLa cells
-
6-well tissue culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-FKBP12, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO). Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FKBP12 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the FKBP12 band intensity to the loading control.
Assessment of Autophagy Induction
The induction of autophagy can be monitored by measuring the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.
Procedure:
Follow the Western Blotting protocol as described in section 3.2.6, but use primary antibodies against LC3 and p62/SQSTM1.
-
LC3-I to LC3-II Conversion: An increase in the lipidated form, LC3-II, is indicative of autophagosome formation. The ratio of LC3-II to LC3-I or to a loading control can be used as a marker for autophagy induction.
-
p62/SQSTM1 Degradation: p62 is a cargo receptor that is itself degraded during autophagy. A decrease in p62 levels suggests an increase in autophagic flux.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on HeLa cells.
Materials:
-
HeLa cells
-
96-well tissue culture plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
This compound Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 1 µM to 100 µM) to the wells. Include a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Degradation of FKBP12 by this compound in HeLa Cells
| This compound Concentration (µM) | Incubation Time (h) | Normalized FKBP12 Protein Level (relative to control) |
| 0 (Vehicle) | 24 | 1.00 |
| 1 | 24 | User-defined |
| 5 | 24 | User-defined |
| 10 | 24 | User-defined |
| 25 | 24 | User-defined |
| 50 | 24 | User-defined |
Table 2: Effect of this compound on Autophagy Markers in HeLa Cells
| This compound Concentration (µM) | Incubation Time (h) | LC3-II / β-actin Ratio | Normalized p62 Protein Level (relative to control) |
| 0 (Vehicle) | 24 | User-defined | 1.00 |
| 10 (Optimal) | 24 | User-defined | User-defined |
Table 3: Cytotoxicity of this compound in HeLa Cells
| This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| 0 (Vehicle) | 48 | 100 |
| 1 | 48 | User-defined |
| 10 | 48 | User-defined |
| 50 | 48 | User-defined |
| 100 | 48 | User-defined |
| IC50 (µM) | 48 | User-defined |
Signaling Pathway
This compound-Mediated Degradation of FKBP12
Caption: this compound-mediated degradation of FKBP12 via autophagy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak FKBP12 Degradation | This compound concentration is too low. | Increase this compound concentration or incubation time. |
| Poor antibody quality. | Use a validated antibody for FKBP12. | |
| Inefficient cell lysis. | Ensure complete cell lysis and use fresh lysis buffer with protease inhibitors. | |
| High Cell Death | This compound concentration is too high. | Perform a dose-response for viability and use a lower concentration. |
| Inconsistent Autophagy Marker Results | Autophagic flux is not properly assessed. | Include lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) as controls to measure autophagic flux. |
| Timing of analysis is not optimal. | Perform a time-course experiment to determine the peak of autophagy induction. |
Conclusion
These application notes provide a comprehensive framework for researchers to determine the optimal concentration of this compound for inducing the degradation of FKBP12 in HeLa cells. By following these detailed protocols, scientists can effectively utilize this compound as a tool to study the functional consequences of FKBP12 knockdown and to explore the broader applications of AUTAC technology in drug development.
References
Application Notes and Protocols for Autac2 Treatment in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Autac2, an autophagy-targeting chimera, to induce the degradation of the FKBP12 protein for analysis by Western blot. The protocols outlined below are designed to ensure reproducible and reliable results.
Introduction
This compound is a chemical degrader that selectively targets the FKBP12 protein for degradation via the cellular autophagy pathway.[1] Unlike proteasome-mediated degradation, this compound induces K63-linked polyubiquitination of the target protein.[1] This modified protein is then recognized by autophagy receptors, such as p62/SQSTM1, leading to its sequestration into autophagosomes and subsequent degradation upon fusion with lysosomes.[1] Western blot analysis is a fundamental technique to quantify the reduction in FKBP12 protein levels following this compound treatment and to monitor the activation of the autophagy pathway.
Mechanism of Action: this compound-Mediated Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that specifically binds to FKBP12 and a guanine (B1146940) derivative that mimics S-guanylation, a post-translational modification that triggers the autophagy process. The binding of this compound to FKBP12 initiates a cascade of events leading to the protein's degradation. This process can be monitored by observing the levels of FKBP12 and key autophagy markers like p62/SQSTM1. An increase in p62 levels can indicate the induction of autophagy.
References
Detecting FKBP12 Degradation by Autac2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Autophagy-targeting chimeras (AUTACs) are a novel class of molecules that hijack the cell's own autophagy machinery to selectively degrade target proteins. Autac2 is a specific AUTAC designed to induce the degradation of FK506-Binding Protein 12 (FKBP12), a small cytosolic protein implicated in various cellular processes and diseases.
This document provides detailed application notes and protocols for detecting and quantifying the degradation of FKBP12 induced by this compound. The methodologies described herein are essential for researchers and drug development professionals working to characterize the efficacy and mechanism of action of this compound and similar protein degraders.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that specifically binds to FKBP12 and an autophagy-inducing moiety.[1] Upon binding to FKBP12, this compound promotes the K63-linked polyubiquitination of the protein.[1] This type of ubiquitination serves as a signal for recognition by autophagy receptors, leading to the engulfment of the FKBP12-Autac2 complex into an autophagosome. The autophagosome then fuses with a lysosome, resulting in the degradation of its contents, including FKBP12.[2] This mechanism is distinct from that of PROTACs (Proteolysis-Targeting Chimeras), which typically induce K48-linked polyubiquitination and subsequent degradation by the proteasome.[1]
References
Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Autac2
For Researchers, Scientists, and Drug Development Professionals
Introduction: Autac2 as a Tool for Mitophagy Induction
Mitochondrial dysfunction is a key contributor to a wide range of human pathologies, including neurodegenerative diseases, metabolic disorders, and age-related ailments.[1][2][3] The selective removal of damaged or superfluous mitochondria through a specialized autophagic process, known as mitophagy, is a critical cellular quality control mechanism.[4][5] Autophagy-targeting chimeras (AUTACs) are innovative molecules designed to hijack the cell's autophagy pathway to selectively degrade specific proteins and organelles.[6]
This compound is an AUTAC molecule that targets the FK506-binding protein (FKBP12).[6] It consists of a ligand for FKBP12 and a guanine (B1146940) derivative degradation tag.[6] This dual-binding capacity allows this compound to tag FKBP12, and potentially mitochondria associated with it, for degradation via the autophagy pathway. While initially designed for protein silencing, the ability of AUTACs to degrade entire organelles makes this compound a valuable chemical tool for inducing and studying mitophagy, thereby providing a platform to investigate the consequences of mitochondrial clearance and explore potential therapeutic strategies for diseases linked to mitochondrial dysfunction.[6][7]
Mechanism of Action
AUTACs function by linking a protein of interest (POI) to the autophagy machinery. An AUTAC molecule triggers K63 polyubiquitination, a signal for autophagic recognition, leading to the engulfment of the target by a double-membraned vesicle called an autophagosome.[6] This autophagosome then fuses with a lysosome, and its contents, including the targeted cargo, are degraded.[8][9]
In the context of mitophagy, this compound is proposed to bind to FKBP12, which can be associated with mitochondria. This interaction tags the mitochondrion with the AUTAC's degradation signal, initiating the formation of an autophagosome around the organelle. This process effectively forces the selective degradation of the targeted mitochondria, allowing researchers to study the downstream cellular effects.
Caption: Proposed mechanism of this compound-induced mitophagy.
Application Notes
Induction and Study of Mitophagy
This compound provides a chemically-inducible system to study the dynamics of mitophagy. Unlike global autophagy inducers (e.g., starvation) or mitochondrial depolarizing agents (e.g., CCCP) which cause widespread and often damaging effects, this compound offers a more targeted approach.[10][11]
-
Kinetics of Mitophagy: Researchers can perform time-course experiments to dissect the stages of mitophagy, from initial mitochondrial sequestration to final lysosomal degradation.
-
Signaling Pathway Analysis: By inducing mitophagy with this compound, downstream signaling pathways and cellular responses can be investigated in a controlled manner.
-
Validation of Mitophagy Markers: this compound can be used as a positive control to validate new fluorescent probes, antibodies, or assays designed to monitor mitophagy.
Modeling Neurodegenerative Diseases
Impaired mitophagy and the resulting accumulation of dysfunctional mitochondria are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3][12][13]
-
Disease Modeling: In neuronal cell models of tauopathies or synucleinopathies, this compound can be used to test whether enhancing the clearance of damaged mitochondria can alleviate cytotoxic effects or reduce the accumulation of protein aggregates.[10][12]
-
Therapeutic Hypothesis Testing: this compound can serve as a proof-of-concept tool to evaluate whether upregulating mitophagy is a viable therapeutic strategy in preclinical models.
Drug Screening and Development
The this compound system can be adapted for high-throughput screening to identify new small molecules that modulate mitophagy.
-
Primary Screening: A cell line expressing a pH-sensitive mitochondrial fluorescent reporter (e.g., mt-Keima) can be treated with a compound library in the presence of a sub-optimal concentration of this compound. Compounds that enhance the mitophagy signal could be identified as potential drug candidates.
-
Target Identification: Hits from primary screens can be further investigated to determine their mechanism of action, potentially uncovering novel targets for inducing mitophagy.
Experimental Protocols
Caption: General workflow for studying mitophagy with this compound.
Protocol: Induction of Mitophagy in Cultured Cells
-
Cell Plating: Plate cells (e.g., HeLa cells stably expressing mCherry-EGFP-LC3 or SH-SY5Y neuronal cells) in appropriate culture vessels. Allow cells to adhere and reach 60-70% confluency.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). The second-generation this compound-2G is reported to have 100-fold increased activity.[14]
-
Treatment: Dilute this compound in pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 10 µM, but a dose-response (e.g., 0.1 µM to 20 µM) is recommended.[6] Treat cells for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) in all experiments.
-
Sample Preparation: Following incubation, prepare cells for downstream analysis (e.g., cell lysis for Western blot, fixation for immunofluorescence).
Protocol: Assessing Mitophagy by Western Blot
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
LC3B: To detect the conversion of LC3-I to LC3-II, an indicator of autophagosome formation.[15]
-
p62/SQSTM1: An autophagy receptor that is degraded during autophagy flux.[3]
-
Mitochondrial markers: TOM20, COX IV, or VDAC1 to assess the reduction in mitochondrial mass.
-
Loading control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.
Protocol: Visualizing Mitophagy by Fluorescence Microscopy
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips. For live-cell imaging, co-transfect with a mitochondrial marker (e.g., Mito-dsRed) and an autophagosome marker (e.g., GFP-LC3).
-
Staining (for fixed cells):
-
After this compound treatment, wash cells and incubate with a mitochondrial dye like MitoTracker Red CMXRos (200 nM) for 30 minutes.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with a primary antibody against an autophagosome marker (e.g., anti-LC3B) overnight.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Mount coverslips with a DAPI-containing mounting medium.
-
-
Imaging: Acquire images using a confocal microscope. Look for co-localization of the mitochondrial signal (red) with the autophagosome signal (green), which appears as yellow puncta.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the number of co-localized puncta per cell.
Protocol: Measuring Mitochondrial Health
-
Mitochondrial Membrane Potential (ΔΨm):
-
Treat cells with this compound as described.
-
Incubate cells with JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester).
-
Analyze by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE intensity indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.[1][15]
-
-
Mitochondrial Reactive Oxygen Species (ROS):
-
Treat cells with this compound.
-
Incubate with MitoSOX Red (5 µM) for 10-30 minutes.
-
Analyze by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates elevated mitochondrial superoxide (B77818) levels.[16]
-
-
Cellular Respiration:
-
Plate cells in a Seahorse XF Cell Culture Microplate.
-
Treat with this compound for the desired time.
-
Perform a Seahorse XF Cell Mito Stress Test to measure parameters like basal respiration, ATP-linked respiration, and maximal respiration.
-
Quantitative Data Presentation
The following tables represent expected outcomes from the described experiments.
Table 1: Western Blot Analysis of Mitophagy Markers
| Treatment | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) | TOM20 Level (Fold Change) |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.08 | 1.0 ± 0.12 |
| This compound (10 µM) | 3.5 ± 0.4 | 0.4 ± 0.05 | 0.6 ± 0.07 |
| This compound + Bafilomycin A1 | 5.8 ± 0.6** | 1.1 ± 0.1 | 0.95 ± 0.1 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux. |
Table 2: Quantification of Mitochondrial Health Parameters
| Treatment | ΔΨm (TMRE Intensity, % of Control) | Mitochondrial ROS (MitoSOX Intensity, % of Control) | ATP Production Rate (pmol/min, % of Control) |
| Vehicle (DMSO) | 100 ± 5 | 100 ± 8 | 100 ± 6 |
| CCCP (10 µM) | 35 ± 4 | 250 ± 20 | 45 ± 5 |
| This compound (10 µM) | 95 ± 6 | 110 ± 10 | 98 ± 7 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. CCCP is a positive control for mitochondrial dysfunction. This compound is not expected to directly induce dysfunction but rather clear existing dysfunctional mitochondria. |
Logical Relationships and Pathways
References
- 1. Autophagy Activation Protects from Mitochondrial Dysfunction in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting autophagy in Alzheimer’s disease: Animal models and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mitochondria and autophagy crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dawn of Mitophagy: What Do We Know by Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Disease‐associated tau impairs mitophagy by inhibiting Parkin translocation to mitochondria | The EMBO Journal [link.springer.com]
- 11. Targeting MCL1 to induce mitophagy is a potential therapeutic strategy for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulation of autophagy is neuroprotective in a mouse model of human tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Autophagy activation and protection from mitochondrial dysfunction in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial dysfunction and oxidative stress mediate the physiological impairment induced by the disruption of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AUTAC2 and Related Compounds in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation of misfolded protein aggregates and mitochondrial dysfunction within neuronal cells. Autophagy, the cell's natural degradation process for damaged organelles and protein aggregates, is a promising therapeutic target. Autophagy-targeting chimeras (AUTACs) are innovative bifunctional molecules designed to hijack the autophagy pathway for the selective degradation of specific targets. This document provides detailed application notes and protocols for the use of AUTACs, with a focus on AUTAC2 and related compounds, in neurodegenerative disease models.
AUTACs are comprised of a target-binding ligand and a degradation tag, often a guanine (B1146940) derivative, which induces K63-linked polyubiquitination of the target protein.[1][2] This modification is recognized by autophagy receptors, such as p62/SQSTM1, leading to the engulfment of the target into an autophagosome and its subsequent degradation upon fusion with a lysosome.[2][3] A related technology, AUTOTAC (AUTOphagy-TArgeting Chimera), utilizes a similar principle but directly engages the autophagy receptor p62 to induce the degradation of its targets.[4]
These technologies offer a powerful approach to clear pathogenic protein aggregates and dysfunctional mitochondria, addressing key pathologies in neurodegenerative diseases.[5][6]
Signaling Pathway and Mechanism of Action
The mechanism of AUTAC/AUTOTAC-mediated degradation involves the recruitment of the cellular autophagy machinery to a specific protein of interest (POI) or organelle.
Caption: Mechanism of AUTAC-mediated targeted degradation.
Application 1: Degradation of α-Synuclein Aggregates in a Parkinson's Disease Model
A specific AUTOTAC, ATC161, has been developed to target and degrade α-synuclein aggregates, a hallmark of Parkinson's disease.[5][7] ATC161 utilizes Anle138b as the target-binding ligand for α-synuclein aggregates and an autophagy-targeting ligand that activates the p62 receptor.[5]
Quantitative Data Summary
| Compound | Target | Cell Model | In Vitro Efficacy (DC50) | Animal Model | In Vivo Dosing | Key In Vivo Outcomes |
| ATC161 | α-synuclein aggregates | HEK293A cells with α-syn PFFs | ~100-500 nM[5] | Mice with stereotaxic injection of α-synuclein preformed fibrils (PFFs) | 10 mg/kg, oral administration[3][7] | - Reduced α-synuclein aggregates- Mitigated glial inflammatory response- Improved muscle strength and locomotive activity[5][7] |
Experimental Protocols
In Vitro Degradation of α-Synuclein Aggregates
-
Cell Culture: Culture HEK293A cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of α-Synuclein Aggregates: Transduce HEK293A cells with α-synuclein preformed fibrils (PFFs) to induce the formation of intracellular α-synuclein aggregates.
-
ATC161 Treatment: 24 hours post-transduction, treat the cells with varying concentrations of ATC161 (e.g., 0.1, 1, 10, 100, 1000 nM) for 24-48 hours.[3]
-
Western Blot Analysis:
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with antibodies against α-synuclein and a loading control (e.g., β-actin).
-
Quantify band intensities to determine the extent of α-synuclein degradation.
-
-
Immunocytochemistry:
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against α-synuclein and p62.
-
Incubate with fluorescently labeled secondary antibodies and visualize using a confocal microscope to observe the colocalization of α-synuclein aggregates with p62 puncta.[7]
-
In Vivo Evaluation in a Parkinson's Disease Mouse Model
Caption: Workflow for in vivo testing of ATC161 in a PD mouse model.
-
Animal Model: Utilize a mouse model of Parkinson's disease created by stereotaxic injection of α-synuclein PFFs into the striatum.[7]
-
ATC161 Administration: Following the establishment of the pathology, administer ATC161 orally at a dose of 10 mg/kg. The frequency and duration of treatment should be optimized based on the specific study design.[3][7]
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test and grip strength test to assess motor coordination and muscle function.
-
Histological Analysis:
-
Perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections using antibodies against α-synuclein, p-synuclein (S129), and markers for glial inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Biochemical Analysis: Homogenize brain tissue and perform western blotting to quantify the levels of soluble and insoluble α-synuclein.
Application 2: Degradation of Tau Aggregates in a Tauopathy Model
A chemical chaperone-based AUTOTAC, PBA-1105, has been shown to effectively degrade pathological tau aggregates, which are characteristic of Alzheimer's disease and other tauopathies.[1][4]
Quantitative Data Summary
| Compound | Target | Cell Model | In Vitro Efficacy (DC50) | Animal Model | In Vivo Dosing | Key In Vivo Outcomes |
| PBA-1105 | Aggregated mutant Tau (tauP301L) | SH-SY5Y cells expressing tauP301L | ~1-10 nM[1] | hTauP301L-BiFC mice | 20 or 50 mg/kg, intraperitoneal injection, 3 times/week for 4 weeks[4] | - Selective degradation of insoluble mutant human tau- No significant degradation of soluble or endogenous murine tau[1][4] |
Experimental Protocols
In Vitro Degradation of Tau Aggregates
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells stably expressing mutant tau (e.g., tauP301L-GFP).
-
Induction of Tau Aggregation: Treat cells with an inducer of tau hyperphosphorylation and aggregation, such as okadaic acid (15 nM for 24 hours).[4]
-
PBA-1105 Treatment: Treat the cells with PBA-1105 at various concentrations (e.g., 1, 10, 100 nM) for 24 hours.[4]
-
Filter Trap Assay: Lyse the cells and filter the lysates through a cellulose (B213188) acetate (B1210297) membrane to capture insoluble tau aggregates. Detect the trapped aggregates using an anti-tau antibody.
-
Confocal Microscopy: Utilize cells expressing a tandem mRFP-GFP-tau construct. In the acidic environment of the lysosome, the GFP signal is quenched while the RFP signal remains. An increase in the RFP/GFP signal ratio indicates successful autophagic degradation.[4]
In Vivo Evaluation in a Tauopathy Mouse Model
-
Animal Model: Use a transgenic mouse model of tauopathy, such as the hTauP301L-BiFC model, which expresses mutant human tau.[4]
-
PBA-1105 Administration: Administer PBA-1105 via intraperitoneal injection at doses of 20 or 50 mg/kg, three times a week for four weeks.[4]
-
Fractionation and Western Blot:
-
Homogenize brain tissue and perform a RIPA-insoluble/soluble fractionation assay.
-
Analyze the fractions by western blot using antibodies specific for human tau and murine tau to assess the selective degradation of the mutant human protein.[4]
-
-
Immunohistochemistry: Perform immunohistochemistry on brain sections using antibodies against total and phosphorylated tau (e.g., AT8) to visualize the reduction in tau pathology.[1]
Application 3: Clearance of Dysfunctional Mitochondria (Mitophagy)
Mitochondria-targeting AUTACs, such as AUTAC4, can be used to promote the clearance of damaged mitochondria, a process known as mitophagy. This is particularly relevant for neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[6][8]
Quantitative Data Summary
| Compound | Target | Cell Model | Treatment Concentration | Key Outcomes |
| AUTAC4 | Dysfunctional Mitochondria | Down syndrome patient-derived fibroblasts, Detroit 532 cells | 10 µM[8][9] | - Induces mitophagy- Restores mitochondrial membrane potential and ATP production- Reduces loss of mitochondrial membrane potential and apoptosis induced by CCCP[8][10] |
Experimental Protocols
Assessment of Mitophagy in Cultured Cells
Caption: Experimental workflow for assessing AUTAC4-mediated mitophagy.
-
Cell Culture: Culture human fibroblasts (e.g., derived from Down syndrome patients) or other relevant cell lines (e.g., Detroit 532).
-
Mitochondrial Damage (Optional): To induce acute mitochondrial damage, treat cells with a mitochondrial uncoupler like CCCP.
-
AUTAC4 Treatment: Treat cells with AUTAC4 (10 µM) for 24-72 hours.[8][9]
-
Mito-Rosella Assay: Transfect cells with a mito-Rosella reporter plasmid. This reporter fluoresces both green and red in the neutral pH of the mitochondrial matrix, but only red in the acidic environment of the lysosome. An increase in the red-only signal indicates mitophagy.
-
Western Blot for Mitochondrial Proteins: Assess the degradation of mitochondrial proteins (e.g., TOM20, TIM23) by western blot. A decrease in the levels of these proteins indicates mitochondrial clearance.
-
Mitochondrial Health Assays:
-
Membrane Potential: Use a fluorescent probe like TMRE to measure mitochondrial membrane potential by flow cytometry or fluorescence microscopy. Restoration of membrane potential suggests the removal of damaged mitochondria.
-
ATP Production: Measure cellular ATP levels using a luminescence-based assay to assess the recovery of mitochondrial function.[10]
-
Conclusion
AUTAC and AUTOTAC technologies represent a promising therapeutic strategy for neurodegenerative diseases by enabling the targeted degradation of pathogenic protein aggregates and dysfunctional mitochondria. The protocols outlined above provide a framework for researchers to investigate the efficacy of these compounds in relevant cellular and animal models. Further research and development in this area hold the potential to deliver novel disease-modifying therapies for these devastating disorders.
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of α-synuclein aggregates in Parkinson’s disease using the AUTOTAC technology - 뉴스 - 소식 - SNU 의생명과학단 [brainkorea21.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of SNCA/α-synuclein aggregates in neurodegeneration using the AUTOTAC chemical platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Targeted degradation of âº-synuclein aggregates in Parkinsonâs disease using the AUTOTAC technology - Molecular Neurodegeneration - Figshare [springernature.figshare.com]
- 7. Targeted degradation of ⍺-synuclein aggregates in Parkinson’s disease using the AUTOTAC technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Autac2 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-targeting chimeras (AUTACs) are a novel class of molecules designed to induce the degradation of specific intracellular proteins via the autophagy pathway. Autac2 is a first-in-class AUTAC that specifically targets the FK506-binding protein 12 (FKBP12) for degradation.[1] FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a role in various cellular processes, including protein folding, immunosuppression, and the regulation of several signaling pathways implicated in cancer.[2][3] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in cancer cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule comprising a ligand that binds to FKBP12 and a guanine (B1146940) derivative tag that induces K63-linked polyubiquitination.[1] This specific type of ubiquitination is recognized by the autophagy machinery, leading to the engulfment of the this compound-FKBP12 complex into an autophagosome. Subsequent fusion with a lysosome results in the degradation of FKBP12.[1]
Caption: Mechanism of this compound-mediated FKBP12 degradation.
Potential Signaling Pathways Affected by this compound in Cancer
The degradation of FKBP12 by this compound is hypothesized to impact several signaling pathways critical in cancer progression.
-
mTOR Signaling: FKBP12 is a key component of the rapamycin-sensitive mTORC1 complex.[2][3] Degradation of FKBP12 may disrupt mTORC1 activity, a central regulator of cell growth, proliferation, and survival.
-
TGF-β Signaling: FKBP12 binds to and inhibits the TGF-β type I receptor.[4] Its degradation could therefore lead to the activation of the TGF-β pathway, which has context-dependent roles in cancer, either promoting or suppressing tumor growth.
-
MDM2-p53 Axis: FKBP12 has been shown to interact with and promote the degradation of the oncoprotein MDM2, a negative regulator of the tumor suppressor p53.[2][5] By degrading FKBP12, this compound might indirectly stabilize MDM2, leading to p53 inhibition and potentially promoting cancer cell survival. Conversely, in some contexts, sustained stress from autophagy induction could activate p53.
Caption: Potential signaling pathways affected by this compound.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The following tables summarize the known quantitative data for this compound and a similar PROTAC-based FKBP12 degrader, dFKBP-1. Further studies are required to expand this dataset across a broader range of cancer cell lines.
Table 1: FKBP12 Degradation
| Compound | Cell Line | Concentration (µM) | Time (h) | FKBP12 Reduction (%) | Reference |
| This compound | HeLa | 10 | 24 | Significant Silencing | [1] |
| dFKBP-1 | MV4;11 | 0.1 | Not Specified | >80 | [5] |
| dFKBP-1 | MV4;11 | 0.01 | Not Specified | ~50 | [5] |
Table 2: Proposed Panel of Cancer Cell Lines for this compound Evaluation
| Cell Line | Cancer Type | Key Features | Rationale for Inclusion |
| MCF-7 | Breast Cancer | ER+, p53 wild-type | High mTOR pathway dependency. |
| MDA-MB-231 | Breast Cancer | Triple-negative, p53 mutant | Aggressive subtype, to assess p53-independent effects. |
| A549 | Lung Cancer | p53 wild-type | To study the interplay with the MDM2-p53 axis. |
| HCT116 | Colon Cancer | p53 wild-type | Common model for cell cycle and apoptosis studies. |
| PC-3 | Prostate Cancer | Androgen-independent, p53 null | To investigate effects in a hormone-refractory cancer. |
| U-87 MG | Glioblastoma | p53 wild-type | To assess efficacy in a difficult-to-treat cancer with high autophagy rates. |
Table 3: Expected Data Generation for Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) - 72h |
| MCF-7 | To be determined |
| MDA-MB-231 | To be determined |
| A549 | To be determined |
| HCT116 | To be determined |
| PC-3 | To be determined |
| U-87 MG | To be determined |
Experimental Protocols
Caption: General experimental workflow for investigating this compound.
Protocol 1: Western Blot for FKBP12 Degradation
This protocol is to confirm the degradation of the target protein FKBP12 following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize FKBP12 levels to the loading control.
Protocol 2: Autophagy Flux Assay (LC3-II and p62 Western Blot)
This protocol measures the autophagic flux to confirm that this compound is acting through the intended autophagy pathway. An increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62/SQSTM1 are indicative of induced autophagy.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1
-
Optional: Bafilomycin A1 or Chloroquine (autophagy inhibitors for flux confirmation)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1. For a more detailed flux analysis, a set of wells can be co-treated with this compound and an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.
-
Western Blot: Perform the Western blot procedure as described in Protocol 1, probing for LC3B, p62, and a loading control.
-
Analysis: An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in this compound-treated cells indicate an induction of autophagic flux. The accumulation of LC3-II in the presence of an autophagy inhibitor confirms a functional flux.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound and a DMSO control. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Determine the IC50 value from the dose-response curve.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. cancer-research-network.com [cancer-research-network.com]
Preparing Autac2 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation of Autac2 stock solutions for use in various in vitro assays. This compound is a potent, cell-permeable autophagy-targeting chimera (AUTAC) that induces the degradation of specific target proteins through the autophagy pathway.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This guide covers the mechanism of action, proper handling, dissolution, storage, and quality control of this compound solutions to ensure optimal performance in cell-based assays.
Introduction to this compound
This compound is a chemical degrader that targets the FK506-binding protein 12 (FKBP12) for degradation via the autophagy pathway.[1][2][3] It is composed of a ligand that binds to FKBP12 and a guanine (B1146940) derivative tag that is recognized by the autophagy machinery.[1][2] This dual-functionality allows this compound to specifically recruit FKBP12 to the autophagosome, leading to its eventual degradation in the lysosome. The targeted degradation of proteins by AUTACs represents a promising strategy for therapeutic intervention in various diseases. This compound functions through K63 polyubiquitination, a process distinct from the K48 polyubiquitination typically associated with proteasome-mediated degradation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and a second-generation analogue, this compound-2G.
| Parameter | This compound | This compound-2G | Reference |
| Molecular Weight | 1229.42 g/mol | 1135.29 g/mol | [4][5] |
| Molecular Formula | C61H81FN10O14S | C59H75FN10O12 | [4][5] |
| Appearance | White to off-white solid | White to off-white solid | [4][6] |
| Purity | >98% | Not Specified | [2] |
| Solubility in DMSO | 100 mg/mL (81.34 mM) | 100 mg/mL (88.08 mM) | [4][6] |
| Effective Concentration (HeLa cells) | 1-100 µM (for Autac1) | Not Specified | [4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions into cell culture media for in vitro assays.
-
Pre-warm DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature. Ensure it is at ambient temperature before use. Use newly opened, anhydrous DMSO for best results, as hygroscopic DMSO can impact solubility.[4][6]
-
Weigh this compound Powder: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.23 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the this compound powder. For 1.23 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Gentle Heating or Sonication (if necessary): If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4][7] Visually inspect the solution to ensure no particulates remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6][7]
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][6] When stored as a powder, this compound is stable for up to 3 years at -20°C.[4]
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final desired concentration in cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: It is recommended to perform serial dilutions of the DMSO stock into pre-warmed cell culture medium to achieve the final working concentration. This helps to minimize precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used, typically below 0.5% (v/v).
-
Vortexing: Gently vortex the diluted solution to ensure homogeneity before adding it to the cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Stock Solution Preparation.
Quality Control
To ensure the integrity of your experiments, it is important to perform quality control checks on your this compound stock solutions.
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or crystallization before each use. If precipitation is observed, gently warm the solution and vortex to redissolve.
-
Purity and Identity Confirmation (Optional): For critical applications, the purity and identity of the this compound powder can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Functional Assay: The biological activity of the this compound stock solution can be verified by performing a functional assay, such as a Western blot to confirm the degradation of FKBP12 in a responsive cell line.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | - Poor quality or wet DMSO- Exceeded solubility limit- Improper storage | - Use fresh, anhydrous DMSO- Gently warm and vortex to redissolve- Ensure proper storage conditions and avoid repeated freeze-thaw cycles |
| Precipitation upon dilution in media | - High final concentration of this compound- Rapid dilution | - Perform serial dilutions- Ensure the final DMSO concentration is low |
| Inconsistent experimental results | - Inaccurate pipetting- Degraded this compound stock solution- Cell line variability | - Calibrate pipettes regularly- Prepare fresh stock solutions and aliquot properly- Use cells at a consistent passage number |
Safety Precautions
This compound is a bioactive molecule and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and its solutions. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Note: Measuring Autac2-Mediated Autophagic Flux using the LC3-II Turnover Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in homeostasis, stress response, and disease.[1] The dynamic process of autophagosome synthesis, delivery to the lysosome, and degradation is termed autophagic flux, which is a key measure of autophagic activity.[1][2] A static measurement of autophagosome numbers can be misleading, as an accumulation could signify either increased formation or a blockage in degradation. Therefore, measuring autophagic flux is essential for accurately assessing autophagy.
Autophagy-targeting chimeras (AUTACs) are a novel class of molecules designed for targeted protein degradation (TPD) via the autophagy-lysosome pathway.[3][4][] An AUTAC molecule consists of a ligand for a protein of interest (POI) and a degradation tag (a guanine (B1146940) derivative).[3][] This design induces K63-linked polyubiquitination of the POI, marking it for recognition by autophagy receptors and subsequent degradation.[3][6]
AUTAC2 is an AUTAC that specifically targets the FK506-binding protein (FKBP12) for degradation.[3][7] This application note provides a detailed protocol for quantifying the autophagic activity induced by this compound using the LC3-II turnover assay, a gold-standard method for measuring autophagic flux.[8]
Principle of the LC3-II Turnover Assay
The LC3-II turnover assay is a reliable method to measure autophagic flux.[1] During autophagy, the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3, LC3-I, is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II.[2] LC3-II is recruited to the membranes of nascent autophagosomes and is degraded upon fusion with the lysosome.[2]
An increase in LC3-II levels can indicate either an induction of autophagy or a blockage of lysosomal degradation. To distinguish between these possibilities, the assay is performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[9] These inhibitors block the final degradation step, causing LC3-II to accumulate within autolysosomes.[9] The difference in the amount of LC3-II between inhibitor-treated and untreated cells represents the amount of LC3-II that has been degraded by the lysosome during the experimental period, providing a quantitative measure of autophagic flux.[2][8][9]
This compound Mechanism of Action
This compound initiates the selective degradation of its target protein, FKBP12, by hijacking the autophagy machinery. The molecule binds simultaneously to FKBP12 and mimics a post-translational modification known as S-guanylation.[6] This triggers K63-linked polyubiquitination of the target protein, which is then recognized by autophagy receptors like p62/SQSTM1.[6] The entire complex is sequestered by a forming autophagosome, which ultimately fuses with a lysosome to degrade the contents. The LC3-II turnover assay measures the rate of this this compound-induced autophagic process.
Experimental Design and Workflow
To measure this compound-induced autophagic flux, four experimental groups are required. This design allows for the comparison of basal autophagic flux with this compound-induced flux.
Detailed Experimental Protocol
5.1. Materials and Reagents
-
Cell Line: HeLa or other appropriate cell line.
-
Cell Culture Medium: DMEM or required medium, supplemented with 10% FBS and antibiotics.
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Lysosomal Inhibitor: Bafilomycin A1 (BafA1) or Chloroquine (CQ).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: 12-15% polyacrylamide gels for optimal separation of LC3-I and LC3-II.[1]
-
PVDF Membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-LC3B
-
Rabbit anti-p62/SQSTM1
-
Rabbit anti-FKBP12
-
Mouse or Rabbit anti-loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent Substrate
5.2. Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Cell Treatment: Prepare the four treatment groups as described in Table 1.
-
Treat cells with the vehicle or the desired concentration of this compound for a specified time (e.g., 6-24 hours). A concentration of 10 μM this compound has been shown to be effective in HeLa cells.[3]
-
For groups 3 and 4, add the lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) for the last 2-4 hours of the this compound treatment period.[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing periodically.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.[1]
-
Western Blotting:
-
Prepare samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.[1]
-
Load samples onto a 12-15% SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary anti-LC3B antibody (typically 1:1000) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe for p62, FKBP12, and a loading control.
-
Data Presentation and Interpretation
6.1. Data Tables
All quantitative data should be organized into clear tables for comparison.
Table 1: Experimental Treatment Parameters
| Group | Treatment | Concentration | Incubation Time | Lysosomal Inhibitor (Last 2-4h) |
|---|---|---|---|---|
| 1 | Vehicle (DMSO) | - | 18 h | None |
| 2 | This compound | 10 µM | 18 h | None |
| 3 | Vehicle (DMSO) | - | 18 h | 100 nM BafA1 |
| 4 | this compound | 10 µM | 18 h | 100 nM BafA1 |
Table 2: Representative Quantitative Western Blot Data (Hypothetical)
| Group | Treatment | LC3-II (Densitometry Units) | Loading Control (Densitometry Units) | Normalized LC3-II | Autophagic Flux (Δ Normalized LC3-II) |
|---|---|---|---|---|---|
| 1 | Vehicle | 150 | 5000 | 0.03 | |
| 2 | This compound | 250 | 5100 | 0.05 | |
| 3 | Vehicle + BafA1 | 750 | 4900 | 0.15 | 0.12 (Group 3 - Group 1) |
| 4 | this compound + BafA1 | 2500 | 5050 | 0.50 | 0.45 (Group 4 - Group 2) |
6.2. Interpretation of Results
-
Autophagic Flux: The primary endpoint is the autophagic flux, calculated as the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.[2] A significant increase in the calculated flux in the this compound-treated group (e.g., 0.45) compared to the vehicle control group (e.g., 0.12) indicates that this compound is successfully inducing autophagy.
-
LC3-II Levels: In the absence of inhibitors (Groups 1 vs. 2), LC3-II levels may increase or remain unchanged depending on the balance between autophagosome formation and degradation.[10] This highlights why the flux measurement is critical.
-
p62 and FKBP12 Levels: Successful this compound activity should also lead to the degradation of its direct target, FKBP12, and the autophagy receptor p62. A decrease in the protein levels of FKBP12 and p62 in the this compound-treated group (Group 2) compared to the vehicle control (Group 1) would provide strong corroborating evidence.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring p62/SQSTM1 Degradation Following Autac2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular proteins via the autophagy pathway. Autac2 is an AUTAC that targets FK506-binding protein 12 (FKBP12) for degradation. The mechanism of action for AUTACs involves the recruitment of the autophagy receptor protein p62/SQSTM1 to the protein of interest, leading to its engulfment by autophagosomes and subsequent degradation upon fusion with lysosomes.
The p62/SQSTM1 protein itself is a key component of the autophagy machinery and is degraded in the process. Consequently, monitoring the levels of p62 can serve as a reliable indicator of autophagic flux. When autophagy is induced, p62 levels are expected to decrease, whereas inhibition of autophagy leads to an accumulation of p62.[1][2] Therefore, quantifying the degradation of p62 is a critical step in validating the efficacy of AUTAC compounds like this compound.
These application notes provide detailed protocols for monitoring the degradation of p62/SQSTM1 in cultured cells following treatment with this compound. The methodologies described include western blotting for quantitative protein analysis, immunofluorescence microscopy for visualizing p62 puncta, and quantitative real-time PCR (qPCR) to assess changes in SQSTM1 gene expression.
Mechanism of this compound-Mediated Protein Degradation
This compound is a bifunctional molecule comprising a ligand that binds to the target protein (FKBP12) and a guanine (B1146940) derivative that mimics a post-translational modification. This modification facilitates the K63 polyubiquitination of the target protein. The polyubiquitinated protein is then recognized by the autophagy receptor p62/SQSTM1, which delivers the entire complex to the autophagosome for degradation.
Caption: Mechanism of this compound-induced degradation of FKBP12 via the p62-dependent autophagy pathway.
Experimental Workflow
A typical workflow for monitoring p62 degradation after this compound treatment involves cell culture, treatment with this compound, and subsequent analysis using various biochemical and imaging techniques.
Caption: General experimental workflow for assessing p62 degradation.
Experimental Protocols
Protocol 1: Western Blotting for p62 Quantification
Western blotting is a standard technique to quantify changes in protein levels. A decrease in the p62 protein band intensity following this compound treatment indicates its degradation.
Materials:
-
HeLa or other suitable cell line
-
This compound
-
Bafilomycin A1 (positive control for autophagy inhibition)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12%)
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-p62/SQSTM1
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for p62 accumulation (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p62 antibody (e.g., 1:1000 dilution) and anti-β-actin antibody (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the p62 signal to the β-actin signal.
-
Protocol 2: Immunofluorescence Microscopy for p62 Puncta Visualization
Immunofluorescence allows for the visualization of p62 localization and the formation of p62-positive puncta, which are indicative of its aggregation and sequestration into autophagosomes.[3][4][5][6]
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound
-
Bafilomycin A1
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody: Rabbit anti-p62/SQSTM1
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat cells as described in the western blotting protocol.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking solution for 30 minutes.
-
Incubate with primary anti-p62 antibody (e.g., 1:200 dilution) in blocking solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:400 dilution) in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number and intensity of p62 puncta per cell using image analysis software.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for SQSTM1 Gene Expression
qPCR is used to measure the mRNA expression levels of the SQSTM1 gene, which encodes for the p62 protein. This helps to determine if the changes in p62 protein levels are due to altered gene expression or post-translational degradation.
Materials:
-
Treated cells from 6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR primers for SQSTM1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR detection system
Primer Sequences:
-
Human SQSTM1 (p62):
-
Forward: 5'-AGGCGCACTACCGCGAT-3'
-
Reverse: 5'-CGTCACTGGAAAAGGCAACC-3'[7]
-
-
Human GAPDH:
-
Forward: 5'-GGTCGTATTGGGCGCCTGGTC-3'
-
Reverse: 5'-TGACGGTGCCATGGAATTTGCCA-3'[7]
-
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for SQSTM1 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR detection system using a standard thermal cycling protocol.
-
-
Data Analysis:
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Quantification of p62 Protein Levels by Western Blot
| Treatment | Concentration (µM) | Time (h) | Normalized p62/β-actin Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.00 |
| This compound | 0.1 | 24 | Value |
| This compound | 1 | 24 | Value |
| This compound | 10 | 24 | Value |
| Bafilomycin A1 | 0.1 | 4 | Value |
Table 2: Quantification of p62 Puncta by Immunofluorescence
| Treatment | Concentration (µM) | Time (h) | Average Number of p62 Puncta per Cell |
| Vehicle (DMSO) | - | 24 | Value |
| This compound | 1 | 24 | Value |
| Bafilomycin A1 | 0.1 | 4 | Value |
Table 3: Quantification of SQSTM1 mRNA Levels by qPCR
| Treatment | Concentration (µM) | Time (h) | SQSTM1 mRNA Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.00 |
| This compound | 1 | 24 | Value |
| This compound | 10 | 24 | Value |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively monitor the degradation of p62/SQSTM1 following treatment with this compound. By employing a combination of western blotting, immunofluorescence microscopy, and qPCR, it is possible to obtain robust quantitative and qualitative data to validate the autophagic clearance of a target protein and to elucidate the mechanism of action of novel AUTAC molecules. This multi-faceted approach is crucial for the preclinical evaluation and development of autophagy-based therapeutics.
References
- 1. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of p62/SQSTM1 Aggregates in Cellular Models of CCM Disease by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | SQSTM1/p62 Promotes Cell Growth and Triggers Autophagy in Papillary Thyroid Cancer by Regulating the AKT/AMPK/mTOR Signaling Pathway [frontiersin.org]
- 8. p62/SQSTM1 upregulation constitutes a survival mechanism that occurs during granulocytic differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Immunofluorescence in Autac2 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway. AUTACs consist of a target-binding ligand and an autophagy-inducing moiety, effectively hijacking the cell's natural degradation machinery to eliminate proteins or even entire organelles. Autac2 is a specific AUTAC molecule that targets FK506-binding protein 12 (FKBP12) for degradation.[1] Furthermore, AUTACs have been shown to be capable of inducing the removal of damaged mitochondria, a process known as mitophagy.[1]
Immunofluorescence (IF) is an indispensable technique for visualizing the subcellular localization and abundance of proteins and organelles. In the context of this compound experiments, IF is a powerful tool to monitor the degradation of the target protein, FKBP12, and to assess the induction of autophagy and mitophagy. This document provides a detailed protocol for immunofluorescence staining in cells treated with this compound, enabling researchers to visualize and quantify its effects.
Data Presentation
| Parameter | Description | Experimental Group (e.g., this compound treated) | Control Group (e.g., Vehicle) |
| Target Protein Intensity | Mean fluorescence intensity of the target protein (e.g., FKBP12) per cell. A decrease indicates successful degradation. | ||
| Autophagy Marker Puncta | Number of LC3B-positive puncta per cell. An increase suggests the formation of autophagosomes. | ||
| Mitophagy Marker Co-localization | Percentage of mitochondria (e.g., stained with Tom20) that co-localize with an autophagosome marker (e.g., LC3B). An increase indicates mitophagy. | ||
| Lysosomal Co-localization | Percentage of autophagosomes (LC3B) that co-localize with a lysosomal marker (e.g., LAMP1), indicating autolysosome formation. |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cells treated with this compound to assess target degradation and mitophagy induction.
Materials and Reagents
-
Cell Culture: Cells of interest (e.g., HeLa, HEK293) cultured on sterile glass coverslips in a multi-well plate.
-
This compound
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Rabbit anti-FKBP12 antibody
-
Mouse anti-Tom20 antibody (mitochondrial marker)
-
Rat anti-LC3B antibody (autophagosome marker)
-
Goat anti-LAMP1 antibody (lysosome marker)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated donkey anti-rabbit IgG
-
Alexa Fluor 568-conjugated donkey anti-mouse IgG
-
Alexa Fluor 647-conjugated donkey anti-rat IgG
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
Protocol
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer to their optimal concentrations. For co-localization studies, primary antibodies from different host species should be used.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Image the slides using a confocal or high-resolution fluorescence microscope.
-
Acquire images using appropriate laser lines and filters for each fluorophore.
-
Perform quantitative analysis on the images to measure fluorescence intensity, puncta formation, and co-localization as outlined in the data presentation table.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced degradation of target proteins and organelles.
Immunofluorescence Experimental Workflow
Caption: Step-by-step workflow for the this compound immunofluorescence protocol.
References
Analyzing Autac2-Induced Autophagy via Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This intricate mechanism plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Autophagy-targeting chimeras (AUTACs) are novel bifunctional molecules designed to hijack the autophagy pathway for the selective degradation of target proteins. Autac2, a specific AUTAC, targets the FK506-binding protein 12 (FKBP12) for degradation, offering a promising therapeutic strategy for conditions where FKBP12 is implicated.
Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of autophagy in individual cells. By utilizing fluorescent probes and antibodies, researchers can dissect the various stages of the autophagic process, from the formation of autophagosomes to their fusion with lysosomes. These application notes provide detailed protocols for the analysis of this compound-induced autophagy using flow cytometry, enabling the precise quantification of autophagic induction and flux.
Principle of this compound-Mediated Autophagy
This compound is a chimeric molecule composed of a ligand that specifically binds to FKBP12 and a guanine (B1146940) derivative tag. Upon binding to FKBP12, the guanine tag is thought to mimic a post-translational modification that triggers K63-linked polyubiquitination of the FKBP12-Autac2 complex. This K63 ubiquitination serves as a recognition signal for autophagy receptors, such as p62/SQSTM1, which then recruit the complex to the nascent autophagosome. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the entire complex, including FKBP12, is degraded.
Data Presentation
While specific quantitative data for this compound-induced autophagy from flow cytometry experiments are not yet widely published in a comparative format, the following tables provide a template for how such data should be structured for clear interpretation and comparison. These tables are based on expected outcomes from the described protocols.
Table 1: Quantification of Autophagosome Accumulation by LC3-II Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of LC3-II (Fold Change vs. Vehicle) | Percentage of LC3-II High Cells (%) |
| Vehicle Control | 1.0 | 5.2 ± 1.1 |
| This compound (10 µM) | Expected Increase | Expected Increase |
| Rapamycin (Positive Control) | 3.5 ± 0.4 | 45.8 ± 3.7 |
| Bafilomycin A1 (Flux Inhibitor) | 4.2 ± 0.5 | 60.3 ± 4.1 |
| This compound + Bafilomycin A1 | Expected Further Increase | Expected Further Increase |
Table 2: Assessment of Lysosomal Mass using LysoTracker Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of LysoTracker (Fold Change vs. Vehicle) | Percentage of LysoTracker High Cells (%) |
| Vehicle Control | 1.0 | 8.1 ± 1.5 |
| This compound (10 µM) | Expected Increase | Expected Increase |
| Rapamycin (Positive Control) | 2.8 ± 0.3 | 55.2 ± 4.9 |
| Chloroquine (Positive Control) | 3.9 ± 0.4 | 70.6 ± 5.3 |
Table 3: Measurement of Autophagic Flux
| Treatment Group | Autophagic Flux (MFI with Inhibitor - MFI without Inhibitor) |
| Vehicle Control | Baseline Flux |
| This compound (10 µM) | Expected Increased Flux |
| Rapamycin (Positive Control) | High Positive Flux |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound-induced degradation of FKBP12 via K63-polyubiquitination and selective autophagy.
Caption: Experimental workflow for flow cytometry analysis of this compound-induced autophagy.
Experimental Protocols
Protocol 1: Measurement of Autophagosome Accumulation by Intracellular LC3-II Staining
This protocol quantifies the amount of lipidated LC3 (LC3-II), a marker for autophagosomes.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
This compound
-
Rapamycin (positive control)
-
Bafilomycin A1 or Chloroquine (autophagic flux inhibitors)
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% saponin (B1150181) or 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in Permeabilization Buffer)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with vehicle, this compound (e.g., 10 µM), Rapamycin (e.g., 100 nM), and/or an autophagic flux inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment, or 50 µM Chloroquine for the duration of the treatment). Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, use a gentle dissociation method like Accutase to avoid inducing autophagy. For suspension cells, gently collect by centrifugation.
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells once with Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature.
-
Add the primary anti-LC3B antibody at the recommended dilution in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of the fluorescently labeled secondary antibody at the recommended dilution in Blocking Buffer. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of PBS.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) per sample.
-
Analyze the data using appropriate software. Gate on single, live cells and quantify the mean fluorescence intensity (MFI) and the percentage of LC3-II positive cells.
-
Protocol 2: Assessment of Lysosomal Mass with LysoTracker Staining
This protocol measures the increase in acidic vesicular organelles (lysosomes and autolysosomes) using a fluorescent acidotropic probe.
Materials:
-
Cells of interest
-
This compound
-
Rapamycin or Chloroquine (positive controls)
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described in Protocol 1.
-
-
LysoTracker Staining:
-
Approximately 30-60 minutes before the end of the treatment period, add LysoTracker dye directly to the culture medium at the recommended concentration (e.g., 50-75 nM).
-
Incubate the cells under normal culture conditions, protected from light.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
Wash the cells once with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of PBS.
-
Acquire data immediately on a flow cytometer.
-
Analyze the data to determine the MFI and percentage of LysoTracker positive cells.
-
Protocol 3: Measurement of Autophagic Flux
Autophagic flux is a measure of the entire autophagic process, from autophagosome formation to degradation. It is assessed by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.
Procedure:
-
Follow the cell seeding and treatment steps as outlined in Protocol 1. It is crucial to have parallel samples for each condition, one with and one without the lysosomal inhibitor (Bafilomycin A1 or Chloroquine).
-
Perform the LC3-II staining as described in Protocol 1.
-
Acquire and analyze the data for all samples.
-
Calculate the autophagic flux by subtracting the MFI of LC3-II in the absence of the inhibitor from the MFI of LC3-II in the presence of the inhibitor for each treatment condition. An increase in this difference upon this compound treatment indicates an induction of autophagic flux.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of this compound-induced autophagy using flow cytometry. By employing these standardized methods, researchers can obtain robust and quantitative data to elucidate the mechanism of action of this compound and other AUTAC molecules. The careful inclusion of appropriate controls and the measurement of autophagic flux are critical for the accurate interpretation of results. These techniques are invaluable tools for the development and characterization of novel autophagy-modulating therapeutics.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AUTAC2 Experiments
This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments with AUTAC2 (Autophagy-Targeting Chimera 2). Inconsistent results can arise from a variety of factors, from basic cell culture practices to the intricacies of the autophagy pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a second-generation Autophagy-Targeting Chimera designed to selectively degrade specific intracellular proteins and organelles. It functions as a bifunctional molecule: one end binds to the target protein of interest (POI), while the other end, a p-Fluorobenzyl Guanine (FBnG) moiety, engages the autophagy machinery. This proximity induces K63-linked polyubiquitination of the target, marking it for recognition and degradation by the cellular autophagy process. This is distinct from other targeted protein degraders like PROTACs, which typically utilize K48-linked polyubiquitination for proteasomal degradation.[1]
Q2: My this compound shows little to no degradation of my target protein. What are the potential causes?
A2: A lack of target degradation is a common issue with several potential root causes. These can be broadly categorized into problems with the this compound compound itself, issues with the experimental setup (including the cells), or problems with the autophagy pathway. A systematic troubleshooting approach, as outlined in this guide, is the best way to identify the specific cause.
Q3: What are the recommended storage and handling conditions for this compound compounds?
A3: Proper storage and handling are critical for maintaining the activity of this compound. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Guide 1: Issues with Experimental Design and Controls
Inconsistent or uninterpretable results often stem from the experimental design. Ensuring proper controls are in place is the first step in troubleshooting.
Question: I'm not sure if my this compound is working specifically. What controls should I use?
Answer:
To confirm the specificity and mechanism of your this compound-mediated degradation, a panel of controls is essential.
| Control Type | Purpose | Example/Implementation |
| Negative Control | To ensure the observed degradation is due to the specific this compound molecule and not the vehicle or other non-specific effects. | - Treat cells with the vehicle (e.g., DMSO) at the same final concentration used for this compound. - Use a structurally similar but inactive version of the this compound molecule if available. |
| Positive Control | To confirm that the autophagy pathway in your cell line is functional and capable of degrading the target. | - Use a known autophagy inducer (e.g., rapamycin) to see if it affects the levels of your target protein or autophagy markers like LC3B. |
| Target Engagement Control | To verify that the "warhead" portion of your this compound is binding to the intended target protein. | - Use a competitive inhibitor of your target protein. Pre-treatment with the inhibitor should block this compound-mediated degradation. |
| Autophagy Inhibition Control | To confirm that the degradation is indeed mediated by autophagy. | - Co-treat cells with this compound and an autophagy inhibitor (e.g., 3-Methyladenine or chloroquine).[4] Inhibition of degradation would support an autophagy-dependent mechanism. |
Experimental Workflow for an this compound Assay
Caption: A typical experimental workflow for an this compound cell-based assay.
Guide 2: Cell-Based Assay Optimization
The health and handling of your cells are paramount for obtaining reproducible results.
Question: My results are variable between experiments. How can I improve the consistency of my cell-based assays?
Answer:
Variability can be minimized by carefully controlling several aspects of your cell culture and assay setup.
| Parameter | Recommendation | Rationale |
| Cell Health & Viability | Use healthy, low-passage number cells. Never allow cells to become over-confluent.[3] | Unhealthy or high-passage cells can exhibit altered signaling and metabolic rates, affecting autophagy and protein degradation. |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[5] | Cell density can affect cell health, nutrient availability, and the overall signal window of the assay. |
| Culture Media & Supplements | Use fresh media and supplements from a consistent source. For fluorescence-based assays, consider using phenol (B47542) red-free media.[6][7] | Media components can degrade over time, and phenol red can cause autofluorescence, interfering with some readouts. |
| Compound Solubility | Ensure your this compound compound is fully dissolved. If precipitation occurs, gentle heating or sonication may help.[3] | Undissolved compound will lead to inaccurate dosing and inconsistent results. |
| Incubation Time & Concentration | Perform a time-course and dose-response experiment to determine the optimal this compound concentration and incubation time for your specific target and cell line. | The kinetics of degradation can vary significantly between different targets and cellular contexts. |
Troubleshooting Logic for Inconsistent Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. selectscience.net [selectscience.net]
Technical Support Center: Minimizing Autac2 Off-Target Effects
Welcome to the technical support center for Autac2, an autophagy-targeting chimera (AUTAC) designed for the targeted degradation of FK506-binding protein 12 (FKBP12). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the specific and efficient degradation of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bifunctional small molecule that hijacks the cellular autophagy process to selectively degrade the FKBP12 protein.[1][2] It consists of two key components: a ligand that specifically binds to FKBP12 and a guanine-based tag that induces K63-linked polyubiquitination of the target protein.[1][3] This ubiquitination mark is recognized by the autophagy machinery, leading to the engulfment of the this compound-FKBP12 complex into an autophagosome, which then fuses with a lysosome for degradation of the target protein.[3][4]
Q2: What are the potential off-target effects of this compound?
Off-target effects can be broadly categorized as follows:
-
Degradation of unintended proteins: This can occur if the FKBP12 ligand shows affinity for other proteins, or if the autophagy-inducing tag non-specifically promotes the degradation of other cellular components.
-
Perturbation of the autophagy pathway: As this compound modulates the autophagy process, it's crucial to monitor for unintended consequences on general autophagy flux and the degradation of other autophagy substrates.
-
Toxicity due to the compound itself: Like any small molecule, this compound could have inherent cellular toxicities independent of its on-target activity.
Q3: How can I minimize the off-target effects of this compound?
Minimizing off-target effects is crucial for obtaining reliable experimental data and for the therapeutic development of this compound. Here are key strategies:
-
Use the lowest effective concentration: Performing a dose-response experiment is critical to identify the lowest concentration of this compound that achieves maximal on-target degradation with minimal off-target effects.
-
Consider using the second-generation this compound-2G: this compound-2G has been reported to have a 100-fold increase in activity compared to the first-generation this compound.[5] This higher potency allows for the use of much lower concentrations, which can significantly reduce the likelihood of off-target binding and effects.
-
Implement rigorous experimental controls: The use of appropriate negative and positive controls is essential to distinguish specific on-target effects from non-specific or off-target phenomena.
-
Perform comprehensive off-target analysis: Employing unbiased techniques like quantitative proteomics is the gold standard for identifying and quantifying potential off-target proteins.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background degradation of non-target proteins. | 1. This compound concentration is too high, leading to non-specific interactions. 2. The FKBP12 ligand has off-target binding partners. 3. General autophagy is being non-specifically activated. | 1. Perform a dose-response curve to determine the optimal concentration. Start with a low nanomolar range and titrate up. 2. Confirm the specificity of the FKBP12 ligand using binding assays with purified proteins or by comparing results with a structurally related inactive control compound. 3. Monitor general autophagy markers (e.g., LC3-II conversion, p62/SQSTM1 levels) to ensure that this compound is not causing a global upregulation of autophagy. |
| Inconsistent on-target degradation between experiments. | 1. Variability in cell health, passage number, or confluency. 2. Instability of the this compound compound in the cell culture medium. 3. Inconsistent incubation times. | 1. Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. Assess the stability of this compound in your specific cell culture medium over the experimental time course. 3. Adhere to a strict and consistent incubation timeline for all experiments. |
| No on-target (FKBP12) degradation observed. | 1. This compound is not cell-permeable in your cell line. 2. The concentration of this compound is too low. 3. The autophagy pathway in your cell line is impaired. 4. Incorrect detection method or antibody for FKBP12. | 1. Verify cell permeability using analytical methods or by using a fluorescently tagged version of this compound if available. 2. Increase the concentration of this compound in a stepwise manner. 3. Treat cells with a known autophagy inducer (e.g., rapamycin) as a positive control to confirm the functionality of the autophagy machinery. 4. Validate your FKBP12 antibody for western blotting and ensure you are using appropriate lysis buffers and loading controls. |
Key Experimental Protocols
1. Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol is essential for identifying the lowest concentration of this compound that provides maximal on-target degradation while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (and this compound-2G if available) in your cell culture medium. A suggested starting range is from 1 nM to 10 µM. Also, include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a western blot to analyze the protein levels of FKBP12 (on-target) and a known off-target protein (if identified) or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities and plot the percentage of protein degradation against the this compound concentration to determine the DC50 (concentration for 50% degradation) for the on-target protein.
2. Global Proteomics Analysis for Off-Target Identification
Quantitative mass spectrometry-based proteomics is the most comprehensive method to identify and quantify unintended protein degradation.
Methodology:
-
Experimental Setup: Treat your cells with an effective concentration of this compound (determined from the dose-response experiment) and a vehicle control. It is recommended to include a positive control (a known specific degrader for another target) and a negative control (an inactive analogue of this compound).
-
Sample Preparation: Harvest the cells and perform protein extraction and digestion (typically with trypsin).
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with different isobaric tags. This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Look for proteins that are significantly downregulated in the this compound-treated sample compared to the controls, other than FKBP12.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound and this compound-2G
| Concentration | % FKBP12 Degradation (this compound) | % Off-Target Protein X Degradation (this compound) | % FKBP12 Degradation (this compound-2G) | % Off-Target Protein X Degradation (this compound-2G) |
| 1 nM | 5% | 0% | 20% | 0% |
| 10 nM | 25% | 2% | 75% | 1% |
| 100 nM | 80% | 10% | 95% | 3% |
| 1 µM | 95% | 35% | 98% | 15% |
| 10 µM | 98% | 60% | 99% | 40% |
This table illustrates that the more potent this compound-2G can achieve near-maximal on-target degradation at a lower concentration (100 nM) with significantly less off-target degradation compared to the first-generation this compound.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Minimizing Off-Target Effects.
References
Technical Support Center: Assessing Autac2 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential cytotoxicity of Autac2 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule designed to selectively degrade specific intracellular proteins by hijacking the autophagy pathway.[1][2][3][4] this compound contains a ligand that binds to the target protein (in this case, FKBP12) and a guanine (B1146940) derivative tag that induces K63-linked polyubiquitination of the target protein.[1][4] This ubiquitination is recognized by autophagy receptors, leading to the engulfment of the protein into an autophagosome and its subsequent degradation upon fusion with a lysosome.[3][4]
Q2: Is this compound expected to be cytotoxic to primary cells?
While the primary mechanism of this compound is targeted protein degradation, cytotoxicity in primary cells can occur through several mechanisms and should be experimentally evaluated.[5] Potential causes of cytotoxicity include:
-
On-target toxicity: The degradation of the target protein (e.g., FKBP12) might be essential for the survival of certain primary cell types.[5]
-
Off-target effects: this compound could interact with other cellular components, leading to unintended toxic effects.[5]
-
Activation of cell death pathways: The process of autophagy, if dysregulated, can sometimes lead to programmed cell death or apoptosis.
Q3: What are the most appropriate cytotoxicity assays for assessing this compound's effect on primary cells?
A multi-assay approach is recommended to get a comprehensive understanding of this compound's potential cytotoxicity.[6][7][8]
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[6][9]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[8][10]
-
Apoptosis Assays (e.g., Caspase-3/7 activity): These assays measure the activity of key executioner caspases involved in the apoptotic cascade.
-
ATP-based Assays: These luminescent assays measure intracellular ATP levels, which decline rapidly in non-viable cells.[9][11]
Q4: What are the critical positive and negative controls to include in my experiments?
Proper controls are essential for interpreting your results accurately.[12]
-
Negative Control (Vehicle Control): Primary cells treated with the same vehicle (e.g., DMSO) used to dissolve this compound at the highest concentration used in the experiment. This control accounts for any effects of the solvent on cell viability.
-
Positive Control: A known cytotoxic agent that induces cell death through a well-characterized mechanism (e.g., staurosporine (B1682477) for apoptosis, or a high concentration of a detergent like Triton X-100 for necrosis/membrane disruption).
-
Untreated Control: Primary cells in culture medium alone, to assess the baseline health and viability of the cells over the course of the experiment.
Q5: How can I distinguish between this compound-induced cytotoxicity and degradation of the target protein?
This can be achieved by running parallel experiments:
-
Western Blot Analysis: To confirm the degradation of the target protein (e.g., FKBP12) at different concentrations of this compound and over time.
-
Cytotoxicity Assays: To measure cell viability under the same experimental conditions. By comparing the dose- and time-dependent effects on protein degradation and cell viability, you can determine if cytotoxicity is correlated with the intended pharmacological effect of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in negative/vehicle control wells | 1. Cell Culture Contamination: Bacterial, fungal, or mycoplasma contamination can lead to increased cell death and assay interference.[13][14][15][16][17] | 1. Microscopic Examination: Regularly inspect cultures for signs of contamination (e.g., turbidity, color change, filamentous growth).[13][14][16] Mycoplasma Testing: Use PCR-based or fluorescence staining methods to test for mycoplasma.[14][15] Aseptic Technique: Strictly adhere to aseptic techniques. |
| 2. Suboptimal Cell Health: Primary cells are sensitive to culture conditions. High passage number, nutrient depletion, or improper handling can lead to stress and death. | 2. Optimize Culture Conditions: Use appropriate media and supplements. Avoid over-confluency. Handle cells gently during passaging and seeding. | |
| 3. Vehicle (e.g., DMSO) Toxicity: High concentrations of solvents can be toxic to primary cells. | 3. Vehicle Titration: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. | |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.[18] | 1. Proper Cell Suspension: Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| 2. Pipetting Errors: Inaccurate or inconsistent volumes of cells, this compound, or assay reagents.[19] | 2. Calibrate Pipettes: Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed. | |
| 3. Edge Effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of media components and test compounds.[12] | 3. Plate Sealing: Use plate sealers for long incubations. Avoid Outer Wells: If edge effects are persistent, avoid using the outermost wells for experimental samples. | |
| Low or no signal in cytotoxicity assays | 1. Insufficient Cell Number: Too few cells seeded to generate a detectable signal.[18][19] | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your primary cells and assay. |
| 2. Incorrect Assay Timing: The chosen time point may be too early to observe a cytotoxic effect. | 2. Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to capture the dynamics of the response. | |
| 3. This compound Inactivity: The compound may have degraded due to improper storage or handling. | 3. Proper Storage: Store this compound according to the manufacturer's recommendations. Prepare fresh dilutions for each experiment. | |
| Over 100% viability observed with this compound treatment | 1. Compound Interference: this compound may directly interact with the assay reagents (e.g., reducing MTT).[18][20] | 1. Cell-Free Controls: Run controls with this compound in cell-free media to check for direct effects on the assay reagents.[18] Use an Orthogonal Assay: Confirm results with a different assay that has a distinct detection principle (e.g., if using MTT, confirm with an LDH assay).[18] |
| 2. Hormetic Effects: Some compounds can have a stimulatory effect on cell metabolism at low concentrations.[18] | 2. Dose-Response Analysis: Carefully analyze the full dose-response curve. Confirm if the increased signal correlates with an actual increase in cell number using a cell counting method. |
Experimental Protocols
MTT Assay for Metabolic Activity
This protocol measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[6]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle (e.g., sterile DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay for Membrane Integrity
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture supernatant.[10]
Materials:
-
Primary cells and culture reagents
-
This compound stock solution
-
96-well clear flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Positive Control (Maximum LDH Release): In a set of control wells, add lysis buffer to lyse the cells completely and incubate as per the kit instructions.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the maximum LDH release control.
Caspase-3/7 Assay for Apoptosis
This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, generating a light signal proportional to the amount of active caspase.
Materials:
-
Primary cells and culture reagents
-
This compound stock solution
-
96-well white-walled, clear-bottom tissue culture plates
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Follow steps 2-3 of the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).[21]
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Mix the plate on an orbital shaker at a low speed for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Quantitative Data Summary
The following table presents hypothetical data from assessing the cytotoxicity of this compound in primary human hepatocytes after a 48-hour treatment.
| Assay | Endpoint Measured | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) | Positive Control (Staurosporine 1 µM) |
| MTT Assay | % Viability (vs. Vehicle) | 98.2% | 85.5% | 45.3% | 30.1% |
| LDH Release Assay | % Cytotoxicity (vs. Max Lysis) | 5.1% | 12.8% | 35.7% | 65.4% |
| Caspase-3/7 Assay | Fold Change in Activity (vs. Vehicle) | 1.2 | 2.5 | 6.8 | 15.2 |
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high replicate variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AUTACs | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. opentrons.com [opentrons.com]
- 9. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 11. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 16. Cell contamination | Proteintech Group [ptglab.com]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
why is Autac2 not degrading FKBP12
Welcome to the technical support center for Autac2. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments with this compound, an autophagy-targeting chimera designed to degrade FKBP12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule designed to specifically induce the degradation of the FKBP12 protein. It consists of two key components connected by a linker: a synthetic ligand (SLF) that binds to FKBP12, and a p-Fluorobenzyl Guanine (FBnG) moiety that acts as an autophagy-inducing tag.[1][2][3]
The proposed mechanism involves this compound binding to FKBP12 and inducing K63-linked polyubiquitination of the protein.[1][2] This modification is recognized by the cellular autophagy machinery, specifically by autophagy receptors like p62/SQSTM1, which then recruit the tagged protein to a forming autophagosome. The autophagosome engulfs the this compound-FKBP12 complex and subsequently fuses with a lysosome, leading to the degradation of FKBP12 by lysosomal hydrolases.[4]
Q2: Is this compound expected to degrade FKBP12?
Yes. Published data indicates that this compound can induce significant degradation ("silencing") of endogenous FKBP12 in HeLa cells at a concentration of 10 µM after 24 hours of treatment.[1][2][3] Therefore, if you are not observing FKBP12 degradation, it is likely due to experimental factors that need to be addressed.
Q3: What is the difference between AUTACs and PROTACs?
While both are chimeric molecules that induce protein degradation, they utilize different cellular degradation pathways.[1][2]
-
PROTACs (Proteolysis-Targeting Chimeras) hijack the Ubiquitin-Proteasome System (UPS). They bring a target protein into proximity with an E3 ubiquitin ligase, leading to K48-linked polyubiquitination and subsequent degradation by the proteasome.
-
AUTACs , including this compound, utilize the autophagy-lysosome pathway. They induce K63-linked polyubiquitination, which is a signal for selective autophagy and subsequent degradation in the lysosome.[1][2]
Q4: Is there a more potent version of this compound available?
Yes, a second-generation version, this compound-2G, has been developed and is reported to have a 100-fold increase in activity compared to the first-generation this compound. If you are experiencing weak or no degradation with this compound, considering this compound-2G might be a viable option.
Troubleshooting Guide: Why is this compound Not Degrading FKBP12?
If you are not observing the expected degradation of FKBP12, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to rule out any issues with the compound itself and the basic experimental parameters.
| Question | Possible Cause | Recommended Action |
| Is the this compound compound viable? | Compound degradation due to improper storage or handling. | Ensure this compound has been stored correctly (typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO). Prepare fresh dilutions from a stock solution for each experiment. |
| Is the concentration of this compound optimal? | Sub-optimal concentration. | Perform a dose-response experiment. Based on literature, concentrations up to 10 µM have been shown to be effective in HeLa cells.[1][3] A recommended starting range is 0.1 µM to 20 µM. |
| Is the treatment duration sufficient? | Insufficient incubation time. | Perform a time-course experiment. Autophagy-mediated degradation can be slower than proteasomal degradation. Start with a 24-hour time point and extend to 48 or 72 hours if necessary. |
| Is the solvent affecting the cells? | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in your cell culture media is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle-only control in all experiments. |
Step 2: Assess Target Engagement
It is crucial to confirm that this compound is binding to FKBP12 in your specific cell line and experimental conditions.
| Question | Possible Cause | Recommended Action |
| Is this compound binding to FKBP12 in your cells? | Low target engagement. | Competitive Antagonism: Co-treat cells with this compound and an excess of the free FKBP12 ligand (SLF). If degradation is rescued, it suggests the effect is dependent on FKBP12 binding. Cellular Thermal Shift Assay (CETSA): Assess changes in the thermal stability of FKBP12 upon this compound binding. |
Step 3: Evaluate the Health of the Autophagy Pathway
Since this compound relies on autophagy, a compromised pathway will prevent degradation.
| Question | Possible Cause | Recommended Action |
| Is the autophagy pathway functional in your cell line? | Basal autophagy levels are too low or the pathway is impaired. | Autophagic Flux Assay (LC3 Turnover): Monitor the conversion of LC3-I to LC3-II via Western blot. Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. p62/SQSTM1 Degradation: Monitor the levels of p62, an autophagy receptor that is itself degraded by autophagy. A decrease in p62 levels upon this compound treatment would indicate autophagy induction. Conversely, if p62 levels are high and do not decrease, the pathway may be blocked. |
| Is the degradation dependent on autophagy? | The observed effect (or lack thereof) is independent of autophagy. | Co-treat cells with this compound and an autophagy inhibitor (e.g., 3-Methyladenine (3-MA) for early-stage inhibition or Bafilomycin A1/Chloroquine for late-stage inhibition). If the degradation of FKBP12 is blocked by these inhibitors, it confirms the involvement of the autophagy pathway. |
Step 4: Consider Cell-Line Specific Factors
The efficiency of this compound can vary between different cell types.
| Question | Possible Cause | Recommended Action |
| Is your chosen cell line competent for this compound-mediated degradation? | Cell-line specific differences in autophagy machinery, compound permeability, or off-target effects. | Test in a Validated Cell Line: If possible, repeat the experiment in a cell line where this compound has been shown to be effective, such as HeLa cells, as a positive control. Cell Permeability: Although this compound is a small molecule, poor cell permeability could be an issue. Consider performing a cell permeability assay if other troubleshooting steps fail. |
Data Presentation
The following tables present representative data for a successful this compound experiment.
Table 1: Dose-Dependent Degradation of FKBP12 by this compound
| This compound Concentration (µM) | % FKBP12 Remaining (normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1.0 | 60% |
| 5.0 | 25% |
| 10.0 | 15% |
| 20.0 | 15% |
| Data are representative of a 24-hour treatment in HeLa cells, as analyzed by Western blot. |
Table 2: Time-Course of FKBP12 Degradation by 10 µM this compound
| Treatment Duration (hours) | % FKBP12 Remaining (normalized to Vehicle) |
| 0 | 100% |
| 4 | 90% |
| 8 | 70% |
| 16 | 40% |
| 24 | 15% |
| 48 | 10% |
| Data are representative of treatment in HeLa cells, as analyzed by Western blot. |
Experimental Protocols
Protocol 1: Western Blot for FKBP12 Degradation
This protocol describes the quantification of FKBP12 protein levels following this compound treatment.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (and controls: vehicle, negative control compound).
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) overnight at 4°C or for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the FKBP12 signal to the loading control signal for each sample.
Protocol 2: Autophagic Flux Assay (LC3 Turnover)
This assay measures the activity of the autophagy pathway.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. For each condition, prepare a parallel well that will be co-treated with a lysosomal inhibitor.
-
Lysosomal Inhibition: Two to four hours before the end of the this compound treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to the designated wells.
-
Cell Lysis and Western Blot: Follow steps 4-10 from Protocol 1.
-
Immunoblotting for LC3:
-
Probe the membrane with a primary antibody specific for LC3. This antibody will detect both LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa).
-
Also probe for a loading control.
-
-
Analysis: Compare the levels of LC3-II between the different treatment groups. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagic flux.
Visualizations
Caption: Mechanism of this compound-mediated degradation of FKBP12.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for assessing degradation.
References
Autac2 In Vivo Delivery Technical Support Center
Welcome to the technical support center for Autac2 in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the in vivo application of this compound, an autophagy-tethering compound targeting FKBP12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an Autophagy-Targeting Chimera (AUTAC) designed to selectively degrade the FKBP12 protein.[1] It is a bifunctional molecule composed of a ligand that specifically binds to FKBP12 and a guanine-based tag. This tag mimics S-guanylation, a post-translational modification that leads to K63-linked polyubiquitination of the target protein.[2][3] The polyubiquitinated FKBP12 is then recognized by the autophagy receptor p62/SQSTM1, which delivers it to the autophagosome for degradation via the lysosomal pathway.[2][4] This mechanism is distinct from PROTACs, which utilize the ubiquitin-proteasome system for protein degradation.
Q2: What are the potential advantages of using an autophagy-based degrader like this compound over a proteasome-based degrader (e.g., PROTAC)?
A2: The autophagy-lysosome pathway is capable of degrading not only soluble proteins but also larger cargo such as protein aggregates and even entire organelles, like damaged mitochondria.[5][6] This gives AUTACs a broader potential substrate scope compared to proteasome-dependent degraders, which are generally limited to soluble proteins.[5]
Q3: What are the common challenges with in vivo delivery of this compound?
A3: Like many small molecule degraders, this compound can face challenges in vivo related to its physicochemical properties. These can include poor aqueous solubility, which can complicate formulation, and low bioavailability, affecting the concentration that reaches the target tissue.[7][8] Non-specific distribution can also lead to off-target effects.[7] Researchers should perform careful formulation and pharmacokinetic studies to optimize delivery.
Q4: How can I monitor the activity of this compound in vivo?
A4: Monitoring this compound activity involves assessing two key aspects: target engagement/degradation and autophagy induction.
-
Target Degradation: The most direct method is to measure FKBP12 protein levels in tissues of interest via Western blot or mass spectrometry from tissue lysates collected at various time points after this compound administration.
-
Autophagy Flux: It is crucial to confirm that this compound is indeed activating the autophagy pathway. This can be measured by monitoring the conversion of LC3-I to LC3-II via Western blot. To measure autophagic flux (the entire process of autophagy), it is recommended to compare LC3-II levels in the presence and absence of a lysosomal inhibitor like chloroquine (B1663885).[2][3][9] An increase in LC3-II accumulation in the presence of the inhibitor indicates a genuine increase in autophagic activity. Additionally, levels of the autophagy receptor p62, which is itself degraded during autophagy, can be monitored; a decrease in p62 levels can indicate autophagy induction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of FKBP12 in target tissue | Poor Bioavailability/Pharmacokinetics: this compound may be rapidly cleared from circulation or not reaching the target tissue in sufficient concentrations. | 1. Perform Pharmacokinetic (PK) Studies: Analyze plasma and tissue concentrations of this compound over time to determine its half-life and biodistribution. 2. Optimize Formulation: Test different, well-tolerated formulation vehicles to improve solubility and stability. Nanoformulations have been explored for similar molecules to enhance delivery.[7] 3. Adjust Dosing Regimen: Based on PK data, increase the dose or the frequency of administration to maintain therapeutic concentrations. |
| Insufficient Autophagy Induction in Target Tissue: The basal level of autophagy in the target tissue may be too low for effective degradation. | 1. Confirm Autophagy Induction: Measure autophagic flux in the target tissue using the methods described in FAQ 4. 2. Co-administration with an Autophagy Inducer: In some contexts, a general autophagy inducer like rapamycin (B549165) could be used to enhance the cellular machinery this compound relies on, though this may increase off-target effects. | |
| "Hook Effect": At very high concentrations, bifunctional molecules can form non-productive binary complexes (this compound-FKBP12 or this compound-p62) instead of the productive ternary complex, reducing degradation efficiency. | Perform a Dose-Response Study: Test a wide range of this compound concentrations in vivo to identify the optimal dose for degradation and determine if a hook effect is occurring at higher doses. | |
| Observed Toxicity or Adverse Effects in Animal Models | Off-Target Effects: The FKBP12 ligand or the guanine (B1146940) tag may interact with other proteins, or the degradation of FKBP12 in non-target tissues could be causing toxicity. | 1. Assess Biodistribution: Determine the concentration of this compound in various organs to see if it is accumulating in non-target tissues.[7] 2. Monitor Animal Health: Closely monitor animal body weight, behavior, and clinical signs of toxicity. 3. Histopathological Analysis: Perform histological analysis of major organs to identify any tissue damage. |
| Formulation Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing toxicity. | Include a Vehicle-Only Control Group: Always include a control group that receives only the formulation vehicle to distinguish its effects from those of this compound. | |
| Inconsistent Results Between Experiments | Variability in Administration: Inconsistent injection technique can lead to variable dosing. | Standardize Injection Protocol: Ensure all personnel are thoroughly trained on the administration technique (e.g., intravenous tail vein injection). Use a consistent volume, rate of injection, and animal restraint method.[5][6] Confirm Successful Injection: For intravenous injections, look for a blanching of the vein and lack of resistance. If a subcutaneous bleb forms, the injection was likely unsuccessful. |
| Biological Variability: Differences in age, weight, or health status of the animals can affect drug metabolism and response. | Use Age- and Weight-Matched Animals: Randomize animals into treatment groups to minimize systematic bias. |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of this compound in Mice
-
Animal Model: Select an appropriate mouse model. For general efficacy, wild-type mice (e.g., C57BL/6) can be used. For disease-specific studies, use a relevant model where FKBP12 degradation is hypothesized to be therapeutic.
-
Compound Formulation:
-
Dosing and Administration:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to groups (e.g., Vehicle control, this compound low dose, this compound high dose). A group size of n=5-8 is typical for initial studies.
-
Administer this compound via the desired route. Intravenous (IV) tail vein injection is common for assessing systemic exposure.[6]
-
For IV injection:
-
-
Sample Collection:
-
At predetermined time points (e.g., 4, 8, 24, 48 hours post-dose), euthanize the animals.
-
Collect blood for pharmacokinetic analysis (if required).
-
Harvest tissues of interest (e.g., brain, liver, spleen, tumor). Snap-freeze tissues in liquid nitrogen and store at -80°C for biochemical analysis or fix in formalin for histology.
-
-
Pharmacodynamic Analysis:
-
Western Blot: Prepare tissue lysates and perform Western blotting to quantify the levels of FKBP12. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Autophagy Flux Analysis: Perform Western blotting for LC3-I/II and p62 on lysates from animals treated with and without a lysosomal inhibitor (e.g., chloroquine administered a few hours before sacrifice) to assess autophagic flux.[2]
-
Protocol 2: Assessing Autophagic Flux In Vivo
This protocol is an addendum to Protocol 1 for a more rigorous assessment of autophagy.
-
Study Groups: Include additional experimental groups:
-
Group 1: Vehicle
-
Group 2: this compound
-
Group 3: Chloroquine only
-
Group 4: this compound + Chloroquine
-
-
Chloroquine Administration:
-
Administer this compound as described in Protocol 1.
-
Approximately 2-4 hours before the planned euthanasia time point, administer chloroquine (e.g., 50-60 mg/kg) via intraperitoneal (IP) injection.
-
-
Sample Processing and Analysis:
-
Harvest and process tissues as described above.
-
Perform Western blotting for LC3.
-
-
Data Interpretation:
-
Basal Autophagy: Compare LC3-II levels in the Vehicle group (Group 1) vs. the Chloroquine group (Group 3). The difference represents the basal autophagic flux.
-
Induced Autophagy: Compare LC3-II levels in the this compound group (Group 2) vs. the this compound + Chloroquine group (Group 4). The difference represents the this compound-induced autophagic flux.
-
A significant increase in LC3-II in Group 4 compared to Group 2 is strong evidence that this compound is inducing autophagy.
-
Visualizations
Caption: Mechanism of Action for this compound-mediated protein degradation.
Caption: Troubleshooting workflow for optimizing this compound in vivo experiments.
Caption: Key steps in this compound-induced selective autophagy.
References
- 1. In vivo measurement of autophagic flux by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 7. Supramolecular artificial Nano-AUTACs enable tumor-specific metabolism protein degradation for synergistic immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. dsv.ulaval.ca [dsv.ulaval.ca]
Autac2 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Autac2 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and prepare this compound for cell culture experiments?
A1: Proper dissolution and preparation are crucial for the efficacy and stability of this compound. It is sparingly soluble in aqueous solutions and requires an organic solvent for stock solutions.
-
Recommended Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution (e.g., 10 mM).[1][2]
-
Dissolution: To ensure complete dissolution, vortexing the solution or brief sonication may be necessary.[2]
-
Working Solution: For cell culture experiments, dilute the DMSO stock solution into your culture medium to the desired final concentration. Direct dissolution of this compound in cell culture media is not recommended due to its very low solubility.[1] It is advisable to keep the final DMSO concentration in the culture medium low (e.g., <0.1%) to avoid solvent-induced cellular stress.
Q2: How should I store this compound stock solutions?
A2: To maintain the integrity of your this compound stock solution, proper storage is critical.
-
Storage Temperature: Store the DMSO stock solution in small aliquots at -20°C or -80°C.[2] A product sheet for a second-generation AUTAC recommends storage at -80°C for 6 months or -20°C for 1 month.[3]
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and should be avoided. Aliquoting the stock solution into single-use vials is highly recommended.[1][2]
-
Before Use: When you need to use the stock solution, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
Q3: What is the expected stability of this compound in cell culture media?
Q4: I am not observing a consistent effect of this compound in my long-term experiments (>48 hours). What could be the cause?
A4: Inconsistent effects in long-term experiments can often be attributed to the degradation of the compound in the cell culture medium.[2] The effective concentration of this compound may be decreasing over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or decreasing this compound activity in experiments longer than 24-48 hours. | This compound may be unstable and degrading in the cell culture medium at 37°C.[2] | Perform a stability study to determine the half-life of this compound in your specific media and conditions (see Experimental Protocol below). Based on the stability data, replenish the compound by performing partial or full media changes with freshly prepared this compound-containing media at regular intervals (e.g., every 24 or 48 hours).[2] |
| Lower than expected activity of this compound. | The compound may be adsorbing to the plasticware of your culture plates or tubes, reducing the effective concentration available to the cells.[2] | Consider using low-adsorption plasticware. Pre-incubating the wells with a blocking agent like bovine serum albumin (BSA) might also reduce non-specific binding, though compatibility with your cell line should be verified. |
| Precipitation is observed after diluting the this compound stock solution in media. | The solubility of this compound in the aqueous culture medium has been exceeded. | Ensure the final DMSO concentration is sufficient to maintain solubility, without being toxic to the cells (typically up to 0.1-0.5%).[2] Prepare the working solution fresh for each experiment and add it to the media with gentle mixing.[1] A brief sonication of the final working solution might help re-dissolve small precipitates.[2] |
Experimental Protocol: Determining this compound Stability in Cell Culture Media
This protocol is adapted from a method for assessing the stability of another autophagy-related small molecule, Autophagy-IN-2, and can be used to empirically determine the stability of this compound under your specific experimental conditions.[1][2]
Objective: To quantify the concentration of this compound remaining in cell culture medium over time at 37°C.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, capped centrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
Ice-cold acetonitrile (B52724)
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: a. Prepare a fresh working solution of this compound in your cell culture medium at the desired concentration (e.g., 10 µM).[1] Prepare separate solutions for media with and without serum if you use both conditions. b. Immediately take a sample for the time zero (T=0) measurement. This will serve as your baseline concentration.[1] c. Dispense the remaining solution into sterile, capped tubes. d. Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.[1]
-
Time-Point Collection: a. Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[1]
-
Sample Processing: a. For each time point, immediately stop potential degradation by precipitating proteins. Add 3 volumes of ice-cold acetonitrile to 1 volume of the collected sample.[1] b. Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1] c. Carefully collect the supernatant, which contains the soluble this compound, and transfer it to a new tube for analysis.
-
Analysis: a. Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.[2]
-
Data Interpretation: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of remaining this compound versus time to determine its stability profile and estimate its half-life in your culture medium.
Hypothetical Stability Data Table
| Time (Hours) | This compound Remaining in Medium without Serum (%) | This compound Remaining in Medium with 10% FBS (%) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 90 |
| 8 | 88 | 82 |
| 24 | 65 | 55 |
| 48 | 40 | 30 |
| 72 | 25 | 15 |
Note: This is hypothetical data and should be determined experimentally.
Visualizing Experimental and Mechanistic Pathways
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Mechanism of AUTAC-mediated protein degradation.[6][7][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleusbiologics.com [nucleusbiologics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
dealing with high background in Autac2 western blots
Welcome to the technical support center for Autac2 western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during their experiments, with a specific focus on mitigating high background.
Troubleshooting Guide: High Background in this compound Western Blots
High background in western blotting can obscure the specific signal of your target protein, making data interpretation difficult. This guide addresses common causes of high background in a question-and-answer format.
Q1: I'm observing a uniformly high background across my entire membrane. What are the likely causes and how can I fix it?
A uniformly high background is often due to issues with blocking, antibody concentrations, or washing steps.[1][2][3]
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Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[4][5]
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Solution: Increase the concentration of your blocking agent (e.g., from 3-5% to 5-7% non-fat dry milk or BSA).[2][4] You can also try extending the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle agitation.[2] Adding a detergent like Tween 20 (0.05-0.1%) to your blocking buffer can also help reduce non-specific binding.[2][6]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can bind non-specifically to the membrane.[3][5][7]
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Solution: Optimize the concentrations of your primary and secondary antibodies by performing a titration.[7][8] Start with the manufacturer's recommended dilution and then test a range of lower concentrations.[9] A lower antibody concentration with a longer incubation time (e.g., overnight at 4°C) can sometimes reduce background.[8][10]
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.[2][11]
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Solution: Increase the number and duration of your wash steps.[2][11] For example, try 4-5 washes of 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST) to completely cover the membrane, using gentle agitation.[2] Increasing the Tween 20 concentration in your wash buffer to 0.1% can also improve washing efficiency.[2]
-
Q2: My blot has many non-specific bands in addition to the expected this compound band. What could be causing this?
Non-specific bands can arise from several factors, including issues with the sample, antibodies, or the separation process.[1]
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Sample Degradation or Overloading: Degraded protein samples can result in multiple bands.[1] Loading too much protein can also lead to non-specific antibody binding.[7]
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Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[1][7]
-
Inefficient SDS-PAGE Separation: Poor separation of proteins can lead to the appearance of unexpected bands.[1]
-
Solution: Adjust the polyacrylamide gel percentage to optimize the resolution for the molecular weight of this compound.[1]
-
Q3: I'm detecting phosphorylated proteins and my background is very high. Are there special considerations?
Yes, when detecting phosphorylated proteins, the choice of blocking buffer is critical.
-
Interference from Blocking Buffer: Milk-based blocking buffers contain casein, which is a phosphoprotein.[1][12] This can lead to high background when using phospho-specific antibodies.
Quantitative Data Summary
For reproducible results, it is essential to optimize and standardize key experimental parameters. The following table provides a starting point for the optimization of your this compound western blot protocol.
| Parameter | Starting Recommendation | Optimization Range |
| Protein Loading | 30 µg of total protein per lane | 10-50 µg |
| Blocking | 5% non-fat dry milk or BSA in TBST for 1 hour at RT | 3-7% milk or BSA; 2 hours at RT or overnight at 4°C |
| Primary Antibody Dilution | 1:1000 | 1:500 - 1:5000 |
| Secondary Antibody Dilution | 1:5000 | 1:2000 - 1:20000 |
| Washing Steps | 3 x 5 minutes in TBST | 4-5 x 10-15 minutes in TBST |
Experimental Protocols
Standard Western Blot Protocol for this compound
This protocol provides a general framework. Optimal conditions should be determined empirically.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
-
SDS-PAGE:
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Load equal amounts of protein per lane on a polyacrylamide gel of an appropriate percentage for the molecular weight of this compound.
-
Run the gel according to standard procedures.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
-
Blocking:
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[15]
-
-
Primary Antibody Incubation:
-
Dilute the anti-Autac2 primary antibody in blocking buffer to the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[13]
-
-
Final Washes:
-
Repeat the washing step (step 6) at least three times.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
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Capture the signal using an imaging system or X-ray film.[13]
-
Visualizations
This compound Signaling Pathway
Autophagy-targeting chimeras (AUTACs) are bifunctional molecules that induce the degradation of target proteins through the autophagy pathway.[16] this compound targets the protein of interest (POI) and induces its K63-linked polyubiquitination, which is a signal for recognition by autophagy receptors like p62/SQSTM1.[11][12] This leads to the sequestration of the target protein into an autophagosome, which then fuses with a lysosome for degradation.[11]
Caption: Mechanism of this compound-mediated protein degradation via autophagy.
Western Blot Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving high background issues.
Caption: A step-by-step guide to troubleshooting high background.
References
- 1. The role of K63-linked polyubiquitin in several types of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parkin-mediated K63-linked polyubiquitination: A signal for targeting misfolded proteins to the aggresome-autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of K63-linked polyubiquitin in several types of autophagy | Scilit [scilit.com]
- 8. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 10. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. nacalai.com [nacalai.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Antibody validation for Western blot: By the user, for the user - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Autac2 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Autac2, an autophagy-targeting chimera (AUTAC) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12). Unexpected experimental outcomes can arise from the specific mechanism of this compound or the downstream consequences of FKBP12 depletion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical tool designed for targeted protein degradation. It is a heterobifunctional molecule composed of a ligand that specifically binds to the FKBP12 protein and a guanine (B1146940) derivative tag that induces K63-linked polyubiquitination of the target protein.[1][2][3] This specific type of ubiquitination is recognized by the cellular autophagy machinery, leading to the engulfment of the this compound-bound FKBP12 into an autophagosome, which then fuses with a lysosome for degradation.[1][2] This mechanism differs from proteasome-mediated degradation, which is typically induced by K48-linked polyubiquitination.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for specificity to FKBP12, potential off-target effects could arise from several sources:
-
The FKBP12 Ligand: The ligand component may have some affinity for other members of the FKBP family, such as FKBP12.6, although they share significant homology.[4][5]
-
The Guanine Tag: The degradation tag could theoretically interact with other cellular components, though it is designed to mimic a natural post-translational modification that triggers autophagy.
-
"Hook Effect": At very high concentrations, this compound may form binary complexes with either FKBP12 or components of the autophagy machinery separately, preventing the formation of the productive ternary complex required for degradation. This can lead to reduced degradation efficiency.[6]
Q3: Why am I observing unexpected phenotypes related to cell signaling pathways?
Depletion of FKBP12 can lead to a variety of downstream effects on cellular signaling, which may present as unexpected phenotypes. FKBP12 is a known regulator of several key pathways:
-
mTOR Signaling: FKBP12 is an endogenous inhibitor of mTORC1.[7][8] Its removal can lead to increased mTORC1 activity, potentially affecting cell growth, proliferation, and metabolism.[9][10]
-
Calcium Signaling: FKBP12 binds to and stabilizes ryanodine (B192298) receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), which are intracellular calcium release channels.[4][11][12] Depletion of FKBP12 can lead to dysregulated calcium release, which can have significant impacts on muscle contraction and neuronal activity.[4]
-
TGF-β Signaling: FKBP12 can inhibit the transforming growth factor-beta (TGF-β) type I receptor.[13][14][15] Loss of FKBP12 may, therefore, lead to an over-activation of TGF-β signaling, which is involved in cell cycle regulation and fibrosis.[13][14]
-
Bone Morphogenetic Protein (BMP) Signaling: FKBP12 can also inhibit BMP type 1 receptor activation. Its removal by this compound could potentially enhance BMP signaling.[16]
Q4: Could the unexpected phenotype be related to the AUTAC mechanism itself?
Yes, the induction of autophagy, while targeted to FKBP12, might have broader cellular consequences. A significant increase in autophagic flux could potentially affect the turnover of other cellular components, especially if the system is under stress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or low degradation of FKBP12 | Suboptimal this compound Concentration: The concentration of this compound may be too low for effective degradation or too high, leading to the "hook effect".[6] | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., nanomolar to low micromolar) to determine the optimal concentration for FKBP12 degradation in your specific cell type or model system.[6] |
| Poor Cell Permeability: this compound, like other bifunctional molecules, may have difficulty crossing the cell membrane in certain cell types.[6] | Ensure proper solubilization of this compound. Consider using a second-generation this compound (this compound-2G) if available, as these are designed for improved activity. | |
| Cell Line Specificity: The efficiency of the autophagy machinery can vary between different cell lines. | Confirm that your cell line has a functional autophagy pathway. You can do this by treating with a known autophagy inducer (e.g., rapamycin (B549165) or starvation) and monitoring for markers like LC3-II conversion. | |
| Inconsistent Degradation Results | Variable Cell Culture Conditions: Cell passage number, confluency, and overall health can impact protein expression and the efficiency of the autophagy-lysosome system.[6] | Standardize your cell culture protocols. Use cells within a consistent passage number range and maintain similar seeding densities for all experiments.[6] |
| Instability of this compound: The compound may be unstable in your cell culture medium over the course of the experiment. | Assess the stability of this compound in your specific media over time. Prepare fresh solutions for each experiment. | |
| Unexpected Phenotypes Observed (e.g., changes in cell size, proliferation, or viability) | Downstream Effects of FKBP12 Depletion: The observed phenotype may be a direct result of FKBP12's role in pathways like mTOR, calcium, or TGF-β signaling.[4][9][13][14] | Investigate the activity of these pathways in your experimental system. For example, you can perform western blots for key phosphorylated proteins in the mTOR pathway (e.g., p-S6K) or TGF-β pathway (e.g., p-SMAD). |
| Off-Target Effects: this compound may be interacting with other proteins besides FKBP12. | Consider using a negative control, such as a structurally similar molecule that does not bind FKBP12, to determine if the observed phenotype is specific to FKBP12 degradation. | |
| Difficulty Interpreting Autophagy Induction | Complexities of Autophagy Measurement: Monitoring autophagic flux can be challenging. An increase in autophagosome markers (like LC3-II) can mean either induction of autophagy or a blockage in lysosomal degradation. | Use autophagy flux assays. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates a true increase in autophagic flux. |
Quantitative Data Summary
The following tables provide examples of the types of quantitative data that should be generated when characterizing the effects of this compound.
Table 1: Example Dose-Response of FKBP12 Degradation by this compound
| This compound Concentration | % FKBP12 Remaining (vs. Vehicle) | Standard Deviation |
| 0 µM (Vehicle) | 100% | 5.2 |
| 0.1 µM | 85% | 4.8 |
| 1 µM | 40% | 6.1 |
| 10 µM | 15% | 3.9 |
| 100 µM | 35% | 5.5 |
Note: This is example data. A "hook effect" may be observed at higher concentrations where the percentage of remaining FKBP12 increases.
Table 2: Example Time-Course of FKBP12 Degradation
| Time after this compound Treatment (10 µM) | % FKBP12 Remaining (vs. 0h) | Standard Deviation |
| 0 h | 100% | 4.5 |
| 4 h | 70% | 6.3 |
| 8 h | 35% | 5.1 |
| 12 h | 18% | 3.7 |
| 24 h | 10% | 2.9 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for FKBP12 Degradation
Objective: To identify the concentration of this compound that results in the most efficient degradation of FKBP12 in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and western blotting reagents
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle-only control (DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations for all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody against FKBP12 and the loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the bands.
-
Data Analysis: Quantify the band intensities for FKBP12 and the loading control. Normalize the FKBP12 signal to the loading control for each sample. Calculate the percentage of FKBP12 remaining for each concentration relative to the vehicle control. Plot the percentage of remaining FKBP12 against the this compound concentration to generate a dose-response curve.
Visualizations
Caption: Mechanism of this compound-mediated degradation of FKBP12 via autophagy.
Caption: Troubleshooting workflow for interpreting unexpected this compound results.
Caption: FKBP12 as a hub for multiple signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AUTAC - Profacgen [profacgen.com]
- 3. researchgate.net [researchgate.net]
- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP12 is a Critical Regulator of the Heart Rhythm and the Cardiac Voltage-Gated Sodium Current in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FKBP12 is a negative regulator of transforming growth factor-beta receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Autac2 & Autophagy Inhibitor Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using autophagy inhibitors as controls in Autac2-mediated targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: Why are autophagy inhibitors necessary as controls in my this compound experiments?
A1: Autophagy inhibitors are crucial for validating that the degradation of your protein of interest (POI) by this compound is indeed occurring through the autophagy-lysosome pathway.[1] this compound is designed to induce selective autophagy of the POI.[2] By blocking the final stages of autophagy with inhibitors like Bafilomycin A1 or Chloroquine (B1663885), you can confirm the mechanism of action. If this compound is working correctly, inhibiting autophagy should prevent the degradation of the POI, leading to its accumulation compared to treatment with this compound alone.
Q2: What are the primary autophagy inhibitors used as controls for this compound, and how do they work?
A2: The most common late-stage autophagy inhibitors used are Bafilomycin A1 and Chloroquine.[3][4]
-
Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome.[3][5] By preventing lysosomal acidification, Bafilomycin A1 inhibits the activity of lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes.[3][5]
-
Chloroquine is a lysosomotropic agent that accumulates in lysosomes and raises their pH, thereby inhibiting the activity of pH-dependent lysosomal enzymes.[3][4] Evidence also suggests that chloroquine can impair the fusion of autophagosomes with lysosomes.[4]
Q3: What are the expected results when using autophagy inhibitors with this compound?
A3: When using autophagy inhibitors as controls in your this compound experiments, you should observe the following outcomes, which can be monitored by Western blot for your POI and key autophagy markers like LC3-II and p62/SQSTM1.
Troubleshooting Guide
Problem 1: The level of my POI does not increase with co-treatment of this compound and an autophagy inhibitor compared to this compound alone.
| Possible Cause | Suggested Solution |
| This compound is not inducing degradation via autophagy. | The degradation of your POI might be occurring through a different pathway (e.g., proteasomal degradation). Use a proteasome inhibitor (e.g., MG132) as a control to test this hypothesis. |
| Ineffective concentration of autophagy inhibitor. | The concentration of Bafilomycin A1 or Chloroquine may be too low to effectively block autophagic flux in your cell line. Perform a dose-response experiment to determine the optimal concentration of the inhibitor. Monitor the accumulation of LC3-II and p62 to confirm the inhibition of autophagy.[6][7] |
| Autophagy inhibitor is toxic to the cells. | High concentrations or prolonged treatment with autophagy inhibitors can be toxic to cells, leading to secondary effects that may mask the expected results. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine a non-toxic working concentration and treatment time for your specific cell line. |
| Low basal autophagy levels. | If the basal level of autophagy in your cells is low, the effect of this compound and the subsequent blockage by inhibitors might be difficult to detect. Consider inducing autophagy with a known inducer like rapamycin (B549165) or starvation (e.g., using EBSS) as a positive control for autophagy induction. |
Problem 2: I see an increase in LC3-II levels with the autophagy inhibitor, but still no rescue of my POI degradation by this compound.
| Possible Cause | Suggested Solution |
| This compound-mediated degradation is very efficient. | The rate of POI degradation induced by this compound might be too rapid for the autophagy inhibitor to show a significant rescue effect at the chosen time point. Try a shorter treatment time with this compound before adding the autophagy inhibitor. |
| Off-target effects of this compound. | While unlikely, consider the possibility that your this compound molecule might have off-target effects or induce degradation through a parallel pathway that is not autophagy-dependent. Consult the literature for your specific this compound or design control experiments with a non-targeting version of the this compound molecule if available. |
Problem 3: The levels of p62 are not changing as expected.
| Possible Cause | Suggested Solution |
| Complex regulation of p62. | p62 levels can be regulated by cellular processes other than autophagy. Therefore, changes in p62 alone are not a definitive measure of autophagic flux. Always analyze p62 levels in conjunction with LC3-II and your POI. |
| Incomplete inhibition of autophagy. | The concentration of the autophagy inhibitor may not be sufficient to completely block the degradation of p62. Re-evaluate the optimal concentration of your inhibitor. |
Data Presentation
Table 1: Expected Outcomes of this compound and Autophagy Inhibitor Treatment on Protein Levels (Western Blot)
| Treatment Group | POI Level | LC3-II Level | p62 Level | Interpretation |
| Vehicle Control | Baseline | Baseline | Baseline | Basal cellular state. |
| This compound | Decreased | Increased | Decreased | This compound induces autophagic degradation of the POI. |
| Autophagy Inhibitor (Bafilomycin A1 or Chloroquine) | Baseline | Increased | Increased | Autophagic flux is blocked.[1][6] |
| This compound + Autophagy Inhibitor | Rescued (Increased compared to this compound alone) | Further Increased | Further Increased | Confirms that this compound-mediated degradation of the POI is autophagy-dependent.[6] |
Experimental Protocols
Key Experiment: Western Blot Analysis of this compound-Mediated Degradation and Autophagic Flux
Objective: To determine if this compound-mediated degradation of a POI is dependent on the autophagy-lysosome pathway using Bafilomycin A1 or Chloroquine as a control.
Materials:
-
Cells expressing the POI
-
This compound molecule targeting the POI
-
Bafilomycin A1 (stock solution in DMSO)
-
Chloroquine (stock solution in water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-POI, anti-LC3B, anti-p62/SQSTM1, and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Group 1 (Vehicle Control): Treat cells with the vehicle (e.g., DMSO) at the same concentration as the treatment groups.
-
Group 2 (this compound): Treat cells with the desired concentration of this compound.
-
Group 3 (Autophagy Inhibitor): Treat cells with the optimal concentration of Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM).
-
Group 4 (this compound + Autophagy Inhibitor): Pre-treat cells with the autophagy inhibitor for 1-2 hours, then add this compound and incubate for the desired treatment time.
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. For optimal separation of LC3-I and LC3-II, a 15% or gradient gel is recommended.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI, LC3-II, and p62 levels to the loading control.
-
Compare the normalized protein levels across the different treatment groups.
-
Visualizations
Caption: this compound-mediated degradation pathway and points of inhibition.
References
- 1. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ufl-flvc.primo.exlibrisgroup.com [ufl-flvc.primo.exlibrisgroup.com]
- 3. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Late-Stage Autophagy Inhibitor That Efficiently Targets Lysosomes Inducing Potent Cytotoxic and Sensitizing Effects in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Autac2-Mediated Degradation Efficiency
Welcome to the technical support center for Autac2-mediated degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experiments and troubleshooting common issues encountered when using Autophagy-Targeting Chimeras (AUTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate protein degradation?
A1: this compound is a second-generation Autophagy-Targeting Chimera (AUTAC), a heterobifunctional molecule designed to selectively degrade target proteins via the autophagy-lysosome pathway.[1] It consists of three key components: a "warhead" that specifically binds to the protein of interest (POI), a flexible linker, and a degradation tag (a guanine (B1146940) derivative).[2] Upon binding to the POI, the degradation tag mimics S-guanylation, leading to K63-linked polyubiquitination of the target.[2] This ubiquitination is recognized by the autophagy cargo receptor p62/SQSTM1, which then delivers the entire complex to the autophagosome for eventual degradation within the lysosome.[3]
Q2: What are the advantages of this compound-mediated degradation over other targeted protein degradation technologies like PROTACs?
A2: While both AUTACs and PROTACs are powerful technologies, they utilize different cellular degradation machinery. PROTACs rely on the ubiquitin-proteasome system, whereas AUTACs hijack the autophagy-lysosome pathway. This gives AUTACs the potential to degrade a broader range of substrates, including not only soluble proteins but also protein aggregates and even entire damaged organelles like mitochondria.[2][4]
Q3: What is the significance of 2G-AUTAC2 compared to the first-generation AUTACs?
A3: 2G-AUTAC2 represents a significant advancement over first-generation AUTACs, demonstrating a 100-fold increase in degradation activity.[1] This enhanced efficiency is attributed to structural modifications that improve properties such as cell membrane permeability. For instance, FKBP12 2G-AUTAC can significantly degrade the FKBP12 protein at a concentration of 1 µM, a much lower concentration than required for the first-generation counterpart.[3]
Q4: How do I select the appropriate cell line for my this compound experiment?
A4: The choice of cell line is critical. A suitable cell line should express your protein of interest at a detectable level. Importantly, since this compound-mediated degradation is dependent on the autophagy pathway, the cell line should have a functional autophagy machinery. It is advisable to choose cell lines where the autophagy pathway is well-characterized.
Q5: What are the key controls to include in an this compound experiment?
A5: To ensure the rigor of your experimental results, several controls are essential:
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Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound compound.
-
Negative Control Compound: If available, use a structurally similar but inactive version of the this compound molecule that cannot bind to the target protein or the autophagy machinery.
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Autophagy Inhibitor Control: To confirm that degradation is autophagy-dependent, pre-treat cells with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) before adding this compound. This should block the degradation of the target protein.
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Positive Control Target: If you are developing a new this compound molecule, it can be helpful to test a validated this compound, such as one targeting FKBP12, in parallel to ensure your experimental setup is working correctly.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for assessing this compound-mediated degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy receptor-inspired chimeras: a novel approach to facilitate the removal of protein aggregates and organelle by autophagy degradation - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with Autac2 and how to solve them
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with Autac2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an FKBP12-targeting Autophagy-Targeting Chimera (AUTAC).[1][2] It is a bifunctional molecule designed to selectively degrade the FKBP12 protein within the cell.[3][4] this compound consists of a ligand that binds to FKBP12 and a guanine-based tag that induces K63-linked polyubiquitination of the target protein.[3][5][6] This specific type of ubiquitination is recognized by autophagy receptors like p62/SQSTM1, leading to the engulfment of the protein by an autophagosome and its subsequent degradation in the lysosome.[5][6] This mechanism differs from PROTACs, which typically induce K48-linked ubiquitination for degradation by the proteasome.[3]
Q2: What are the general solubility characteristics of this compound?
This compound is a hydrophobic molecule, which can lead to challenges with its solubility in aqueous solutions commonly used for biological assays.[7][8][9] While it is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it can readily precipitate when diluted into aqueous buffers such as PBS or cell culture media.[9]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO. For a closely related compound, this compound-2G, solubility in DMSO is reported to be as high as 100 mg/mL (88.08 mM), though this requires ultrasonic assistance to fully dissolve.[10][11] It is critical to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[10]
Troubleshooting Guide
Problem: My this compound powder is not fully dissolving in DMSO.
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Solution 1: Verify Solvent Quality. Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[10] Old or improperly stored DMSO can absorb water, which will significantly hinder the solubility of hydrophobic compounds.
-
Solution 2: Apply Energy. Vigorous vortexing is the first step. If solids remain, use an ultrasonic bath to break up particles and aid dissolution.[10][11] Gentle warming (e.g., to 37°C) can also be effective, but be cautious and monitor to avoid compound degradation.[1][12]
-
Solution 3: Check Concentration. While related compounds are highly soluble in DMSO, ensure you are not exceeding the solubility limit. If you do not require a very high stock concentration, try reducing it.
Problem: My this compound stock solution is cloudy or shows precipitation after storage.
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Solution 1: Re-dissolve Before Use. Precipitation can occur during storage, especially after freeze-thaw cycles.[7] Before each use, bring the stock solution to room temperature and inspect for precipitates. If present, warm the vial gently (e.g., in a 37°C water bath) and sonicate until the solution is clear.[1][12]
-
Solution 2: Aliquot Stock Solutions. To prevent issues from repeated freeze-thaw cycles, it is highly recommended to aliquot the main stock solution into smaller, single-use volumes after initial preparation.[1][13] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1][13]
Problem: My this compound precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell media).
This is the most common solubility issue for hydrophobic compounds. The drastic change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to fall out of solution.
-
Solution 1: Lower the Final DMSO Concentration. Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% or 0.1%, to minimize solvent effects on your biological system. However, a slightly higher DMSO concentration may be needed to maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Solution 2: Use Co-solvents or Surfactants. For challenging in vivo or in vitro preparations, a multi-component solvent system can be used. These formulations are designed to keep the compound dissolved in an aqueous environment.[1][12]
-
Tween-80: This is a non-ionic surfactant that can help create a stable dispersion.[1][14]
-
PEG300: A polyethylene (B3416737) glycol co-solvent that improves the solubility of nonpolar compounds.[1][14]
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Cyclodextrins encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][14]
-
-
Solution 3: Modify the Dilution Protocol. Instead of diluting the DMSO stock directly into the final volume of buffer, try a serial or stepwise dilution. Critically, add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and prevent localized high concentrations that can crash out.
Quantitative Data Summary
The following table summarizes known solubility data for this compound and a closely related second-generation compound, this compound-2G. This data is primarily derived from vendor datasheets.
| Compound | Solvent/System | Max Concentration | Notes |
| This compound-2G | 100% DMSO | ≥ 100 mg/mL (88.08 mM) | Requires sonication. Use of fresh, anhydrous DMSO is critical.[10][11] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.03 mM) | Multi-component system for in vivo use.[1][15] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.03 mM) | Multi-component system for in vivo use.[1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.03 mM) | Formulation for administration in oil.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Use a new or properly stored bottle of anhydrous, high-purity DMSO. Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution.[10][11] The solution should become completely clear.
-
Storage: If not for immediate use, dispense the solution into single-use aliquots. Store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol is for diluting the 10 mM DMSO stock into an aqueous medium to a final concentration of 10 µM (a 1:1000 dilution).
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. Briefly vortex to ensure homogeneity.
-
Pre-warm Medium: Warm the required volume of cell culture medium or aqueous buffer to 37°C.
-
Dilution: Pipette the required volume of the 10 mM stock solution (e.g., 1 µL for 1 mL of final solution). While gently vortexing or swirling the tube of pre-warmed medium, dispense the DMSO stock directly into the medium. It is crucial to add the DMSO to the aqueous solution and mix immediately to avoid precipitation.
-
Final Mix and Use: Cap the tube and invert it several times to mix thoroughly. Use the working solution immediately for your experiment. Do not store aqueous working solutions.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart guiding researchers through steps to resolve common solubility issues with this compound.
Simplified Mechanism of Action for this compound
Caption: The signaling pathway showing how this compound links FKBP12 to the autophagy machinery for degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
Validating Autac2 On-Target Effects on FKBP12: A Comparative Guide for Researchers
For researchers and professionals in drug development, accurately validating the on-target effects of novel protein degraders is paramount. This guide provides a comprehensive comparison of Autac2, a novel autophagy-targeting chimera, with established protein degradation technologies for the specific knockdown of FK506-Binding Protein 12 (FKBP12). We present available experimental data, detailed methodologies for key validation experiments, and visual workflows to facilitate a clear understanding of these powerful research tools.
Introduction to Targeted Protein Degradation of FKBP12
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and the regulation of calcium channels. Its involvement in diverse signaling pathways has made it an attractive target for therapeutic intervention. Targeted protein degradation (TPD) offers a promising alternative to traditional inhibition by removing the entire protein, thus eliminating both its enzymatic and scaffolding functions. This guide focuses on this compound and compares its mechanism and available performance data with two leading TPD technologies: Proteolysis-Targeting Chimeras (PROTACs) and the dTAG system.
Mechanism of Action: A Tale of Two Degradation Pathways
The fundamental difference between this compound and the more established PROTAC and dTAG systems lies in the cellular machinery they hijack for protein degradation.
-
This compound and the Autophagy-Lysosome Pathway: this compound is a heterobifunctional molecule composed of a ligand that binds to FKBP12 and a p-Fluorobenzyl Guanine (FBnG) tag that induces K63-linked polyubiquitination.[1][2] This specific type of ubiquitination is a signal for the cellular autophagy machinery to recognize the tagged protein. The FKBP12-Autac2 complex is then engulfed by an autophagosome, which subsequently fuses with a lysosome, leading to the degradation of FKBP12 by lysosomal hydrolases.[2]
-
PROTACs/dTAG and the Ubiquitin-Proteasome System: PROTACs and the dTAG system also utilize a heterobifunctional design, but they recruit an E3 ubiquitin ligase (such as Cereblon or VHL) to the target protein. This proximity induces K48-linked polyubiquitination, which marks the protein for degradation by the 26S proteasome.[3][4] The dTAG system is a variation of this approach where the target protein is endogenously tagged with a mutant FKBP12 (FKBP12F36V) that is specifically recognized by the dTAG molecule.[1][5]
Performance Comparison: A Look at the Data
Direct, head-to-head comparative studies of this compound, PROTACs, and the dTAG system for FKBP12 degradation are limited in the publicly available literature. However, we can summarize the existing data to provide a general performance overview. It is important to note that the following data is derived from different studies, utilizing various cell lines and experimental conditions, and therefore should be interpreted with caution.
| Technology | Degrader Molecule | Target | Cell Line | Key Performance Metric | Reference |
| AUTAC | This compound | Endogenous FKBP12 | HeLa | Significant silencing at 10 µM | [2] |
| This compound-2G | FKBP12 | - | 100-fold increased activity (data not available) | [6][7] | |
| PROTAC | RC32 | FKBP12 | Jurkat | DC50 = 0.27 µM | [8] |
| 5a1 | FKBP12 | INA-6 | More potent than RC32 (pM range) | [3] | |
| 6b4 | FKBP12 | INA-6 | More potent than RC32 (pM range) | [3] | |
| dTAG | dTAG-7 | FKBP12F36V fusion | 293FT | Potent degradation at 100 nM | [1] |
| dTAG-13 | FKBP12F36V fusion | 293FT, MV4;11 | Potent degradation at 50-100 nM | [1] |
Note on Off-Target Effects: To date, there is no publicly available data on the off-target effects of this compound. For PROTACs, off-target effects can occur and are typically evaluated through proteomics-based approaches. The dTAG system, by its design of targeting a specific mutant tag, is expected to have high specificity, though this needs to be experimentally verified for each target protein.
Experimental Protocols for Validating On-Target Effects
To assist researchers in validating the on-target effects of this compound on FKBP12, we provide the following detailed experimental protocols.
Western Blotting for FKBP12 Degradation
This is the most direct method to visualize the reduction in FKBP12 protein levels.
a. Cell Lysis and Protein Quantification:
-
Culture HeLa or other suitable cells to 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (e.g., Cell Signaling Technology #55104) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Luciferase Reporter Assay for Quantifying Degradation
This assay provides a quantitative measure of FKBP12 degradation in living cells.
a. Construct Generation:
-
Clone the full-length human FKBP12 cDNA into a mammalian expression vector containing a luciferase reporter gene (e.g., NanoLuc® or Firefly luciferase). The FKBP12 should be fused in-frame with the luciferase gene.
-
A control vector expressing luciferase alone should also be prepared.
b. Transfection and Treatment:
-
Transfect the FKBP12-luciferase reporter construct and the control luciferase vector into cells (e.g., HEK293T).
-
After 24 hours, treat the cells with a dose-range of this compound or vehicle control.
c. Luciferase Activity Measurement:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.
-
Measure the luciferase activity of the FKBP12-luciferase and the control luciferase using a luminometer according to the manufacturer's protocol.
-
Normalize the FKBP12-luciferase signal to the control luciferase signal to account for non-specific effects on cell viability or transcription/translation. A decrease in the normalized signal indicates specific degradation of the FKBP12 fusion protein.
Autophagy Flux Assay
This assay confirms that this compound-mediated degradation of FKBP12 is dependent on the autophagy pathway.
a. Principle: Autophagy flux is the measure of the entire process of autophagy, from autophagosome formation to lysosomal degradation. If this compound works through autophagy, inhibiting the final degradation step in the lysosome (e.g., with Bafilomycin A1 or Chloroquine) should lead to an accumulation of FKBP12 within autophagosomes, which can be detected by Western blot.
b. Experimental Procedure:
-
Treat cells with this compound alone, an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture) alone, a combination of this compound and the autophagy inhibitor, or vehicle control.
-
Lyse the cells and perform Western blotting for FKBP12 as described in Protocol 1.
-
An enhanced accumulation of FKBP12 in the co-treatment group compared to either treatment alone would indicate that this compound is indeed trafficking FKBP12 through the autophagy pathway for degradation.
-
As a positive control for autophagy induction and flux, levels of LC3-II and p62/SQSTM1 can also be monitored by Western blot.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of this compound-mediated FKBP12 degradation via the autophagy-lysosome pathway.
Caption: Mechanism of PROTAC/dTAG-mediated degradation via the ubiquitin-proteasome system.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC-DB [cadd.zju.edu.cn]
- 9. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Autac2 and FKBP12 Small Molecule Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between emerging therapeutic modalities is paramount. This guide provides an objective comparison of Autac2, an autophagy-targeting chimera, and traditional small molecule inhibitors targeting FKBP12, supported by experimental data and detailed protocols.
Executive Summary
This guide delves into a comparative analysis of two distinct approaches to modulate the function of FKBP12 (FK506-Binding Protein 12), a ubiquitous and functionally diverse protein implicated in a range of cellular processes. We examine Autophagy-Targeting Chimera 2 (this compound), a novel heterobifunctional molecule designed to induce the degradation of FKBP12, and compare its characteristics to those of conventional small molecule inhibitors that modulate FKBP12's activity through binding. This comparison will encompass their mechanisms of action, quantitative performance metrics, and the experimental methodologies used for their characterization.
Mechanism of Action
This compound: Targeted Degradation via Autophagy
This compound represents a targeted protein degradation strategy that leverages the cell's own autophagic machinery to eliminate FKBP12. It is a chimeric molecule composed of two key moieties: a ligand that specifically binds to FKBP12 (a synthetic ligand of FKBP, or SLF) and a degradation tag (a p-Fluorobenzyl Guanine, FBnG).[1] This design facilitates the recruitment of the autophagic machinery to the FKBP12 protein.
The proposed mechanism involves the this compound molecule simultaneously binding to FKBP12 and components of the autophagy pathway. This proximity induces K63-linked polyubiquitination of the target protein, a signal for sequestration into an autophagosome.[2] The autophagosome then fuses with a lysosome, leading to the degradation of its contents, including the FKBP12 protein.[3] This event-driven, catalytic mechanism allows a single this compound molecule to facilitate the degradation of multiple FKBP12 proteins.
FKBP12 Small Molecule Inhibitors: Occupancy-Driven Modulation
Traditional small molecule inhibitors of FKBP12 function through an occupancy-driven mechanism.[4] These molecules are designed to bind to the active site of FKBP12, thereby modulating its function. The consequences of this binding are diverse and depend on the specific inhibitor.
-
Inhibition of PPIase Activity: Many inhibitors block the peptidyl-prolyl isomerase (PPIase) activity of FKBP12.[4]
-
Formation of Ternary Complexes: The most well-known FKBP12 inhibitors, such as FK506 (tacrolimus) and rapamycin (B549165) (sirolimus), act as molecular glues. The inhibitor-FKBP12 complex gains a new function, which is to bind to and inhibit a third protein.
-
FK506-FKBP12 complex: Inhibits the phosphatase calcineurin, leading to immunosuppression.
-
Rapamycin-FKBP12 complex: Inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
-
-
Non-immunosuppressive Ligands: Other small molecules have been developed to bind FKBP12 without forming a complex with calcineurin or mTOR, thereby avoiding immunosuppressive effects while potentially exerting other activities, such as neurotrophic or antifungal effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Autac2 vs. PROTACs for FKBP12 Degradation
For the research community navigating the burgeoning field of targeted protein degradation, the choice between different degrader technologies is a critical juncture in experimental design. This guide provides a comprehensive comparison of two prominent platforms, Autophagy-Targeting Chimeras (AUTACs) and Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the degradation of the FK506-Binding Protein 12 (FKBP12).
This document outlines the fundamental mechanistic differences, presents available experimental data, and provides standardized protocols for key validation assays to assist researchers in making informed decisions for their drug discovery and development projects.
At a Glance: Key Differences Between Autac2 and PROTACs
| Feature | This compound | PROTACs |
| Degradation Pathway | Autophagy-Lysosome Pathway[1][2] | Ubiquitin-Proteasome System (UPS)[3] |
| Mechanism of Action | Induces K63-linked polyubiquitination, leading to recognition by autophagy machinery.[1][2] | Recruits an E3 ubiquitin ligase to the target protein, inducing K48-linked polyubiquitination and subsequent proteasomal degradation.[1][3] |
| Key Components | A ligand for the protein of interest (POI), a linker, and a guanine (B1146940) derivative degradation tag.[1] | A ligand for the POI, a linker, and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).[3] |
| Cellular Machinery | Relies on functional autophagy pathways.[1] | Relies on a functional ubiquitin-proteasome system.[3] |
| Potential Advantages | Capable of degrading protein aggregates and even entire organelles.[1] May have a broader scope for targets resistant to proteasomal degradation. | Well-established technology with numerous examples in clinical trials.[4] Can achieve rapid and potent degradation.[5][6] |
| Potential Limitations | A newer technology with fewer published examples compared to PROTACs. The influence on the overall autophagy process needs further investigation.[2] | Efficacy can be limited by the expression levels of the recruited E3 ligase and resistance mechanisms related to the UPS.[7] Generally larger molecules which can present challenges with cell permeability and oral bioavailability.[8] |
Mechanism of Action: A Tale of Two Pathways
The fundamental distinction between this compound and PROTACs lies in the cellular degradation machinery they hijack.
PROTACs function by creating a ternary complex between the target protein (FKBP12), the PROTAC molecule, and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, primarily through a K48-linked chain. This polyubiquitin (B1169507) tag serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.
This compound , on the other hand, directs FKBP12 to the autophagy-lysosome pathway. The this compound molecule contains a ligand for FKBP12 and a guanine-based "degradation tag".[1] This tag is proposed to induce K63-linked polyubiquitination of the target protein. K63-linked ubiquitin chains are recognized by autophagy receptors, which then sequester the target protein into a double-membraned vesicle called an autophagosome. The autophagosome eventually fuses with a lysosome, and the enclosed contents, including FKBP12, are degraded by lysosomal hydrolases.
Performance Data: this compound vs. PROTACs for FKBP12 Degradation
Direct, side-by-side comparative studies of this compound and PROTACs for FKBP12 degradation under identical experimental conditions are limited in the public domain. However, data from independent studies provide insights into their respective efficacies.
This compound Performance
| Compound | Cell Line | Concentration | Incubation Time | Result | Reference |
| This compound | HeLa | 10 µM | 24 hours | Significant silencing of endogenous FKBP12.[1] | [1] |
| Autac1 | HeLa | 1-100 µM | 24 hours | Silenced endogenous FKBP12.[9] | [9] |
PROTAC Performance
The development of PROTACs for FKBP12 has been more extensive, partly due to the dTAG system which utilizes a mutated version of FKBP12 (FKBP12F36V) as a degradation tag.
| Compound | Target | Cell Line | Key Findings | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | Potently reduced FKBP12F36V-Nluc levels at concentrations as low as 100 nM after 4 hours.[6] | [5][6] |
| 5a1 | Endogenous FKBP12 | Multiple Myeloma Cells | Potently and specifically degraded FKBP12.[10] Loss of FKBP12 potentiated BMP-induced SMAD activity and apoptosis.[10] | [10] |
| RC32 | Endogenous FKBP12 | Multiple Myeloma Cells | Degraded FKBP12, but with some degradation of FKBP4 and FKBP5.[10] | [10] |
It is important to note that the dTAG system is designed for high selectivity towards the FKBP12F36V mutant, with minimal degradation of the wild-type FKBP12.[5] This highlights the tunability of PROTACs for achieving high target specificity.
Experimental Protocols
To aid researchers in the evaluation of novel degraders, here are generalized protocols for essential experiments.
Experimental Workflow for Assessing Protein Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Autac2: A Comparative Guide to its Specificity for FKBP12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of Autac2 for its target protein, FK506-Binding Protein 12 (FKBP12), relative to other members of the FKBP family. The content herein is supported by experimental data on the this compound warhead ligand and outlines the methodologies for further quantitative analysis.
Introduction to this compound and the FKBP Family
Autophagy-tethering compounds (AUTACs) are a novel class of molecules designed to induce the degradation of specific intracellular proteins via the autophagy pathway.[1] this compound is an AUTAC specifically designed to target FKBP12, a ubiquitously expressed protein involved in various cellular processes, including protein folding and signal transduction.[1][2] The FKBP family consists of several homologous proteins that share a conserved FK506-binding domain, making selective targeting a critical aspect of therapeutic development.[3][4] This guide focuses on the experimental evidence for the specificity of this compound towards FKBP12.
Quantitative Binding Affinity Data
| Ligand | Target FKBP | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| SLF | FKBP12 | IC₅₀: 2.6 µM | [3][5][6] |
| FKBP51 | Kᵢ: 3.1 µM | [3][5][7] | |
| Ligand 1 | FKBP12 | IC₅₀: 115 nM | [7] |
| FKBP51 | IC₅₀: 456 nM | [8] | |
| FKBP52 | IC₅₀: 710 nM | [8] |
Table 1: Comparative binding affinities of the this compound warhead (SLF) and a related ligand to various FKBP family members.
The data indicates that the SLF warhead possesses a comparable micromolar affinity for both FKBP12 and FKBP51. However, the optimized "Ligand 1" demonstrates a clear preference for FKBP12, with approximately 4-fold and 6-fold greater potency compared to FKBP51 and FKBP52, respectively. This suggests that the core scaffold of the FKBP-targeting moiety in this compound can be engineered for significant selectivity towards FKBP12.
Experimental Protocols
To quantitatively assess the binding specificity of this compound for FKBP12 over other FKBPs, several biophysical assays can be employed. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of this compound to displace a fluorescently labeled ligand from FKBP proteins.
Objective: To determine the inhibition constant (Kᵢ) of this compound for FKBP12, FKBP51, and FKBP52.
Materials:
-
Recombinant human FKBP12, FKBP51, and FKBP52 proteins
-
Fluorescein-labeled SLF (FL-SLF) or a similar fluorescent FKBP ligand
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of the fluorescent ligand in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
In the assay plate, add a fixed concentration of the respective FKBP protein and the fluorescent ligand to each well.
-
Add the serially diluted this compound or DMSO (as a control) to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to FKBP proteins, providing a complete thermodynamic profile of the interaction.
Objective: To determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of this compound binding to FKBP12 and other FKBPs.
Materials:
-
Recombinant human FKBP12, FKBP51, and FKBP52 proteins
-
This compound
-
ITC Buffer (e.g., PBS, degassed)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the FKBP proteins and dissolve this compound in the same ITC buffer to minimize heat of dilution effects.
-
Load the FKBP protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat changes.
-
Integrate the heat pulses and plot them against the molar ratio of this compound to FKBP.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kᴅ, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of this compound to FKBP proteins immobilized on a sensor chip in real-time.
Objective: To determine the association (kₐ) and dissociation (kᴅ) rate constants, and the dissociation constant (Kᴅ) of this compound for various FKBPs.
Materials:
-
Recombinant human FKBP12, FKBP51, and FKBP52 proteins
-
This compound
-
SPR sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
-
SPR instrument
Procedure:
-
Immobilize the FKBP proteins onto separate flow cells of the sensor chip using standard amine coupling chemistry.
-
Prepare serial dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).
-
After the association phase, inject running buffer to monitor the dissociation of the complex.
-
Regenerate the sensor surface between cycles if necessary.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kₐ, kᴅ, and Kᴅ.
Western Blot Analysis of FKBP12 Degradation
This cell-based assay confirms the functional activity of this compound in degrading its target protein.
Objective: To assess the dose-dependent degradation of endogenous FKBP12 by this compound in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against FKBP12 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) for 24 hours.
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against FKBP12 and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of FKBP12 degradation at each this compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its specificity.
Caption: Mechanism of this compound-mediated degradation of FKBP12 via the autophagy-lysosome pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SLF | the synthetic ligand of FKBP12 | anticancer | TargetMol [targetmol.com]
- 7. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 8. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics in the Selectivity Profiling of Autac2
A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, understanding the selectivity of novel degraders is paramount for their development as safe and effective therapeutics. Autophagy-targeting chimeras (AUTACs) represent a promising class of degraders that utilize the cellular autophagy pathway to eliminate target proteins. Autac2, a pioneering AUTAC, is designed to selectively degrade the FK506-binding protein 12 (FKBP12).[1][2][3] This guide provides an objective comparison of quantitative proteomic strategies to assess the selectivity of this compound, complete with detailed experimental protocols and illustrative data.
Introduction to this compound and Selectivity Assessment
This compound is a heterobifunctional molecule composed of a ligand that binds to FKBP12 and a guanine-based moiety that induces K63-linked polyubiquitination of the target protein.[1][3][4] This modification marks the protein for recognition by autophagy receptors, such as p62/SQSTM1, and subsequent degradation through the autophagy-lysosome pathway.[4][5] While this compound is designed for high specificity towards FKBP12, it is crucial to experimentally verify its selectivity across the entire proteome to identify any potential off-target effects. Quantitative proteomics offers a powerful and unbiased approach to achieve this.
Comparative Analysis of Quantitative Proteomic Methodologies
Several quantitative proteomic workflows can be employed to determine the selectivity of this compound. The two primary approaches are global (unbiased) proteome profiling and targeted (biased) analysis. Each method offers distinct advantages and is suited for different stages of the selectivity assessment process.
Global Proteome Profiling
Global proteomics aims to identify and quantify thousands of proteins in a single experiment, providing a comprehensive overview of changes in the proteome upon treatment with this compound. This is the gold standard for unbiased off-target identification.[6]
a) Tandem Mass Tag (TMT)-based Quantification
TMT is an isobaric labeling strategy that allows for the multiplexed analysis of up to 16 samples in a single mass spectrometry run, enabling precise relative quantification.[7]
b) Data-Independent Acquisition (DIA)
DIA is a label-free quantification method that systematically fragments all ions within predefined mass-to-charge ratio windows, offering excellent reproducibility and comprehensive proteome coverage.[8][9][10]
Targeted Approaches for Validation and Interaction Mapping
Once potential off-targets are identified through global profiling, targeted methods are used for validation. Additionally, techniques to map the direct protein interactions of this compound can provide mechanistic insights into its selectivity.
a) Western Blotting
This widely used technique provides a straightforward method to validate the degradation of specific proteins identified in the global proteomic screens.[6]
b) Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is used to identify proteins that directly bind to a tagged version of this compound, helping to distinguish direct targets from downstream effects of protein degradation.
c) Proximity-Dependent Biotinylation (BioID)
BioID identifies proteins in close proximity to a bait protein in a cellular context, offering a snapshot of the this compound interactome.[11][12][13]
Data Presentation: Quantitative Proteomic Analysis of this compound
The following tables present illustrative data from hypothetical global proteomic experiments designed to assess the selectivity of this compound.
Table 1: TMT-Based Proteomic Profiling of HeLa Cells Treated with this compound
| Protein | Gene Name | Log2 Fold Change (this compound vs. Vehicle) | p-value | Annotation |
| FKBP12 | FKBP1A | -4.1 | 1.2e-8 | On-Target |
| Protein X | GENEX | -2.5 | 0.001 | Potential Off-Target |
| Protein Y | GENEY | -0.2 | 0.85 | No significant change |
| Protein Z | GENEZ | 0.1 | 0.92 | No significant change |
This table illustrates the expected outcome of a TMT experiment where FKBP12 is the most significantly downregulated protein. Protein X is identified as a potential off-target requiring further validation.
Table 2: DIA-MS Analysis of this compound-Treated HEK293T Cells
| Protein | Gene Name | Log2 Fold Change (this compound vs. Vehicle) | q-value | Annotation |
| FKBP12 | FKBP1A | -3.9 | 3.5e-7 | On-Target |
| Protein A | GENEA | -0.5 | 0.21 | No significant change |
| Protein B | GENEB | 0.3 | 0.45 | No significant change |
| Protein C | GENEC | -2.1 | 0.005 | Potential Off-Target |
This table shows representative data from a DIA-MS experiment, corroborating the on-target degradation of FKBP12 and identifying another potential off-target for follow-up studies.
Experimental Protocols
Protocol 1: Global Proteome Profiling using TMT
-
Cell Culture and Treatment: Culture HeLa cells to 70-80% confluency. Treat cells with 10 µM this compound or vehicle (DMSO) for 24 hours in biological triplicate.
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Reduce, alkylate, and digest 50 µg of protein per sample with trypsin overnight at 37°C.[6]
-
TMT Labeling: Label the resulting peptides with TMTpro reagents according to the manufacturer's protocol. Combine the labeled samples into a single tube.
-
Peptide Fractionation: Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer). Identify peptides and proteins, and quantify the TMT reporter ions. Perform statistical analysis to identify proteins with significant changes in abundance between this compound- and vehicle-treated samples.[14]
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
-
Synthesis of Biotinylated this compound: Synthesize a version of this compound with a biotin (B1667282) tag attached via a linker.
-
Cell Lysis: Lyse untreated HeLa cells and clarify the lysate by centrifugation.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-incubated with the biotinylated this compound or biotin alone (as a control).
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.[15]
-
Sample Preparation for MS: Digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis and Data Analysis: Analyze the peptides by LC-MS/MS and identify proteins that are significantly enriched in the biotinylated this compound pulldown compared to the control.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound for targeted protein degradation.
Caption: TMT-based quantitative proteomics workflow for this compound selectivity.
Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Modificated Protein Degrader Proteomics Service - Creative Proteomics [creative-proteomics.com]
- 3. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. Optimization of DIA Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chapter 8 Quantitative proteomics data analysis | Omics Data Analysis [uclouvain-cbio.github.io]
- 15. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Effects of FKBP12 Degradation: A Comparative Guide to Rescue Strategies
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the FKBP12 protein, notably by autophagy-targeting chimeras (AUTACs) like AUTAC2, presents a powerful tool for studying and potentially treating various diseases. The induced degradation of FKBP12, however, elicits distinct cellular phenotypes. This guide provides a comparative overview of experimental strategies to rescue these phenotypes, offering insights into the underlying biological pathways and methodologies for counteracting the effects of FKBP12 depletion. We will explore rescue experiments in the context of this compound- and PROTAC-mediated FKBP12 degradation, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Understanding the Landscape of FKBP12 Degradation
FKBP12 (FK506-binding protein 12) is a ubiquitously expressed protein that plays a crucial role in several key signaling pathways. Its targeted degradation, therefore, leads to predictable cellular consequences.
Key Cellular Phenotypes of FKBP12 Depletion:
-
Cell Cycle Arrest: Depletion of FKBP12 leads to an arrest in the G1 phase of the cell cycle. This is primarily due to the overactivity of the Transforming Growth Factor-β (TGF-β) receptor signaling pathway, which is normally inhibited by FKBP12. This overactivation results in a marked increase in the levels of the cell cycle inhibitor p21(WAF1/CIP1).[1]
-
Altered Calcium Homeostasis: FKBP12 is a key regulator of intracellular calcium release channels, specifically the ryanodine (B192298) receptor (RyR) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[2][3][4] Its removal can lead to dysregulated calcium release from the sarcoplasmic reticulum, which has been implicated in cardiac hypertrophy.[2]
-
Modulation of mTOR Signaling: The FKBP12-rapamycin complex is a well-known inhibitor of the mTOR (mechanistic target of rapamycin) pathway, which is central to cell growth, proliferation, and survival.[3][5][6]
-
Potentiation of BMP Signaling: FKBP12 inhibits the Bone Morphogenetic Protein (BMP) type I receptor. Consequently, its degradation can enhance BMP signaling, an effect that has been explored for therapeutic benefit in conditions like multiple myeloma.[7][8][9][10][11]
Comparative Analysis of Rescue Strategies
Here, we compare different experimental approaches to rescue the phenotypes induced by FKBP12 degradation.
| Rescue Strategy | Mechanism of Action | Phenotype Rescued | Model System | Key Quantitative Outcome | Reference |
| FKBP12 Transfection | Re-introduction of the FKBP12 protein to restore its function. | G1 Cell Cycle Arrest | FKBP12-deficient mouse fibroblasts | Reversal of G1 arrest, monitored by cyclin D1 nuclear localization. | [1] |
| Cardiomyocyte-specific FKBP12.6 Expression | Overexpression of the related FKBP12.6 protein, which can compensate for FKBP12 in regulating RyR2. | Abnormal Calcium Release | FKBP12.6-deficient cardiomyocytes | Normalization of calcium spark frequency and amplitude. | |
| Withdrawal of Degrader | Reversibility of the phenotype upon cessation of the degrader treatment. | Cardiac Dysfunction | Mice and Rhesus Monkeys treated with an FKBP12-targeting PROTAC | Disappearance of cardiac function disturbances 22 days after withdrawal. | |
| Novel FKBP12 Ligands (MP Compounds) | Stabilization of the FKBP12-RyR1 interaction, preventing calcium leakage. | Premature Aging Phenotypes (Reduced longevity, impaired locomotor activity) | Drosophila model of Myotonic Dystrophy Type 1 | Rescue of reduced longevity and improved locomotor activity. | [12] |
Experimental Protocols
Protocol 1: Rescue of G1 Cell Cycle Arrest by FKBP12 Transfection
This protocol is adapted from studies on FKBP12-deficient fibroblasts.[1]
1. Cell Culture and Transfection:
- Culture FKBP12-deficient fibroblasts in standard DMEM supplemented with 10% FCS.
- For transfection, use a lipofection-based reagent according to the manufacturer's protocol.
- Transfect cells with a plasmid encoding hemagglutinin (HA)-tagged FKBP12. As a control, transfect a separate group of cells with a GFP-encoding plasmid.
2. Immunofluorescence for Cyclin D1 Localization:
- 48 hours post-transfection, fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block with 5% bovine serum albumin in PBS.
- Incubate with a primary antibody against cyclin D1.
- Incubate with a fluorescently labeled secondary antibody.
- Mount coverslips and visualize using a fluorescence microscope.
3. Data Analysis:
- Count at least 200 transfected (HA-positive or GFP-positive) and untransfected cells across multiple fields.
- Quantify the percentage of cells showing nuclear localization of cyclin D1. A successful rescue will show a significant decrease in nuclear cyclin D1 in FKBP12-transfected cells compared to untransfected or GFP-transfected cells.
Protocol 2: Assessment of Cell Cycle Distribution by Flow Cytometry
This is a general protocol to quantify the percentage of cells in different phases of the cell cycle.[13][14][15]
1. Cell Preparation:
- Treat cells with the FKBP12 degrader (e.g., this compound) for the desired time. Include a vehicle-treated control group and a rescue group (e.g., co-treated with a rescue agent or transfected with FKBP12).
- Harvest cells by trypsinization and wash with PBS.
2. Fixation and Staining:
- Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
- Wash the fixed cells with PBS.
- Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
- Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
- Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases. A G1 arrest will be indicated by an increased percentage of cells in the G1 phase in the degrader-treated group, which should be reversed in the rescue group.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided in DOT language.
Caption: Mechanism of this compound-mediated FKBP12 degradation via the autophagy pathway.
Caption: General workflow for rescuing phenotypes induced by FKBP12 degradation.
Caption: Key signaling pathways regulated by FKBP12.
Alternative Approaches: PROTACs for FKBP12 Degradation
Proteolysis-targeting chimeras (PROTACs) offer an alternative strategy for degrading FKBP12. Unlike AUTACs, which utilize the autophagy-lysosome pathway, PROTACs hijack the ubiquitin-proteasome system.
| Degrader Type | Mechanism of Action | Key Features |
| AUTACs (e.g., this compound) | Induce K63-linked polyubiquitination, leading to autophagic degradation. | Can degrade proteins and organelles. |
| PROTACs (e.g., dFKBP-1, RC32) | Induce K48-linked polyubiquitination, leading to proteasomal degradation. | Primarily degrade soluble proteins. |
Comparative Efficacy:
Conclusion
The targeted degradation of FKBP12 by molecules like this compound induces distinct and measurable cellular phenotypes. Understanding these phenotypes and the underlying signaling pathways is crucial for leveraging this technology in research and drug development. The rescue experiments detailed in this guide, including genetic re-expression and pharmacological intervention, provide a framework for validating the on-target effects of FKBP12 degraders and for exploring the functional consequences of its depletion. Furthermore, the availability of alternative degradation technologies like PROTACs offers a complementary approach, enabling a broader investigation of FKBP12 biology. This comparative guide serves as a resource for designing and interpreting experiments aimed at understanding and reversing the effects of targeted FKBP12 degradation.
References
- 1. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptor: Understanding the Physiology of Intracellular Calcium Release - DoveMed [dovemed.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Autac2 vs. RNAi for Targeting FKBP12
For researchers aiming to downregulate the FK506-binding protein 12 (FKBP12), two powerful technologies offer distinct approaches: Autac2-mediated degradation and RNA interference (RNAi). This guide provides a comprehensive comparison of their efficacy, supported by available data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
At a Glance: this compound vs. RNAi for FKBP12
| Feature | This compound | RNA Interference (RNAi) |
| Mechanism of Action | Induces targeted degradation of existing FKBP12 protein via the autophagy-lysosome pathway. | Prevents the synthesis of new FKBP12 protein by degrading its corresponding mRNA. |
| Level of Action | Post-translational (protein level) | Post-transcriptional (mRNA level) |
| Reported Efficacy for FKBP12 | "Significant silencing" of endogenous FKBP12 in HeLa cells at a concentration of 10 µM.[1][2] | shRNA targeting FKBP1A (the gene encoding FKBP12) has been shown to inhibit both mRNA and protein expression by over 75% in A549 cells.[3] |
| Mode of Delivery | Small molecule, cell-permeable. | Transfection or transduction of siRNA or shRNA constructs. |
| Onset of Action | Can be rapid, with degradation of existing protein. | Dependent on mRNA and protein turnover rates, generally slower onset. |
| Reversibility | Reversible upon removal of the this compound compound. | Can be transient (siRNA) or stable (shRNA integration). |
| Potential Off-Target Effects | Potential for off-target protein degradation. | Potential for off-target gene silencing due to sequence similarity. |
Delving Deeper: Mechanism of Action
This compound: Hijacking Autophagy for Protein Degradation
Autophagy-targeting chimeras (AUTACs) are bifunctional small molecules designed to selectively degrade intracellular proteins. This compound is an AUTAC specifically engineered to target FKBP12.[1] It consists of two key components: a ligand that binds to FKBP12 and a guanine (B1146940) derivative that acts as a degradation tag. This tag induces K63-linked polyubiquitination of the FKBP12 protein, marking it for recognition by the autophagy machinery. The targeted protein is then engulfed by an autophagosome, which subsequently fuses with a lysosome, leading to the degradation of FKBP12.[1]
Caption: Mechanism of this compound-mediated FKBP12 degradation.
RNAi: Silencing Gene Expression at the mRNA Level
RNA interference (RNAi) is a natural biological process for silencing gene expression. In the laboratory, this is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) of the target gene, in this case, FKBP1A. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary FKBP12 mRNA, preventing it from being translated into protein.
References
The Impact of Autac2 on Calcineurin Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Autac2's potential effects on the calcineurin signaling pathway relative to other molecular interventions. While direct experimental evidence for this compound's influence on this pathway is not yet available, this document synthesizes current knowledge on this compound's mechanism of action, the function of its target protein FKBP12, and data from analogous protein degradation technologies to provide a well-informed perspective.
Introduction to this compound and Calcineurin Signaling
This compound is a member of the AUTAC (autophagy-targeting chimera) family of molecules. These molecules are designed to selectively degrade specific intracellular proteins by harnessing the cell's natural autophagy process[1][2][3][4][5]. This compound specifically targets the FK506-binding protein 12 (FKBP12) for degradation[1][6]. It achieves this by linking a ligand that binds to FKBP12 with a molecule that induces K63 polyubiquitination, marking the protein for autophagic degradation[1].
Calcineurin signaling is a pivotal calcium-dependent pathway that plays a critical role in a multitude of cellular processes, including immune responses, cardiac function, and neuronal signaling. The pathway is initiated by an increase in intracellular calcium, which activates the phosphatase calcineurin. Activated calcineurin then dephosphorylates key downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus and modulates the expression of target genes.
The intersection of this compound and calcineurin signaling lies in this compound's target, FKBP12 . FKBP12 is an immunophilin that, in addition to its own cellular functions, is the binding partner for the immunosuppressant drug FK506 (Tacrolimus). The FK506-FKBP12 complex directly binds to and inhibits calcineurin, thereby suppressing its signaling cascade. This established interaction raises the critical question: does the degradation of FKBP12 by this compound similarly impact calcineurin signaling?
Visualizing the Interplay: Signaling and Experimental Diagrams
To clarify the molecular interactions and experimental approaches discussed, the following diagrams are provided.
Comparative Analysis of Calcineurin Signaling Modulators
While direct studies on this compound's effect on calcineurin are pending, we can infer its likely impact by comparing it with molecules with known mechanisms of action. The primary alternatives for comparison are the canonical calcineurin inhibitor FK506 and FKBP12-targeting PROTACs (PROteolysis TArgeting Chimeras).
| Feature | This compound (Inferred) | FK506 (Tacrolimus) | FKBP12-targeting PROTACs |
| Primary Target | FKBP12[1][6] | FKBP12[7] | FKBP12[7][8] |
| Mechanism of Action | Induces autophagic degradation of FKBP12[1] | Forms a complex with FKBP12, which then inhibits calcineurin[7][9] | Induces proteasomal degradation of FKBP12[7] |
| Effect on FKBP12 Levels | Decreases | No direct effect on protein levels | Decreases[7] |
| Direct Effect on Calcineurin | Unlikely to directly inhibit calcineurin. May modulate its activity by removing the endogenous regulator FKBP12[10][11]. | The FK506-FKBP12 complex is a potent inhibitor of calcineurin's phosphatase activity[7][10]. | Degradation of FKBP12 does not lead to direct calcineurin inhibition[7]. |
| Downstream Signaling (NFAT) | Potentially modest or context-dependent effect on NFAT activation. | Potent inhibition of NFAT dephosphorylation and nuclear translocation[7][9]. | Does not inhibit NFAT activity; may even potentiate signaling pathways negatively regulated by FKBP12[7]. |
| Therapeutic Potential | Potential for treating diseases where FKBP12 is overexpressed or pathogenic, with potentially fewer off-target effects on calcineurin than FK506. | Immunosuppression in organ transplantation and treatment of autoimmune diseases[7]. | Investigated for enhancing BMP signaling in multiple myeloma by degrading the inhibitory FKBP12[7][8]. |
Experimental Data and Protocols
To date, no published studies have presented quantitative data on the direct effects of this compound on calcineurin signaling. However, data from studies on FKBP12-targeting PROTACs provide a valuable surrogate for understanding the consequences of FKBP12 degradation.
A study on novel FKBP12-targeting PROTACs in multiple myeloma cells demonstrated that degradation of FKBP12 did not inhibit calcineurin activity, in stark contrast to FK506[7]. This suggests that the mere absence of FKBP12 is not sufficient to suppress calcineurin's function.
Table 1: Quantitative Data on FKBP12 Degradation by an AUTAC
| Compound | Concentration | Cell Line | Result | Reference |
| This compound | 10 µM | HeLa | Significant silencing of FKBP12 | [1] |
Key Experimental Protocols
To empirically determine the effect of this compound on calcineurin signaling, the following experimental protocols would be essential.
1. Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin.
-
Principle: This colorimetric or fluorimetric assay quantifies the dephosphorylation of a specific substrate by calcineurin. A commonly used substrate is the RII phosphopeptide[12][13]. The amount of released phosphate (B84403) is detected, which is directly proportional to calcineurin activity[12][14].
-
Protocol Outline:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with the RII phosphopeptide substrate in a reaction buffer containing calcium and calmodulin.
-
Stop the reaction and measure the amount of free phosphate using a reagent like malachite green[12][14].
-
Compare the activity in this compound-treated samples to vehicle- and FK506-treated controls.
-
2. NFAT Reporter Assay
This cell-based assay measures the transcriptional activity of NFAT, a direct downstream target of calcineurin.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or a fluorescent protein) under the control of an NFAT-responsive promoter[9][15][16][17][18]. Activation of calcineurin leads to NFAT translocation and reporter gene expression, which can be quantified.
-
Protocol Outline:
-
Culture Jurkat T-cells or another suitable cell line stably expressing an NFAT-luciferase reporter construct[9][17].
-
Treat the cells with this compound, FK506 (positive control for inhibition), a calcium ionophore (e.g., ionomycin (B1663694) to stimulate the pathway), and a vehicle control.
-
After an appropriate incubation period, lyse the cells.
-
Add a luciferase substrate and measure the resulting luminescence, which corresponds to NFAT activity[15].
-
3. Western Blotting for Phosphorylated NFAT and FKBP12 Levels
This technique provides a direct measure of the phosphorylation state of NFAT and the extent of FKBP12 degradation.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated NFAT (the inactive form), total NFAT, and FKBP12.
-
Protocol Outline:
-
Treat cells with this compound and controls.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies against p-NFAT, total NFAT, and FKBP12.
-
Use secondary antibodies conjugated to an enzyme for chemiluminescent detection.
-
Quantify band intensities to determine the ratio of p-NFAT to total NFAT and the reduction in FKBP12 levels.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound, by degrading FKBP12, is unlikely to act as a direct inhibitor of calcineurin signaling in the same manner as the FK506-FKBP12 complex. Studies on FKBP12-targeting PROTACs indicate that the degradation of FKBP12 does not inherently suppress calcineurin activity[7].
However, a more nuanced effect is possible. Research has shown that FKBP12 can endogenously regulate calcineurin, facilitating the dephosphorylation of a subset of its substrates[10][11]. Therefore, the removal of FKBP12 by this compound could potentially modulate calcineurin's substrate specificity or activity in a context-dependent manner. This effect would likely be distinct from the broad immunosuppression caused by FK506.
Direct experimental investigation is crucial to definitively characterize the relationship between this compound and calcineurin signaling. The experimental protocols outlined in this guide provide a clear roadmap for such studies. Future research should focus on quantifying calcineurin activity and NFAT activation in various cell types following this compound treatment. These studies will be instrumental in elucidating the precise molecular consequences of FKBP12 degradation via the autophagy pathway and will inform the potential therapeutic applications and safety profile of this compound and other AUTAC molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. omicsonline.org [omicsonline.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Autophagy receptor-inspired chimeras: a novel approach to facilitate the removal of protein aggregates and organelle by autophagy degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TalkMED AI Paper-TAP [tap.talkmed.com]
- 9. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 10. FKBP12 contributes to α-synuclein toxicity by regulating the calcineurin-dependent phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FKBP12 contributes to α-synuclein toxicity by regulating the calcineurin-dependent phosphoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Autac2
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of Autac2, an FKBP12-targeting autophagy-mediated degrader, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. In the absence of explicit disposal instructions from the manufacturer, this guide provides a procedural framework based on established best practices for the disposal of potent, biologically active small molecules and cytotoxic compounds.
Core Principle: Treat this compound as Hazardous Chemical Waste
Given its mechanism of action—inducing the degradation of cellular proteins—this compound should be handled and disposed of with the caution afforded to cytotoxic or potent biologically active compounds. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.
Quantitative Data Summary for this compound
For safe handling and preparation of disposal, a clear understanding of this compound's properties is essential. The following table summarizes key quantitative data.
| Property | Value | Citation |
| Molecular Weight | 1229.42 g/mol | [1] |
| Purity | >98% | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | >3 years at 4°C | [1] |
| Storage (in Solvent) | 1 month at -20°C | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the safe disposal of this compound and associated materials. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Before beginning any disposal procedures, ensure you are wearing appropriate PPE. This includes:
-
A lab coat
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any materials grossly contaminated with the solid (e.g., weighing papers, contaminated pipette tips, and gloves), in a dedicated and clearly labeled hazardous waste container.[2]
-
The container should be robust, leak-proof, and compatible with the chemical waste.[3]
-
-
Liquid Waste:
-
For solutions containing this compound (e.g., in DMSO), collect the liquid waste in a designated, sealed, and labeled hazardous waste container.[1]
-
Do not mix this compound waste with other incompatible chemical waste streams.[4] For example, avoid mixing with strong acids or bases unless a specific neutralization protocol is part of a validated experimental procedure.
-
-
Contaminated Sharps:
-
Contaminated Labware and PPE:
-
Disposable labware (e.g., plastic tubes, flasks) and PPE that have come into contact with this compound should be collected as solid hazardous waste.[2]
-
For glassware, triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed for reuse.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]
-
If this compound is considered cytotoxic by your institution, a cytotoxic warning label should also be affixed to the container.[2][7]
-
Keep waste containers securely closed except when adding waste.[8]
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials.[4][8]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
The primary and recommended method for the final disposal of potent chemical compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[7][9]
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the proper disposal of this compound, the following diagrams illustrate the key workflows.
Caption: Signaling pathway of this compound leading to targeted protein degradation.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. danielshealth.ca [danielshealth.ca]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling Autac2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Autac2, an FKBP12-targeting Autophagy-Targeting Chimera (AUTAC). Adherence to these guidelines is essential for ensuring laboratory safety and procedural consistency.
Immediate Safety and Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to handling is strongly recommended. Until comprehensive safety data is established, this compound should be treated as a potentially hazardous substance. The following personal protective equipment is mandatory when handling this compound in solid or solution form.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from potential splashes or aerosols of the compound. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from accidental spills and contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Recommended when handling large quantities, if aerosolization is possible, or in a poorly ventilated space. A NIOSH-approved respirator may be necessary in these situations. |
Note on Glove Selection: While specific permeation breakthrough data for this compound is unavailable, nitrile gloves are a standard choice for handling many chemical compounds in a laboratory setting. It is crucial to change gloves immediately if they become contaminated. For prolonged handling, consider using thicker, chemical-resistant gloves and consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations.
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for safety and to maintain the integrity of this compound.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and details on the label match your order.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Preparation of Solutions
-
Location: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Dissolution: When dissolving the compound, use the appropriate solvent as recommended by the supplier. Gentle vortexing or sonication may be used to aid dissolution.
Step 3: Experimental Use
-
Containment: Use appropriate containment measures, such as working on absorbent bench paper, to contain any potential spills.
-
Aerosol Prevention: Avoid procedures that may generate aerosols. If aerosolization is unavoidable, use a biological safety cabinet or other appropriate containment.
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.
Table 2: this compound Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Unused solid this compound, contaminated personal protective equipment (gloves, bench paper), and labware (e.g., pipette tips, microfuge tubes). |
| Action: Collect in a dedicated, clearly labeled, and sealed hazardous waste container. | |
| Liquid Waste | Unused stock solutions, experimental media containing this compound, and solvent rinses of contaminated glassware. |
| Action: Collect in a dedicated, clearly labeled, and sealed hazardous liquid waste container. Do not pour down the drain. | |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. |
| Action: Dispose of in a designated sharps container for hazardous chemical waste. |
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste collection and disposal, as local regulations may vary.
Mechanism of Action: this compound-Mediated Protein Degradation
This compound is an Autophagy-Targeting Chimera (AUTAC) designed to selectively degrade the FKBP12 protein. It functions as a bifunctional molecule, with one end binding to the target protein (FKBP12) and the other end recruiting the cellular autophagy machinery. This leads to the ubiquitination and subsequent degradation of the target protein by the lysosome.
Caption: Workflow of this compound-mediated degradation of FKBP12 protein.
This guide is intended to provide essential safety and handling information. Always consult your institution's safety protocols and the manufacturer's documentation for the most current and comprehensive guidance.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
